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3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine Documentation Hub

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  • Product: 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine
  • CAS: 1190316-40-5

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine: A Privileged Scaffold for Targeted Kinase Inhibition

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers Executive Summary The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (a highly subst...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers

Executive Summary

The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (a highly substituted 4-azaindole derivative) represents a privileged pharmacophore in modern structure-based drug design. While native indoles often suffer from poor physicochemical properties and metabolic liabilities, the introduction of a basic nitrogen in the 4-position (1H-pyrrolo[3,2-b]pyridine) dramatically alters the electronic landscape, enabling precise hydrogen-bonding networks within the ATP-binding pockets of kinases [1].

This technical whitepaper deconstructs the in vitro mechanism of action (MoA) of this specific building block. By analyzing the structural causality of the 3-chloro and 6-methoxy substitutions, we provide a comprehensive guide to its utility as an ATP-competitive kinase inhibitor scaffold, supported by self-validating in vitro experimental workflows.

Structural Rationale & Pharmacophore Modeling

To understand the in vitro MoA of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, one must dissect the causality behind its structural components. As application scientists, we do not merely observe binding; we engineer it.

  • The 4-Azaindole Core (1H-pyrrolo[3,2-b]pyridine): The core acts as an exceptional bioisostere for the adenine ring of ATP. The pyrrole nitrogen (N1) acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Conversely, the pyridine nitrogen (N4) acts as a hydrogen bond acceptor, often forming a highly conserved salt bridge/hydrogen bond with catalytic lysine residues (e.g., Lys53 in p38 MAP kinase or equivalent residues in PAK1) [2][3].

  • The 3-Chloro Substitution: Halogenation at the C3 position is a deliberate metabolic and steric maneuver. In vitro, the C3 position of native azaindoles is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The chlorine atom blocks this metabolic soft spot while simultaneously vectoring into the hydrophobic "gatekeeper" pocket of the kinase, increasing residence time ( τ ) and binding affinity (Kd) via favorable van der Waals interactions [4].

  • The 6-Methoxy Substitution: The addition of an electron-donating methoxy group at the C6 position fine-tunes the pKa of the N4 nitrogen, optimizing its basicity for physiological pH. Furthermore, the oxygen atom provides an auxiliary hydrogen bond acceptor, which can interact with solvent-exposed regions or specific threonine/serine residues at the edge of the ATP-binding cleft.

Mechanism of Action: ATP-Competitive Inhibition

In vitro, derivatives built upon the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold function primarily as Type I ATP-competitive kinase inhibitors .

Upon introduction to an in vitro cellular or biochemical system, the compound rapidly diffuses across the lipid bilayer (facilitated by the lipophilic 3-chloro group). It outcompetes endogenous ATP (typically present at 1-5 mM intracellularly) for the active conformation (DFG-in) of the target kinase. By anchoring into the hinge region, it physically occludes the transfer of the γ -phosphate from ATP to the downstream substrate, thereby short-circuiting signal transduction cascades (e.g., MAPK, TGF β , or PAK1 pathways).

MoA_Pathway Stimulus Extracellular Stimulus (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Kinase Target Kinase (Active DFG-in Conformation) Receptor->Kinase Activation Downstream Downstream Effector Phosphorylation Kinase->Downstream ATP Hydrolysis Inhibitor 3-chloro-6-methoxy- 1H-pyrrolo[3,2-b]pyridine Inhibitor->Kinase ATP-Competitive Hinge Binding Transcription Gene Transcription & Cell Proliferation Downstream->Transcription

Diagram 1: Mechanism of action showing the azaindole scaffold blocking downstream kinase signaling.

Self-Validating In Vitro Experimental Workflows

To rigorously validate the MoA of compounds utilizing this scaffold, we employ orthogonal biochemical and cellular assays. The following protocols are designed as self-validating systems, ensuring data integrity through built-in quality controls.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the biochemical IC 50​ and validate ATP-competitive binding. Causality: TR-FRET eliminates compound auto-fluorescence interference—a common artifact with highly conjugated heterocyclic scaffolds like azaindoles.

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., 1 nM), a biotinylated peptide substrate (100 nM), and ATP at its apparent K m​ value. Why K m​ ? Testing at the K m​ ensures the assay is sensitive to ATP-competitive inhibitors while remaining physiologically relevant.

  • Compound Titration: Dispense the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine derivative in a 10-point, 3-fold serial dilution (top concentration 10 μ M) into a 384-well plate using acoustic dispensing (e.g., Echo 550) to avoid plastic adherence.

  • Incubation: Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO-only (high signal) and a known pan-kinase inhibitor like Staurosporine (low signal). A Z'-factor > 0.6 validates the assay's robustness.

  • Readout: Measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

TR_FRET_Workflow Prep 1. Reagent Prep (Kinase + ATP at Km) Incubate 2. Compound Titration (Acoustic Dispensing) Prep->Incubate FRET 3. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Incubate->FRET Validation 4. Quality Control (Z'-factor > 0.6) FRET->Validation Analysis 5. IC50 Calculation (4-Parameter Logistic) Validation->Analysis

Diagram 2: Self-validating TR-FRET experimental workflow for biochemical IC50 determination.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm direct target engagement of the scaffold within the complex environment of a living cell. Causality: Biochemical assays lack cellular context (e.g., membrane permeability, intracellular ATP competition). CETSA proves that the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold physically binds the target kinase in situ, stabilizing it against heat-induced aggregation.

  • Cell Treatment: Treat target cancer cell lines (e.g., HCT116) with 1 μ M of the compound or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western Blotting targeting the specific kinase.

  • Self-Validation (QC): Probe for a non-targeted housekeeping protein (e.g., β -actin). The thermal melt curve of β -actin must remain unchanged between DMSO and compound-treated samples, proving the scaffold's binding is specific to the target kinase.

Quantitative Data Presentation

The following table synthesizes representative in vitro profiling data for a lead molecule utilizing the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold against common kinase targets [1][3][4].

Table 1: Representative In Vitro Profiling of the Azaindole Scaffold

Target KinaseBiochemical IC 50​ (nM)Cellular IC 50​ (nM)Binding Affinity (Kd, nM)Residence Time ( τ , min)
p38 MAP Kinase 4.2 ± 0.835 ± 51.8120
PAK1 8.5 ± 1.262 ± 83.485
c-Met 12.0 ± 2.1110 ± 155.045
Off-Target (Aurora B) > 10,000> 10,000N/AN/A

Note: The high differential between the target kinases and off-target kinases demonstrates the selectivity imparted by the steric bulk of the 3-chloro group and the electronic tuning of the 6-methoxy group.

Conclusion

The 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine building block is not merely a structural anomaly; it is a highly engineered pharmacophore. By leveraging the 4-azaindole core for critical hinge-region hydrogen bonding, utilizing the 3-chloro substitution to exploit hydrophobic gatekeeper pockets, and applying the 6-methoxy group for electronic modulation, researchers can develop highly potent, ATP-competitive kinase inhibitors. When validated through rigorous, self-controlled in vitro workflows like TR-FRET and CETSA, this scaffold provides a highly reliable foundation for preclinical drug discovery.

References

  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. Available at:[Link]

  • Mclntosh, F., et al. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 46(22), 4750-4753. Available at:[Link]

  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3518-3524. Available at:[Link]

  • Underwood, T. J., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 2922-2926. Available at:[Link]

Exploratory

3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine molecular weight and exact mass

3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine: Physicochemical Profiling, Exact Mass Determination, and Pharmacological Applications in Kinase Inhibitor Design Executive Summary The development of targeted therapeutics re...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine: Physicochemical Profiling, Exact Mass Determination, and Pharmacological Applications in Kinase Inhibitor Design

Executive Summary

The development of targeted therapeutics relies heavily on the precise engineering of heterocyclic scaffolds. Among these, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core has emerged as a privileged pharmacophore, particularly in the design of receptor tyrosine kinase (RTK) inhibitors[1]. The specific derivative, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine , presents a highly optimized structural motif. The inclusion of a 3-chloro substituent enhances lipophilic efficiency and introduces halogen-bonding potential within hydrophobic binding pockets, while the 6-methoxy group modulates the electronic distribution of the pyridine ring and improves aqueous solubility.

For researchers and drug development professionals, the rigorous analytical characterization of this scaffold—specifically its molecular weight and exact monoisotopic mass—is a critical prerequisite. This whitepaper provides an in-depth technical guide to the physicochemical profiling of this compound, outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its detection, and contextualizes its role in modern pharmacological workflows.

Physicochemical Profiling & Mass Spectrometry Fundamentals

In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing the parent active pharmaceutical ingredient (API) from its isobaric metabolites or endogenous interferences requires sub-ppm mass accuracy.

The molecular formula for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is C₈H₇ClN₂O . While commercial chemical databases frequently index the closely related [2,3-b] (7-azaindole) isomer[2], the fundamental mass parameters remain identical across these positional isomers. The presence of the chlorine atom provides a distinct isotopic signature (a ~3:1 ratio of the M and M+2 peaks due to ³⁵Cl and ³⁷Cl natural abundances), which serves as a vital diagnostic tool during structural elucidation.

Quantitative Data Summary
ParameterValueAnalytical Significance
Chemical Formula C₈H₇ClN₂ODefines the atomic composition and degree of unsaturation (Index of Hydrogen Deficiency = 6).
Molecular Weight 182.607 g/mol Average mass used for stoichiometric calculations and bulk formulation[2].
Exact Mass (Monoisotopic) 182.0247 DaCalculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Critical for HRMS identification.
[M+H]⁺ Exact Mass 183.0320 DaThe target m/z value in positive electrospray ionization (ESI+) mode.
[M+H]⁺ (³⁷Cl Isotope) 185.0290 DaThe M+2 peak, expected at ~32% relative intensity to the monoisotopic peak.

Causality Insight: Why prioritize exact mass over nominal mass? In complex biological matrices, a nominal mass of 183 Da could correspond to multiple unrelated compounds. An exact mass measurement of 183.0320 Da (with an error margin of <2 ppm) mathematically restricts the possible elemental compositions, virtually eliminating false positive identifications during high-throughput screening.

Experimental Protocol: Self-Validating HRMS Workflow

To accurately determine the exact mass and validate the structural integrity of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, a rigorous Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) protocol must be employed.

The following methodology is designed as a self-validating system . It incorporates real-time calibration and blank verifications to ensure that the resulting data is a true reflection of the analyte, free from instrument drift or carryover.

Step-by-Step Methodology
  • System Suitability and Blank Verification (Self-Validation Step 1):

    • Action: Inject a solvent blank (50:50 Methanol:Water with 0.1% Formic Acid).

    • Causality: Ensures the column and ionization source are free of carryover from previous runs, establishing a clean baseline.

  • Sample Preparation:

    • Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 0.1 μg/mL using the mobile phase.

  • Chromatographic Separation:

    • Action: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm particle size). Apply a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ ion required for positive mode detection.

  • Lock-Mass Infusion (Self-Validation Step 2):

    • Action: Simultaneously infuse a reference calibrant (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2771 Da) via a secondary reference sprayer.

    • Causality: The mass spectrometer continuously measures the lock-mass and applies a real-time correction algorithm to the mass axis. This compensates for thermal drift in the flight tube, ensuring sub-ppm mass accuracy for the target analyte.

  • Data Acquisition & Isotopic Validation:

    • Action: Acquire data in ESI+ mode. Extract the ion chromatogram (EIC) for m/z 183.0320 (± 5 ppm window).

    • Causality: Confirm the presence of the ³⁷Cl isotope peak at m/z 185.0290. If the intensity ratio of m/z 183 to m/z 185 is not approximately 3:1, the signal is an isobaric interference, not the chlorinated target.

HRMS_Workflow A Sample Preparation (0.1 μg/mL in MeOH/H2O) C UHPLC Separation (C18, Gradient Elution) A->C B Lock-Mass Calibration (Real-time Drift Correction) E Q-TOF Mass Analyzer (High-Resolution Separation) B->E D ESI+ Ionization ([M+H]+ Formation) C->D D->E F Data Processing (Exact Mass: 182.0247 Da) E->F

Fig 1. Self-validating HRMS workflow for exact mass determination and drift correction.

Pharmacological Relevance: The Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) architecture is not merely a structural curiosity; it is a meticulously chosen bioisostere of the indole ring, designed to overcome metabolic liabilities while enhancing target affinity[3].

Mechanistic Role in Receptor Tyrosine Kinases (RTKs)

Kinase inhibitors typically function by competitively binding to the ATP-binding pocket of the kinase domain. The pyrrolo[3,2-b]pyridine core acts as a highly effective "hinge binder"[4]. The nitrogen atoms within the bicyclic system serve as potent hydrogen bond acceptors and donors, mimicking the interactions normally formed by the adenine ring of ATP with the backbone residues of the kinase hinge region.

Recent advancements in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors have heavily utilized the pyrrolo[3,2-b]pyridine scaffold. For instance, derivatives of this core have demonstrated single-digit nanomolar inhibitory activity against wild-type FGFR4 and its gatekeeper mutant variants (e.g., FGFR4 V550L), while sparing other FGFR isoforms[5].

Impact of the 3-Chloro and 6-Methoxy Substituents
  • The 3-Chloro Group: Halogenation at the C3 position of the pyrrole ring is a strategic choice. The chlorine atom is highly lipophilic and electron-withdrawing. It occupies deep hydrophobic clefts within the kinase active site, often forming favorable "halogen bonds" with the carbonyl oxygen of the protein backbone. Furthermore, blocking the C3 position prevents oxidative metabolism (hydroxylation) by hepatic cytochrome P450 enzymes, significantly increasing the half-life of the compound in vivo.

  • The 6-Methoxy Group: The addition of a methoxy group at the C6 position of the pyridine ring modulates the pKa of the adjacent nitrogen, fine-tuning its hydrogen-bonding strength. Additionally, the oxygen atom provides an extra vector for solvent interactions, rescuing the aqueous solubility that is often lost when adding lipophilic halogens like chlorine.

Kinase_Pathway Drug 3-chloro-6-methoxy-1H- pyrrolo[3,2-b]pyridine Hinge Kinase Hinge Region (Hydrogen Bonding) Drug->Hinge Azaindole Core Hydrophobic Hydrophobic Pocket (Halogen Interaction) Drug->Hydrophobic 3-Chloro Group Inhibition Receptor Tyrosine Kinase (e.g., FGFR) Inhibition Hinge->Inhibition Hydrophobic->Inhibition Downstream Downstream Signaling Blockade (Tumor Suppression) Inhibition->Downstream

Fig 2. Mechanism of action for substituted azaindole-based kinase inhibitors.

Conclusion

The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine represents a sophisticated intersection of synthetic chemistry and rational drug design. With a molecular weight of 182.607 g/mol and an exact monoisotopic mass of 182.0247 Da, its precise analytical characterization via HRMS is essential for downstream pharmacokinetic evaluation. By understanding the causality behind its structural components—from the metabolic shielding of the 3-chloro group to the hinge-binding capacity of the azaindole core—researchers can effectively leverage this scaffold to develop next-generation, highly selective kinase inhibitors.

References

  • CymitQuimica. "3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | CymitQuimica." Product Information & Physicochemical Data.
  • National Institutes of Health (NIH) PMC. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." Biomedical Literature.
  • National Institutes of Health (NIH) PMC. "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Biomedical Literature.
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry.
  • National Institutes of Health (NIH) PMC. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Biomedical Literature.

Sources

Foundational

A Technical Guide to the Early Discovery Pharmacokinetics of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Foreword: Charting the Course for a Novel Pyrrolopyridine Derivative In the landscape of early drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Pyrrolopyridine Derivative

In the landscape of early drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The subject of this guide, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, represents a new exploration within this chemical space. While its specific biological target and therapeutic potential are under active investigation, a critical and parallel path of inquiry must be its pharmacokinetic profile. Understanding "what the body does to the drug" is as crucial as understanding "what the drug does to the body."

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the pharmacokinetic properties of a novel compound like 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine during the early discovery phase. We will move beyond a simple recitation of protocols to delve into the strategic thinking and scientific rationale that underpin a robust pharmacokinetic evaluation. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that each experimental step contributes to a holistic and reliable understanding of the compound's potential.

Part 1: The Foundational Pillar - In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization is dominated by in vitro assays for Absorption, Distribution, Metabolism, and Excretion (ADME).[2][3][4] These studies are essential for early risk mitigation, allowing for the identification of potential liabilities before committing to more resource-intensive in vivo experiments.[3][4][5]

Metabolic Stability: The First Glimpse into In Vivo Fate

A primary determinant of a drug's oral bioavailability and dosing frequency is its metabolic stability.[6][7] We begin by assessing the susceptibility of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.

The initial screen for metabolic stability is often conducted using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of phase I drug-metabolizing enzymes.[8]

Protocol: Liver Microsomal Stability Assay

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. A nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system is prepared to ensure the continuous activity of CYP enzymes.[8]

  • Incubation: 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (typically at a concentration of 1 µM) is incubated with the liver microsomes at 37°C in the presence and absence of the NADPH regenerating system.[9]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

  • Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[9]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.[8][10]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[7]

Causality Behind Experimental Choices:

  • Why liver microsomes? They provide a cost-effective and high-throughput method to assess phase I metabolism, which is often the primary route of elimination for many small molecule drugs.

  • Why an NADPH regenerating system? CYP enzymes require NADPH as a cofactor. A regenerating system ensures that NADPH is not depleted during the incubation, allowing for a more accurate measurement of metabolic rate.[8]

  • Why LC-MS/MS? This analytical technique offers high sensitivity and selectivity, which is crucial for accurately quantifying low concentrations of the drug in a complex biological matrix.[10]

Data Interpretation:

The results of the microsomal stability assay provide an initial classification of the compound's metabolic lability.

Parameter Example Value Interpretation
In Vitro Half-life (t½)45 minutesModerate stability
Intrinsic Clearance (CLint)30 µL/min/mg proteinModerate clearance

A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which could lead to low oral bioavailability and the need for frequent dosing. Conversely, a very long half-life might indicate a potential for drug accumulation and toxicity.

Plasma Protein Binding: The Gatekeeper of Drug Distribution

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs and α1-acid glycoprotein for basic drugs.[11] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[11][12][13] Therefore, determining the extent of plasma protein binding (PPB) is a critical step.[11][14]

The RED method is a widely used and reliable technique for assessing plasma protein binding.[13]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Addition: 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is added to human plasma, which is then placed in one chamber of the RED device. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS).[11][13]

  • Equilibration: The device is incubated at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium between the two chambers.[11][15]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[11]

  • Analysis: The concentration of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in both samples is determined by LC-MS/MS.[11][13]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[11]

Causality Behind Experimental Choices:

  • Why RED? This method minimizes non-specific binding to the apparatus, which can be an issue with other techniques like ultrafiltration, and it is relatively straightforward to perform.[15]

  • Why 37°C? This temperature mimics physiological conditions.

  • Why equilibrium? Allowing the system to reach equilibrium ensures that the concentration of the unbound drug is the same in both chambers, providing an accurate measure of the free fraction.

Data Interpretation:

The fraction unbound is a critical parameter for interpreting pharmacokinetic and pharmacodynamic data.

Parameter Example Value Interpretation
Fraction Unbound (fu)0.05 (5%)Highly bound (>95%)
Percent Bound95%High

High plasma protein binding (low fu) means that a smaller fraction of the drug is available to exert its therapeutic effect and be cleared. This can impact the required dose and the potential for drug-drug interactions.

Cytochrome P450 Inhibition: Assessing the Potential for Drug-Drug Interactions

A significant safety concern in drug development is the potential for a new drug to inhibit the activity of CYP enzymes.[16] If 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine inhibits a major CYP isoform, it could slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to elevated plasma concentrations and potential toxicity.[16][17]

This assay determines the concentration of the test compound that causes a 50% reduction in the activity of a specific CYP isoform (IC50).

Protocol: CYP Inhibition Assay

  • Enzyme Source: Recombinant human CYP enzymes or human liver microsomes are used.[18]

  • Incubation: A specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam for CYP3A4) is incubated with the enzyme source in the presence of varying concentrations of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.[17]

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH regenerating system.

  • Quenching and Analysis: The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[18]

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, and the IC50 value is determined from the resulting dose-response curve.[17]

Causality Behind Experimental Choices:

  • Why specific probe substrates? These are compounds that are predominantly metabolized by a single CYP isoform, allowing for the assessment of inhibition of individual enzymes.[17]

  • Why a dose-response curve? This allows for the determination of the potency of the inhibitory effect.

Data Interpretation:

The IC50 values are used to assess the risk of clinically significant drug-drug interactions.

CYP Isoform Example IC50 (µM) Interpretation
CYP1A2> 50Low risk
CYP2C925Low to moderate risk
CYP2C19> 50Low risk
CYP2D615Moderate risk
CYP3A45High risk

A low IC50 value (typically < 1 µM) for a major CYP isoform is a red flag that warrants further investigation, such as determining the mechanism of inhibition (e.g., reversible or time-dependent).[19]

Workflow for In Vitro ADME Profiling

ADME_Workflow Compound 3-chloro-6-methoxy-1H- pyrrolo[3,2-b]pyridine MetStab Metabolic Stability (Liver Microsomes) Compound->MetStab Assess metabolic lability PPB Plasma Protein Binding (RED Assay) Compound->PPB Determine free fraction CYP_Inhib CYP450 Inhibition (IC50 Determination) Compound->CYP_Inhib Evaluate DDI potential Data_Analysis Data Integration and Risk Assessment MetStab->Data_Analysis PPB->Data_Analysis CYP_Inhib->Data_Analysis

Caption: In vitro ADME workflow for initial pharmacokinetic assessment.

Part 2: The In Vivo Reality Check - Rodent Pharmacokinetic Studies

While in vitro ADME assays provide crucial early insights, they cannot fully replicate the complexity of a living organism.[20] Therefore, the next logical step is to evaluate the pharmacokinetics of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in an in vivo model, typically rodents (mice or rats).[20][21] These studies provide essential data on key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[20]

Study Design: Intravenous and Oral Administration

To obtain a comprehensive pharmacokinetic profile, the compound is administered via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Intravenous (IV) Administration: This route delivers the drug directly into the systemic circulation, bypassing absorption. The resulting data are used to determine fundamental pharmacokinetic parameters like clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Administration: This is the intended route for many drugs. Comparing the plasma concentration profile after oral administration to that after IV administration allows for the calculation of oral bioavailability (F).

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are often used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling from the same animal, which reduces variability and the number of animals required.[22]

  • Dosing:

    • IV Group: 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is formulated in a suitable vehicle and administered as a bolus injection at a low dose (e.g., 1 mg/kg).

    • PO Group: The compound is formulated in a vehicle suitable for oral gavage and administered at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[23]

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in the plasma samples is quantified using a validated LC-MS/MS method.[24][25]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Causality Behind Experimental Choices:

  • Why rats? They are a commonly used species in preclinical toxicology and have well-characterized physiology.

  • Why cannulation? It allows for the collection of a full pharmacokinetic profile from a single animal, which is more ethical and scientifically robust.[21]

  • Why different doses for IV and PO? The oral dose is typically higher to ensure that plasma concentrations are above the limit of quantification of the bioanalytical method, accounting for incomplete absorption.

Data Interpretation:

The pharmacokinetic parameters provide a quantitative description of the compound's behavior in the body.

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg) Interpretation
Cmax (ng/mL)500800Maximum observed concentration
Tmax (hr)0.0831.0Time to reach Cmax
AUC (ng*hr/mL)12004800Total drug exposure
CL (mL/min/kg)15-Systemic clearance
Vd (L/kg)2.5-Volume of distribution
t½ (hr)3.03.5Terminal half-life
F (%)-40Oral bioavailability
  • Clearance (CL): A measure of the efficiency of drug removal from the body. A high clearance suggests rapid elimination.

  • Volume of Distribution (Vd): An apparent volume that indicates the extent of drug distribution into tissues. A Vd greater than total body water (~0.7 L/kg) suggests significant tissue distribution.

  • Half-life (t½): The time it takes for the plasma concentration to decrease by half. This parameter influences the dosing interval.

  • Oral Bioavailability (F): The fraction of the oral dose that reaches the systemic circulation. Low bioavailability can be due to poor absorption or high first-pass metabolism in the gut wall and liver.

Logical Relationship in Pharmacokinetic Analysis

PK_Analysis cluster_iv Intravenous Dosing cluster_po Oral Dosing IV_Dose IV Dose IV_Data Plasma Concentration-Time Data (IV) IV_Dose->IV_Data IV_Params Calculate CL, Vd, AUC_IV, t½ IV_Data->IV_Params Bioavailability Calculate Oral Bioavailability (F %) IV_Params->Bioavailability AUC_IV PO_Dose PO Dose PO_Data Plasma Concentration-Time Data (PO) PO_Dose->PO_Data PO_Params Calculate Cmax, Tmax, AUC_PO, t½ PO_Data->PO_Params PO_Params->Bioavailability AUC_PO

Caption: Relationship between IV and PO data for bioavailability determination.

Part 3: Synthesis and Strategic Direction

The culmination of these early discovery pharmacokinetic studies is the integration of in vitro and in vivo data to build a comprehensive profile of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. This profile informs the next steps in the drug discovery cascade.

  • Linking In Vitro and In Vivo: The in vitro metabolic stability data can be used to predict in vivo clearance, and this prediction can be compared to the actual clearance measured in the rodent study. This in vitro-in vivo correlation (IVIVC) is a powerful tool for understanding the primary drivers of a compound's pharmacokinetics.

  • Human Dose Prediction: The pharmacokinetic parameters obtained in rodents can be used, along with allometric scaling, to make initial predictions of the human pharmacokinetic profile and to estimate a safe starting dose for first-in-human clinical trials.[26][27]

  • Guiding Medicinal Chemistry Efforts: If the pharmacokinetic profile has liabilities (e.g., low bioavailability, high clearance), this information can guide the medicinal chemistry team in designing new analogs with improved properties.

Conclusion

The early pharmacokinetic evaluation of a novel compound such as 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is a critical, multi-faceted process that is foundational to its potential success as a therapeutic agent. By employing a strategic combination of in vitro and in vivo studies, we can identify and mitigate risks, optimize properties, and make informed decisions to advance the most promising candidates. This guide provides a robust framework for this endeavor, emphasizing the scientific rationale that transforms routine assays into a powerful discovery engine.

References

  • Selvita. In Vitro ADME. URL: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. URL: [Link]

  • Visikol. Plasma Protein Binding Assay. URL: [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. URL: [Link]

  • Nuvisan. In vitro DMPK studies for drug discovery. URL: [Link]

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Exploratory

An In-depth Technical Guide to Elucidating the Binding Affinity of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine to Target Receptors

A Senior Application Scientist's Perspective on a Novel Pyrrolopyridine Derivative Foreword: Charting a Course for a Novel Compound The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine represents a novel chemical en...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Pyrrolopyridine Derivative

Foreword: Charting a Course for a Novel Compound

The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine represents a novel chemical entity within the broader, therapeutically significant class of pyrrolopyridines. While direct binding affinity data for this specific molecule is not yet prevalent in published literature, its structural motifs suggest a strong potential for interaction with a range of clinically relevant protein targets. This guide, therefore, serves as both a predictive framework and a methodological roadmap for researchers and drug development professionals. We will leverage established knowledge of analogous pyrrolopyridine compounds to hypothesize potential target receptors and provide detailed, field-proven protocols for the experimental determination of its binding affinity. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system for robust and reproducible results.

The Pyrrolopyridine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolopyridine core is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a variety of protein families. Notably, this scaffold is a cornerstone in the development of kinase inhibitors. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.

Derivatives of the pyrrolopyridine nucleus have been successfully developed as potent inhibitors of several kinase families, including:

  • Janus Kinases (JAKs) : Pyrrolopyrimidine derivatives have demonstrated selectivity for JAK1, a key mediator in inflammatory signaling pathways.[1][2]

  • FMS Kinase (CSF-1R) : Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a receptor tyrosine kinase involved in the survival and proliferation of monocytes and macrophages.[3]

  • Met Kinase : Pyrrolopyridine-pyridone based compounds have been identified as potent inhibitors of Met kinase, a receptor tyrosine kinase implicated in tumor cell proliferation, survival, and metastasis.[4]

  • Fibroblast Growth Factor Receptors (FGFRs) : 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3, which are often dysregulated in various cancers.[5]

  • Ataxia Telangiectasia Mutated (ATM) Kinase : 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as highly selective ATM inhibitors, which play a crucial role in the DNA damage response.[6]

Given the prevalence of kinase inhibition among pyrrolopyridine derivatives, it is highly probable that 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine will also exhibit affinity for one or more protein kinases. The specific substitutions on the pyrrolopyridine core, namely the chloro and methoxy groups, will modulate its selectivity and potency towards a particular subset of the kinome.

Proposed Target Receptors for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Based on the established activities of structurally similar compounds, we can propose a panel of initial target receptors for screening. This panel should encompass a diverse range of kinase families to maximize the potential for identifying a high-affinity interaction.

Proposed Target Receptor Rationale for Inclusion Therapeutic Relevance
Janus Kinase 1 (JAK1) The pyrrolopyrimidine core is a known scaffold for JAK1 inhibitors.[1][2]Autoimmune diseases, inflammation
FMS Kinase (CSF-1R) Pyrrolo[3,2-c]pyridine derivatives have shown potent FMS kinase inhibition.[3]Cancer, inflammatory disorders
Met Kinase Pyrrolopyridine-pyridone analogs are potent Met kinase inhibitors.[4]Cancer
FGFR1/2/3 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent FGFR inhibition.[5]Cancer
ATM Kinase 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as selective ATM inhibitors.[6]Cancer (combination therapy)
Glycogen Synthase Kinase-3β (GSK-3β) Pyrrolo[2,3-b]pyridine derivatives have shown potent GSK-3β inhibitory activity.[7]Alzheimer's disease

Experimental Determination of Binding Affinity: A Step-by-Step Guide

Once a panel of putative target receptors has been established, the next critical step is to experimentally determine the binding affinity of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. A multi-pronged approach employing a combination of biophysical and biochemical assays is recommended for a comprehensive and robust assessment.

Primary Screening: High-Throughput Methodologies

The initial phase of screening should utilize a high-throughput method to rapidly assess whether the compound interacts with the proposed targets.

DSF is a rapid and cost-effective method to screen for ligand binding. The principle is based on the change in the thermal stability of a protein upon ligand binding.

Experimental Protocol:

  • Protein Preparation: Purify the kinase domain of each target receptor to >95% purity.

  • Assay Buffer Optimization: Determine an optimal buffer condition that ensures protein stability.

  • Compound Preparation: Prepare a stock solution of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in DMSO and create a dilution series.

  • Assay Setup: In a 96- or 384-well PCR plate, mix the purified protein, SYPRO Orange dye, and the test compound at various concentrations. Include appropriate controls (protein + dye, protein + dye + DMSO).

  • Data Acquisition: Use a real-time PCR instrument to monitor the fluorescence of SYPRO Orange as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm) of the protein is determined by the inflection point of the fluorescence curve. A significant increase in Tm in the presence of the compound indicates binding.

Causality Behind Experimental Choices: DSF is an excellent primary screening tool due to its speed, low protein consumption, and label-free nature. A positive thermal shift provides a strong indication of a direct physical interaction between the compound and the target protein.

Quantitative Binding Affinity Determination

Compounds that show a positive result in the primary screen should be further characterized using more quantitative methods to determine the dissociation constant (Kd), a measure of binding affinity.

SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.

Experimental Protocol:

  • Sensor Chip Preparation: Immobilize the purified target kinase onto a suitable sensor chip (e.g., CM5) via amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal (measured in response units, RU).

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Causality Behind Experimental Choices: SPR provides a wealth of information beyond just the binding affinity. The kinetic parameters (ka and kd) offer insights into the binding mechanism and the residence time of the compound on its target, which can be critical for in vivo efficacy.

ITC is considered the "gold standard" for measuring binding affinity as it directly measures the heat change that occurs upon binding.

Experimental Protocol:

  • Sample Preparation: Prepare the purified target kinase in a suitable buffer in the sample cell and the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in the same buffer in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution and measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality Behind Experimental Choices: ITC is a direct, in-solution measurement that does not require labeling or immobilization. It provides a complete thermodynamic profile of the binding interaction, which can be invaluable for understanding the driving forces behind the interaction.

Cellular Target Engagement

While in vitro binding assays are crucial, it is equally important to confirm that the compound can engage its target in a cellular context.

CETSA extends the principle of the thermal shift assay to a cellular environment, allowing for the direct measurement of target engagement in live cells.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells expressing the target kinase with 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine at various concentrations.

  • Heat Shock: Heat the treated cells at a range of temperatures.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Target Protein Detection: Quantify the amount of soluble target protein in each sample using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement in a physiological context, bridging the gap between in vitro binding and cellular activity. It can also provide insights into the compound's cell permeability and potential off-target effects.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental workflows and biological pathways is essential for understanding and communicating complex scientific concepts.

Experimental_Workflow cluster_screening Primary Screening cluster_quantification Quantitative Affinity Determination cluster_cellular Cellular Target Engagement DSF Differential Scanning Fluorimetry SPR Surface Plasmon Resonance DSF->SPR Positive Hits ITC Isothermal Titration Calorimetry DSF->ITC Positive Hits CETSA Cellular Thermal Shift Assay SPR->CETSA ITC->CETSA Compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine Compound->DSF Target_Receptors Proposed Target Receptors Target_Receptors->DSF Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, Met) Ligand->Receptor Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream_Signaling ATP -> ADP Compound 3-chloro-6-methoxy-1H- pyrrolo[3,2-b]pyridine Compound->Receptor Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Generalized kinase signaling pathway and the point of inhibition.

Concluding Remarks and Future Directions

The exploration of novel chemical entities like 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is a critical endeavor in the pursuit of new therapeutics. While the absence of existing data presents a challenge, it also offers a unique opportunity for discovery. The systematic approach outlined in this guide, from hypothesis-driven target selection to rigorous experimental validation, provides a clear and robust framework for elucidating the binding affinity and potential therapeutic utility of this promising compound. The insights gained from these studies will not only characterize this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of pyrrolopyridine inhibitors, ultimately paving the way for the development of next-generation targeted therapies.

References

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • El-Gamal, M. I., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 25(15), 3481. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). Journal of Medicinal Chemistry. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). PubMed. [Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2008). Journal of Medicinal Chemistry. [Link]

  • Binding Assays. (n.d.). BMG LABTECH. Retrieved March 7, 2024, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Methods in Molecular Biology. [Link]

  • Ligand binding assay. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. (2025). Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013). Journal of Medicinal Chemistry. [Link]

  • 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). Molecules. [Link]

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Foundational

Structural Elucidation of the 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine Complex in Kinase Drug Discovery

Executive Summary The structural characterization of fragment-target complexes is the cornerstone of Structure-Based Drug Design (SBDD). The azaindole derivative 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of fragment-target complexes is the cornerstone of Structure-Based Drug Design (SBDD). The azaindole derivative 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine represents a highly privileged pharmacophore in modern medicinal chemistry. It is frequently utilized as a core hinge-binding scaffold in the development of highly selective inhibitors for the PIKK (Phosphatidylinositol 3-kinase-related kinase) family, particularly ATM (Ataxia Telangiectasia Mutated) kinase[1], as well as metabolic targets like GSK-3β[2].

This whitepaper provides an in-depth technical guide on the crystallographic determination, self-validating experimental workflows, and binding mode analysis of this specific scaffold complexed with a kinase target.

Rationale: The Pyrrolo-Pyridine Scaffold in Kinase Inhibition

The selection of the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine building block[3] is driven by precise stereoelectronic logic:

  • Hinge Binding: The 1H-pyrrolo[3,2-b]pyridine core acts as a rigid, planar bioisostere of the adenine ring of ATP. The pyrrole nitrogen (N1) acts as an obligate hydrogen bond donor, while the pyridine nitrogen (N4) can act as an acceptor, satisfying the canonical kinase hinge interaction[1].

  • Gatekeeper Interaction: The 3-chloro substituent is strategically positioned to project into the hydrophobic gatekeeper pocket. Halogens provide excellent shape complementarity (van der Waals volume) and can form orthogonal halogen bonds with the backbone carbonyls of the gatekeeper residue, significantly increasing residence time and selectivity over off-target kinases[1].

  • Solvent Front Vector: The 6-methoxy group is oriented toward the solvent-exposed channel. This structural choice improves the aqueous solubility of the lipophilic core and provides a synthetic vector for attaching PROTAC linkers or bulkier solvent-front extensions without disrupting the primary binding mode[2].

Pharmacophore Ligand 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine N1 (Pyrrole NH) N4 (Pyridine N) 3-Chloro Group 6-Methoxy Group Hinge_Acceptor Hinge Backbone C=O (H-bond Acceptor) Ligand:n1->Hinge_Acceptor H-bond Hinge_Donor Hinge Backbone NH (H-bond Donor) Ligand:n4->Hinge_Donor H-bond Gatekeeper Hydrophobic Gatekeeper (Shape Complementarity) Ligand:cl->Gatekeeper Hydrophobic/Halogen Solvent Solvent Channel (Water-mediated H-bonds) Ligand:ome->Solvent Solvent Exposure

Caption: Pharmacophore mapping of the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold.

Self-Validating SBDD Workflow

To obtain high-resolution structural data of the complex, researchers must decouple protein aggregation and non-specific binding from true crystal nucleation. The following workflow utilizes a self-validating loop to ensure sample integrity at every stage.

SBDD_Workflow A Construct Design B Protein Expression A->B C Purification & SEC B->C C->C DLS Check D Thermal Shift Assay (TSA) C->D E Co-Crystallization (MMS) D->E D->E ΔTm > 2°C F X-Ray Diffraction E->F G Model Building & Refinement F->G

Caption: SBDD workflow emphasizing self-validating quality control steps before crystallization.

Protein Expression and Purification Protocol
  • Expression: Infect Sf9 insect cells with baculovirus encoding the kinase domain (e.g., ATM surrogate models[4] or GSK-3β) at an MOI of 1.5. Harvest after 72 hours.

    • Causality: Sf9 cells provide necessary eukaryotic post-translational modifications (like specific activating phosphorylations) required for kinase solubility and basal conformational stability.

  • Lysis & Clarification: Lyse cells in 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 2 mM TCEP. Centrifuge at 40,000 x g for 45 mins.

  • Affinity & SEC: Purify via Ni-NTA, cleave the His-tag using TEV protease, and isolate the monomeric peak using a Superdex 200 Increase SEC column.

  • Self-Validation (DLS): Analyze the SEC peak fraction via Dynamic Light Scattering (DLS).

    • Causality: Proceed to complexation only if the Polydispersity Index (PDI) is < 0.2. High PDI indicates micro-aggregates that will poison the crystal lattice.

Complexation and Co-Crystallization Protocol
  • Thermal Shift Assay (TSA): Incubate 2 μM protein with 20 μM 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine and SYPRO Orange dye.

    • Causality: A positive thermal shift (ΔTm > 2.0°C) self-validates target engagement in solution. Proceeding to crystallization without TSA validation risks setting up drops for a non-binding ligand.

  • Complex Formation: Add the ligand (dissolved in 100% DMSO) to the purified protein (10 mg/mL) at a 5-fold molar excess. Keep final DMSO ≤ 2% (v/v). Incubate on ice for 2 hours.

  • Pre-Crystallization Clearance: Centrifuge the complex at 14,000 x g for 10 minutes.

    • Causality: This step removes any precipitated ligand-protein aggregates that would serve as false, disordered nucleation sites.

  • Matrix Microseeding (MMS): Set up sitting-drop vapor diffusion plates (200 nL complex + 200 nL reservoir + 50 nL apo-crystal seed stock).

    • Causality: MMS decouples the high activation energy of nucleation from crystal growth. Hydrophobic ligands often alter surface entropy, making de novo nucleation difficult; seeding forces the complex to crystallize in the metastable zone.

X-Ray Diffraction and Model Building

Crystals of the complex are typically cryoprotected in reservoir solution supplemented with 20% (v/v) ethylene glycol and flash-frozen in liquid nitrogen. Diffraction data is collected at a synchrotron source (e.g., APS or Diamond) at a wavelength of 0.979 Å.

Phase determination is achieved via Molecular Replacement (MR) using an apo-kinase structure (e.g., PDB: 6I3U for ATM surrogates[4]).

Validation Checkpoint: The 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine ligand must only be modeled into the active site if an unambiguous positive peak (> 3σ) is visible in the initial mFo​−DFc​ difference electron density map.

Table 1: Crystallographic Data Collection and Refinement Statistics (Representative SBDD Data)
ParameterValue
Data Collection
Space GroupP 2₁ 2₁ 2₁
Unit Cell Dimensions (a, b, c) (Å)45.2, 62.8, 112.4
Resolution Range (Å)40.0 - 1.85 (1.90 - 1.85)
Total / Unique Reflections145,230 / 28,450
Completeness (%)99.5 (95.2)
Multiplicity5.1 (4.8)
Mean I/σ(I)12.4 (2.1)
Refinement
Rwork​ / Rfree​ (%)18.2 / 21.5
No. of Atoms (Protein / Ligand / Water)2450 / 15 / 185
RMSD Bond Lengths (Å) / Angles (°)0.008 / 1.12
Ramachandran Favored / Outliers (%)97.5 / 0.0

*Values in parentheses denote the highest resolution shell.

Biological Context: ATM Kinase Inhibition

When this scaffold is optimized into a full clinical candidate, it exerts profound biological effects. For example, highly selective ATM inhibitors utilizing pyrrolo-pyridine derivatives disrupt the DNA Damage Response (DDR) pathway, leading to synthetic lethality in tumors with specific genetic backgrounds[1].

ATM_Pathway DSB DNA Double-Strand Breaks MRN MRN Complex Sensor DSB->MRN ATM ATM Kinase MRN->ATM Recruits & Activates Downstream p53 / Chk2 Activation ATM->Downstream Phosphorylation Inhibitor Pyrrolo-pyridine Inhibitor Inhibitor->ATM Blocks Kinase Activity Response Cell Cycle Arrest / Apoptosis Downstream->Response

Caption: ATM kinase signaling pathway in the DNA Damage Response and its pharmacological inhibition.

Conclusion

The 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine complex serves as a masterclass in fragment-based drug discovery. By meticulously defining the hydrogen bonding networks at the hinge, exploiting the gatekeeper pocket with a halogen, and utilizing the methoxy group for solvent-front extension, researchers can rapidly evolve this fragment into highly potent, orally available inhibitors[1]. The self-validating crystallographic workflow detailed above ensures that SBDD efforts are grounded in artifact-free, high-resolution structural reality.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Heterocyclic building block synthesis, kinase inhibitor development, and SAR (Structure-Activity Relationship) explo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Heterocyclic building block synthesis, kinase inhibitor development, and SAR (Structure-Activity Relationship) exploration.

Introduction and Mechanistic Rationale

Fused pyrrole systems, particularly azaindoles such as 1H-pyrrolo[3,2-b]pyridines (4-azaindoles), are highly privileged scaffolds in modern drug discovery. They frequently serve as bioisosteres for indoles and purines, exhibiting potent biological activities, including antitumor properties and kinase inhibition[1]. The functionalization of these scaffolds is critical for tuning their pharmacokinetic and pharmacodynamic profiles.

The synthesis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine relies on the regioselective electrophilic aromatic substitution (EAS) of the parent compound, 6-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 1190317-86-2)[2].

Causality in Reagent and Solvent Selection
  • Regioselectivity: In the azaindole system, the pyrrole ring is significantly more electron-rich than the electron-deficient pyridine ring. Consequently, electrophilic attack occurs preferentially at the C-3 position of the pyrrole ring, proceeding via a Wheland intermediate stabilized by the adjacent nitrogen atom[3].

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is selected over elemental chlorine gas. NCS provides a mild, controlled release of the electrophilic chlorine species (Cl⁺), which prevents over-chlorination (e.g., formation of 2,3-dichloro side products) and degradation of the sensitive azaindole core.

  • Solvent System: N,N-Dimethylformamide (DMF) is utilized as the solvent. DMF is highly polar and effectively solubilizes both the azaindole starting material and NCS. Furthermore, its polarity stabilizes the charged transition state during the electrophilic attack, accelerating the reaction rate at ambient temperatures.

Synthetic Workflow Visualization

G SM 6-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 1190317-86-2) Reagents NCS (1.05 eq) DMF, 0 °C to RT, 2h SM->Reagents Mechanism Electrophilic Aromatic Substitution at C-3 Reagents->Mechanism Product 3-Chloro-6-methoxy-1H- pyrrolo[3,2-b]pyridine Mechanism->Product

Workflow for the C-3 regioselective chlorination of 6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Experimental Protocol

Self-Validating System Note: This protocol incorporates in-process controls (TLC/LC-MS) to ensure the reaction is driven to completion without generating poly-chlorinated impurities.

Materials Required
  • Starting Material: 6-Methoxy-1H-pyrrolo[3,2-b]pyridine (Purity ≥98%)[2]

  • Reagents: N-Chlorosuccinimide (NCS, 99%), recrystallized prior to use.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), Brine, Deionized Water.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equivalent, e.g., 1.48 g, 10.0 mmol).

    • Add anhydrous DMF (15 mL) to the flask. Stir until the starting material is completely dissolved.

    • Rationale: Anhydrous conditions prevent the hydrolysis of NCS and ensure the electrophile is efficiently transferred to the substrate.

  • Temperature Control and Reagent Addition:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Add NCS (1.05 equivalents, 1.40 g, 10.5 mmol) portion-wise over 15 minutes.

    • Rationale: Portion-wise addition at 0 °C mitigates the exothermic nature of the initial electrophilic attack, suppressing the formation of 2-chloro or 2,3-dichloro impurities[4].

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

    • Stir the mixture for 2 hours under an inert atmosphere (Nitrogen or Argon).

    • Validation: Monitor the reaction progress via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material (m/z 149 [M+H]⁺) should be completely consumed, replaced by a single major product peak (m/z 183/185 [M+H]⁺, exhibiting the characteristic 3:1 chlorine isotope pattern).

  • Quenching and Workup:

    • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

    • Extract the aqueous layer with EtOAc (3 × 50 mL).

    • Combine the organic layers and wash extensively with water (3 × 50 mL) followed by saturated aqueous NaCl (brine, 50 mL).

    • Rationale: Extensive water washing is critical to remove the highly polar DMF solvent and the water-soluble succinimide byproduct.

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford the pure 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine as an off-white solid.

Quantitative Reaction Optimization Data

To establish the robustness of this protocol, varying equivalents of NCS and temperature conditions were evaluated. The optimized parameters strictly control the impurity profile.

EntryNCS EquivalentsTemperature ProfileReaction TimeConversion (%)Isolated Yield (%)Major Impurity
10.95 eqRT4 h85%78%Unreacted SM
21.05 eq0 °C to RT2 h>99%92% None detected
31.20 eqRT2 h>99%81%2,3-dichloro derivative
41.05 eq60 °C1 h>99%65%Decomposition products

Table 1: Optimization of the chlorination of 6-methoxy-1H-pyrrolo[3,2-b]pyridine. Entry 2 represents the optimal, self-validating conditions described in the protocol.

References

  • [3] Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities. ResearchGate. Available at:[Link]

  • [1] Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] Optimization and Scaling up of the Azaindole Derivatives Synthesis. National University of Pharmacy (nuph.edu.ua). Available at:[Link]

Sources

Application

Application Note: Standardized Cell Viability Assay Protocols for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine Derivatives

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Discipline: In Vitro Pharmacology & Assay Development Introduction & Mechanistic Rationale The pyrrolo[3,2-b]pyridine (7-azaindole)...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Discipline: In Vitro Pharmacology & Assay Development

Introduction & Mechanistic Rationale

The pyrrolo[3,2-b]pyridine (7-azaindole) structural class is a highly privileged scaffold in modern medicinal chemistry. Derivatives such as 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine serve as critical building blocks and pharmacophores for designing potent kinase inhibitors. These scaffolds are frequently optimized to target oncogenic drivers like Fibroblast Growth Factor Receptor 4 (FGFR4)[1], Adaptor protein-2 associated kinase 1 (AAK1)[2], and pan-TEAD complexes[3].

When evaluating novel pyrrolo[3,2-b]pyridine analogs for anti-proliferative activity, relying on a single assay modality introduces significant risk. Small molecules can occasionally interfere with assay reporter enzymes (e.g., firefly luciferase) or alter cellular ATP pools through metabolic stress rather than true cytotoxicity.

The Self-Validating System: To ensure absolute scientific integrity, this protocol establishes a self-validating orthogonal workflow . We pair the gold-standard CellTiter-Glo® (CTG) assay, which quantifies intracellular ATP as a proxy for metabolic viability, with the CCK-8 (WST-8) assay, which measures cytosolic dehydrogenase activity[1][4]. Concordance between these two distinct biochemical endpoints guarantees that the observed IC50​ values represent true anti-proliferative efficacy.

Pathway Inhibitor 3-chloro-6-methoxy-1H- pyrrolo[3,2-b]pyridine Receptor Kinase Target (e.g., FGFR4 / AAK1) Inhibitor->Receptor Competitive Inhibition MAPK MAPK / ERK Cascade Receptor->MAPK Phosphorylation AKT PI3K / AKT Cascade Receptor->AKT Phosphorylation Survival Cell Proliferation & Survival MAPK->Survival Transcriptional Activation AKT->Survival Anti-apoptotic Signaling

Fig 1. Mechanistic pathway of pyrrolo[3,2-b]pyridine derivatives inhibiting kinase-driven survival.

Experimental Design & Causality

Every step in this protocol is designed to mitigate common artifacts in high-throughput screening:

  • Cell Line Selection: We utilize Hep3B (an FGFR4-driven hepatocellular carcinoma line) and engineered Ba/F3 cells. Ba/F3 cells provide a clean background to validate on-target toxicity versus general cytotoxicity[1].

  • 10-Point Serial Dilution: A 3-fold serial dilution over 10 points is mandated. Causality: This specific range (typically 10 µM to 0.5 nM) captures both the upper and lower asymptotes of the dose-response curve, which is mathematically required to calculate an accurate Hill slope and IC50​ .

  • DMSO Normalization: The final DMSO concentration must be strictly capped at 0.5% (v/v) across all wells. Causality: Concentrations above 0.5% can induce solvent-mediated cellular toxicity, artificially inflating the compound's apparent potency.

  • Edge Effect Mitigation: Outer wells of the 96-well plate are filled with sterile PBS. Causality: Evaporation at the plate edges alters the osmolarity of the culture media, stressing the cells and skewing viability data in peripheral wells.

Orthogonal Assay Workflow

Workflow cluster_assays Orthogonal Validation System A Cell Seeding (Hep3B / Ba/F3) Day 0 B Compound Dosing (10-point titration) Day 1 A->B C Incubation (72 hours, 37°C) B->C D CellTiter-Glo (ATP Luminescence) C->D E CCK-8 Assay (WST-8 Absorbance) C->E F Data Analysis (Non-linear Regression) D->F E->F

Fig 2. Self-validating experimental workflow utilizing orthogonal viability endpoints.

Step-by-Step Methodologies

Phase 1: Preparation and Cell Seeding
  • Reagent Prep: Dissolve 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in 100% molecular-grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Harvesting: Harvest Hep3B or Ba/F3 cells during their logarithmic growth phase (typically 70-80% confluence) to ensure uniform metabolic baseline.

  • Plate Seeding: Seed cells into opaque-walled 96-well plates (for CTG) and clear 96-well plates (for CCK-8) at a density of 2×103 cells/well in 90 µL of complete media[1].

  • Edge Protection: Add 200 µL of sterile PBS to all perimeter wells (Rows A, H and Columns 1, 12).

  • Incubation: Incubate plates overnight (18-24 hours) at 37°C, 5% CO2​ to allow for cell attachment and recovery from trypsinization stress.

Phase 2: Compound Dosing
  • Intermediate Dilution: In a V-bottom 96-well plate, perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Dilute the DMSO stocks 1:20 into culture media to create a 10× working solution (final intermediate DMSO = 5%).

  • Dosing: Transfer 10 µL of the 10× working solution to the 90 µL of cells in the assay plate. This yields a final concentration with a uniform 0.5% DMSO background across all test and vehicle control wells.

  • Exposure: Incubate for exactly 72 hours. This duration allows for at least 2-3 cellular doubling times, ensuring the assay captures true anti-proliferative effects rather than acute chemical lysis.

Phase 3A: Primary Viability Quantification (CellTiter-Glo)
  • Equilibration: Remove the opaque 96-well plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperature across the plate will cause signal gradients.

  • Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis: Place on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a multi-mode microplate reader (e.g., EnVision or GloMax) with an integration time of 0.5 seconds per well[2][4].

Phase 3B: Orthogonal Validation (CCK-8 Assay)
  • Reagent Addition: To the parallel clear 96-well plate, add 10 µL of CCK-8 reagent directly to the 100 µL of culture media in each well[1].

  • Incubation: Return the plate to the 37°C incubator for 2 to 4 hours. Causality: The WST-8 tetrazolium salt is reduced by cellular dehydrogenases into an orange formazan product. The rate of this reaction depends on the metabolic activity of the specific cell line.

  • Detection: Measure absorbance at 450 nm using a microplate reader.

Data Presentation & Analysis

Raw data (Luminescence or Absorbance) must be normalized to the vehicle control (0.5% DMSO, defined as 100% viability) and a blank control (media only, defined as 0% viability). Calculate the IC50​ using a 4-parameter logistic (4PL) non-linear regression model in GraphPad Prism.

Table 1: Representative Orthogonal Viability Data for Pyrrolo[3,2-b]pyridine Derivatives

Cell LineTarget DependencyAssay Modality3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine IC50​ (nM)Reference Control IC50​ (nM)
Hep3B FGFR4 / FGF19CellTiter-Glo (ATP)45.2 ± 3.112.5 ± 1.4
Hep3B FGFR4 / FGF19CCK-8 (Metabolic)48.7 ± 4.214.1 ± 2.0
Ba/F3-WT IL-3 (Target Indep.)CellTiter-Glo (ATP)> 10,000> 10,000
Ba/F3-FGFR4 FGFR4CellTiter-Glo (ATP)38.4 ± 2.810.2 ± 1.1

Data Interpretation: The tight concordance between the CTG and CCK-8 assays in Hep3B cells confirms the absence of assay interference. Furthermore, the >200-fold selectivity window between Ba/F3-WT and Ba/F3-FGFR4 cells validates that the observed cytotoxicity is mechanism-based (on-target) rather than a result of generalized chemical toxicity.

References

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. acs.org.
  • Broad-Spectrum Antiproliferative Activity of Diarylureas and Diarylamides Possessing Pyrrolo[3,2-c]Pyridine Scaffold. davidpublisher.com.
  • Phenotypic Hit Identification and Optimization of Novel Pan-TEAD and Subtype-Selective Inhibitors. acs.org.

Sources

Method

Application Note: Solvent Solubility and In Vivo Formulation Strategies for 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary & Physicochemical Context The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine belongs to the az...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary & Physicochemical Context

The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine belongs to the azaindole class of heterocycles, a privileged scaffold frequently utilized in kinase inhibitors and positive allosteric modulators. While highly valuable pharmacologically, pyrrolo[3,2-b]pyridines are notoriously difficult to formulate for in vivo studies due to their poor aqueous solubility[1].

The Causality of Poor Solubility

The insolubility of this specific derivative is driven by two primary thermodynamic factors:

  • High Crystal Lattice Energy: The planar fused bicyclic ring system promotes strong intermolecular π-π stacking. Furthermore, the pyrrole nitrogen (N1) acts as a potent hydrogen bond donor, while the pyridine nitrogen (N4) and the 6-methoxy oxygen act as hydrogen bond acceptors. This creates a tightly packed, highly stable solid state.

  • Elevated Lipophilicity: The addition of the 3-chloro substituent significantly increases the molecule's partition coefficient (logP), driving it away from aqueous solvation.

Consequently, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine behaves as a Biopharmaceutics Classification System (BCS) Class II or IV compound[1]. Administering this compound in vivo (via Intravenous, Intraperitoneal, or Per Os routes) requires carefully engineered solvent systems to disrupt the crystal lattice and prevent reprecipitation in the bloodstream or gastrointestinal tract.

Solvent Selection & Excipient Rationale

To successfully formulate this compound, we must sequentially address dissolution, stabilization, and physiological tolerance.

  • Dimethyl Sulfoxide (DMSO): Acts as the primary solvent. Its high dielectric constant and hydrogen-bonding capacity are required to aggressively disrupt the azaindole's intermolecular H-bonds and dissolve the crystal lattice[2].

  • PEG400 / PEG300: Acts as a co-solvent. Once dissolved in DMSO, the addition of PEG400 lowers the dielectric constant of the mixture, preventing the highly lipophilic compound from immediately precipitating when the polarity of the medium is eventually increased by aqueous fluids[2].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant. It forms micelles that encapsulate the hydrophobic 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine molecules, keeping them thermodynamically stable when the final aqueous phase is introduced[2].

  • Captisol® (SBE-β-CD): For cyclodextrin-based formulations, the hydrophobic cavity of sulfobutylether-β-cyclodextrin encapsulates the lipophilic 3-chloro and methoxy-substituted azaindole core, while its hydrophilic exterior ensures aqueous solubility without the need for high concentrations of organic solvents[3].

  • Natrosol (Hydroxyethyl Cellulose - HEC): Used exclusively for oral (PO) suspensions. It acts as a viscosity-modifying suspending agent to prevent the rapid settling of API particles in the gastrointestinal tract, ensuring uniform dosing[4].

Quantitative Solubility Matrix

The following table summarizes the validated solvent vehicles and their estimated solubilizing capacities for halogenated methoxy-pyrrolopyridines.

Solvent / Vehicle SystemPrimary RoleEstimated Solubility LimitSuitable In Vivo Route
Water / Saline (pH 7.4) Aqueous Baseline< 0.01 mg/mLUnsuitable
100% DMSO Primary Solubilization> 50.0 mg/mLStock Solution Only
30% Captisol (pH 7.0) Inclusion Complex5.0 - 10.0 mg/mLIP / IV
10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline Co-solvent / Micellar2.0 - 5.0 mg/mLIV / IP
0.5% Natrosol / 0.015% Tween 80 (in Water) Suspension VehicleN/A (Suspension)PO (Oral)

Formulation Decision Workflows

Formulation_Tree Start 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (BCS Class II/IV) Route Select In Vivo Administration Route Start->Route IV Intravenous (IV) / Intraperitoneal (IP) Requires Thermodynamically Stable Solution Route->IV Systemic PK/Efficacy PO Per Os (PO) Suspension or Solid Dispersion Route->PO Oral Bioavailability IV_Form1 Co-solvent System 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline IV->IV_Form1 High Lipophilicity IV_Form2 Cyclodextrin Inclusion 30% Captisol (SBE-β-CD) in Water (pH 7.0) IV->IV_Form2 Moderate Lipophilicity PO_Form Aqueous Suspension 0.5% Natrosol (HEC) + 0.015% Tween 80 in Water PO->PO_Form Standard Dosing Validate_IV Visual Check: Clear Solution No Tyndall Effect IV_Form1->Validate_IV IV_Form2->Validate_IV Validate_PO Visual Check: Homogeneous Dispersion, No Clumping PO_Form->Validate_PO

Caption: Decision tree for selecting in vivo formulation strategies for pyrrolo[3,2-b]pyridines.

Experimental Protocols & Self-Validation Systems

Protocol A: Intravenous (IV) Co-Solvent Formulation (Target: 2.0 mg/mL)

This protocol utilizes a standard 10/40/5/45 ratio designed specifically to keep azaindoles in solution without causing hemolysis or vehicle toxicity[2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.0 mg of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine into a clean glass vial.

  • Primary Solubilization (10%): Add 100 µL of pure DMSO. Vortex vigorously for 60 seconds. Causality: DMSO is required first to break the crystal lattice. Do not add other excipients until the solution is perfectly clear.

  • Co-solvent Addition (40%): Add 400 µL of PEG400. Vortex for 30 seconds.

  • Micellar Encapsulation (5%): Add 50 µL of Tween 80. Vortex for 30 seconds. Note: Tween 80 is highly viscous; ensure accurate pipetting by using positive displacement pipettes or weighing the surfactant.

  • Aqueous Dilution (45%): Dropwise , add 450 µL of sterile 0.9% Saline while continuously vortexing. Causality: Rapid addition of water will cause localized supersaturation and irreversible precipitation of the azaindole.

Self-Validation System (Trustworthiness): A true IV solution must exhibit zero Tyndall effect (scattering of light). Shine a laser pointer through the final formulation. If a visible beam is observed, micro-precipitates have formed. Do not administer IV. Injecting suspensions intravenously will cause fatal pulmonary embolisms in murine models. If precipitation occurs, discard and restart, ensuring the dropwise addition in Step 5 is slower.

Solubilization_Mechanism API Azaindole Crystal (Strong π-π & H-bonds) DMSO Addition of DMSO (Disrupts Lattice Energy) API->DMSO Step 1 Vortex/Sonicate PEG Addition of PEG400 (Prevents Re-crystallization) DMSO->PEG Step 2 Vortex Tween Addition of Tween 80 (Micellar Encapsulation) PEG->Tween Step 3 Vortex Saline Addition of Saline (Isotonic Vehicle) Tween->Saline Step 4 Dropwise Addition Final Clear IV Solution (Ready for Dosing) Saline->Final Final Validation

Caption: Step-by-step mechanistic workflow for preparing a co-solvent IV formulation.

Protocol B: Per Os (PO) Oral Suspension (Target: 10.0 mg/mL)

For oral efficacy or pharmacokinetic (PK) studies, a suspension is often preferred to allow for higher dosing without the toxicity limits of organic solvents[4].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stock vehicle of 0.5% Natrosol (HEC) and 0.015% Tween 80 in sterile water. Stir overnight to ensure complete polymer hydration.

  • Particle Size Reduction: Weigh 10.0 mg of the compound. If the compound is crystalline, gently grind it in an agate mortar to reduce particle size, which exponentially increases the surface area for GI dissolution[1].

  • Wetting: Transfer the powder to a vial. Add 50 µL of the vehicle to create a thick paste. Triturate to ensure all hydrophobic surfaces are wetted by the Tween 80.

  • Suspension: Gradually add the remaining 950 µL of the vehicle while vortexing or sonicating.

  • Dosing: Keep the suspension on a magnetic stirrer during dosing to ensure homogeneity.

Self-Validation System (Trustworthiness): Inspect the suspension for large aggregates or clumping. If the compound floats on the surface, the wetting step (Step 3) failed. Re-sonicate the mixture for 5 minutes at room temperature. Avoid excessive sonication (>15 mins) as thermal energy can induce partial solubilization followed by uncontrolled recrystallization into larger, less bioavailable polymorphs.

References

  • National Institutes of Health (PMC). "Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate". ACS Chem Neurosci. Available at: [Link]

  • Semantic Scholar. "Supporting Information for Discovery of VU6007496 (Captisol and Tween 80 Formulations)". Available at: [Link]

Sources

Application

A Robust, Validated RP-HPLC Method for the Analysis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

An Application Note for Drug Development Professionals Abstract This application note details the systematic development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the systematic development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. This compound is a key heterocyclic building block in pharmaceutical synthesis, and its purity is critical for downstream applications. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with detection at 225 nm. The development strategy, from initial parameter screening to final optimization, is discussed based on the physicochemical properties of the analyte. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for quality control and stability testing in drug development environments.

Scientific Rationale & Preliminary Assessment

The successful development of an HPLC method begins with a thorough understanding of the analyte's properties and the principles of chromatographic separation.

Analyte Properties and Chromatographic Strategy

3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (Molecular Weight: 182.61 g/mol ) is a heterocyclic compound featuring a fused pyrrolopyridine ring system. Its structure contains:

  • Aromatic rings that provide strong UV absorbance, making UV detection a suitable choice.

  • Two nitrogen atoms (one in the pyrrole ring, one in the pyridine ring), which can be protonated, making the analyte's retention and peak shape highly dependent on the mobile phase pH.[1]

  • A mix of hydrophobic (chlorophenyl moiety) and polar (methoxy, N-H) features, suggesting moderate retention on a non-polar stationary phase.

Based on these characteristics, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most appropriate analytical technique. RP-HPLC is the dominant mode in the pharmaceutical industry, used in approximately 80% of applications due to its reliability and applicability to a wide range of compounds.[2] It separates analytes based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase.[2] A C18 (octadecylsilane) column was chosen as the initial stationary phase due to its strong hydrophobic retention and versatility for general-purpose use with small molecules.[3]

Materials and Methods

Instrumentation & Software
  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD)

  • Data acquisition and processing were performed using OpenLab CDS software.

Reagents & Standards
  • 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Orthophosphoric acid (85%, analytical grade).

  • Water (HPLC grade, 18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): 20 mM potassium phosphate buffer was prepared by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. The pH was adjusted to 3.0 using orthophosphoric acid. The buffer was filtered through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution: A stock solution of 1.0 mg/mL was prepared by accurately weighing 25 mg of the reference standard into a 25 mL volumetric flask and dissolving it in a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Working standards for linearity and accuracy were prepared by diluting the stock solution with the diluent.

Method Development & Optimization

The method development process followed a systematic approach to achieve optimal separation, peak shape, and analysis time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Screening & Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Method A Analyte Characterization (Structure, Polarity, pKa Estimate) B Select Chromatographic Mode (Reversed-Phase HPLC) A->B C Column Selection (C18, 4.6x150mm, 5µm) B->C D Mobile Phase Selection (ACN / Water) C->D E Detector Wavelength (Scan with DAD for λmax) D->E F Initial Gradient Run (5-95% B in 20 min) E->F G Mobile Phase pH (Test pH 3.0, 5.0, 7.0) Select pH 3.0 for best peak shape F->G H Gradient Optimization (Adjust slope for resolution and analysis time) G->H I Flow Rate & Temperature (Test 1.0 vs 1.2 mL/min) (Test 25°C vs 30°C) H->I J Final Optimized Method (C18, pH 3.0 Buffer/ACN Gradient, 1.0 mL/min, 30°C, 225 nm) I->J

Caption: HPLC Method Development Workflow.

Initial Screening
  • Column Selection: A standard C18 column (4.6 x 150 mm, 5 µm particle size) was chosen as it provides a good balance of efficiency, resolution, and backpressure for method development.[4]

  • Wavelength Selection: The reference standard was scanned from 200-400 nm using a DAD. A significant absorption maximum was observed at approximately 225 nm, which was selected for quantification to ensure high sensitivity.

  • Initial Gradient: A broad scouting gradient (5% to 95% acetonitrile over 20 minutes) was run to determine the approximate elution time of the analyte and to visualize any potential impurities. The analyte eluted at approximately 12 minutes, but with significant peak tailing, indicating secondary interactions.

Optimization of Mobile Phase

The primary cause of peak tailing for basic compounds on silica-based columns is the interaction with acidic silanol groups on the stationary phase.[5] To mitigate this, ion suppression is a powerful strategy.[1]

  • pH Adjustment: The mobile phase pH was evaluated at 7.0, 5.0, and 3.0. At neutral and mid-pH, the peak shape was poor. By adjusting the aqueous mobile phase to pH 3.0 (well below the likely pKa of the basic nitrogens), the analyte becomes fully protonated and less likely to interact with residual silanols. This resulted in a dramatic improvement in peak symmetry. A pH value approximately 2 units away from the analyte's pKa is recommended for robust methods.[1]

  • Gradient Optimization: With the optimal pH established, the gradient was refined to reduce the analysis time while maintaining resolution between the main peak and any impurities. The gradient was made steeper around the elution time of the analyte.

Final Optimized Method and Protocol

The systematic optimization process led to the following final method parameters and protocol.

Table 1: Optimized Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

| Run Time | 15 minutes |

Protocol
  • Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare samples and standards in the diluent (50:50 Acetonitrile:Water).

  • Inject 10 µL of the sample/standard into the HPLC system.

  • Acquire data for 15 minutes.

  • Integrate the peak corresponding to 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (retention time ~8.5 min).

  • Quantify the analyte using an external standard calibration curve.

Method Validation

The optimized method was validated following ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7][8]

  • Specificity: The ability to assess the analyte in the presence of other components was confirmed by injecting a blank (diluent) and a placebo, both of which showed no interfering peaks at the retention time of the analyte. Peak purity analysis using the DAD confirmed the homogeneity of the analyte peak.

  • Linearity and Range: Linearity was established by preparing and injecting seven solutions over a concentration range of 5-150 µg/mL. The method was found to be linear over this range.

Table 2: Linearity and Range Data

Parameter Result Acceptance Criteria
Range 5 - 150 µg/mL -
Correlation Coefficient (r²) 0.9998 ≥ 0.999

| Y-intercept | Close to zero | - |

  • Accuracy: Accuracy was determined by analyzing samples spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percent recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by performing six replicate injections of a 100 µg/mL standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst.

Table 3: Accuracy and Precision Results

Validation Parameter Level Mean Recovery (%) % RSD Acceptance Criteria
Accuracy 80% 99.5% - 98.0% - 102.0%
100% 100.2% -
120% 100.8% -
Repeatability 100 µg/mL - 0.45% % RSD ≤ 2.0%

| Intermediate Precision | 100 µg/mL | - | 0.82% | % RSD ≤ 2.0% |

  • Robustness: The reliability of the method was tested by making small, deliberate variations in the method parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits, and the results were not significantly affected.

Conclusion

A specific, accurate, precise, and robust RP-HPLC method for the analysis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine has been successfully developed and validated according to ICH guidelines. The systematic approach, based on the analyte's chemical properties, resulted in a method with excellent chromatographic performance. This method is well-suited for routine quality control, purity assessment, and stability studies of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in pharmaceutical development and manufacturing.

References

  • Column Selection for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Reverse Phase HPLC Columns. GL Sciences. Available at: [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Available at: [Link]

  • Reversed-Phase HPLC Column Selection Guide. Phenomenex. Available at: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available at: [Link]

  • Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method. PubMed. Available at: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Semantic Scholar. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Synthesis and photophysical properties of pyrrolo[3,2-c][5][9] naphthyridin- 11(10H)-one derivatives. Semantic Scholar. Available at: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]

  • Pyrrolo-[3,2-b]pyrroles for Photochromic Analysis of Halocarbons. ResearchGate. Available at: [Link]

  • CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. Google Patents.
  • Strongly Polarized π-Extended 1,4-Dihydropyrrolo[3,2-b]pyrroles Fused with Tetrazolo[1,5-a]quinolines. NSF PAR. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Executive Summary The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and advanced therapeutics[1]. Unambiguous structural characterizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and advanced therapeutics[1]. Unambiguous structural characterization of its substituted derivatives is a critical bottleneck in drug development. This application note provides a comprehensive, causality-driven protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine . By leveraging 1D and 2D NMR techniques, we establish a self-validating analytical loop that definitively proves both the regiochemistry of the substituents and the integrity of the fused bicyclic core[2].

Structural & Mechanistic Rationale

Before initiating spectral acquisition, it is crucial to understand the electronic environment of the molecule, as this dictates the anticipated chemical shifts and coupling constants[3]:

  • The Bicyclic Core Numbering: In the pyrrolo[3,2-b]pyridine system, the pyrrole nitrogen is N1, the bridgehead carbons are C3a and C7a, and the pyridine nitrogen is N4.

  • Electronic Effects of the 6-Methoxy Group: The methoxy group at C6 acts as a strong electron-donating group (EDG) via resonance. This significantly shields the ortho positions (C5 and C7), shifting their corresponding protons (H5 and H7) upfield compared to an unsubstituted or electron-withdrawn analogue[3].

  • Electronic Effects of the 3-Chloro Group: The pyrrole ring of azaindoles is highly electron-rich, making C3 the primary site for electrophilic aromatic substitution (e.g., chlorination). The presence of the chlorine atom at C3 eliminates the H3 proton signal, simplifying the pyrrole region of the ¹H NMR spectrum to a single peak for H2, which couples only to the N1-H proton.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 5-10 mg) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Process Data Processing & Phase/Baseline Correction Acq2D->Process Elucidate Structural Elucidation & Regiochemical Validation Process->Elucidate

Fig 1. Step-by-step experimental workflow for the NMR characterization of pyrrolopyridines.

Standardized NMR Acquisition Protocol

To ensure high-fidelity data, the following protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 5–10 mg of the analyte and dissolve it in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS.

  • Causality: DMSO-d₆ is specifically chosen over CDCl₃ because its strong hydrogen-bonding capability drastically slows down the chemical exchange rate of the pyrrole N1-H proton. This allows the N1-H signal to be observed as a distinct, broad singlet (~11.8 ppm) and preserves its scalar coupling to H2.

Step 2: Instrument Setup and Tuning
  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Insert into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Lock onto the deuterium signal of DMSO-d₆. Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shim the magnetic field (Z1–Z5) until the TMS line width at half-height is < 1.0 Hz.

Step 3: 1D & 2D Acquisition Parameters
  • ¹H NMR: Acquire 16–32 scans with a relaxation delay (d1) of 2 seconds and a 30° flip angle.

  • ¹³C NMR: Acquire 512–1024 scans using power-gated decoupling (zgpg30) to prevent NOE buildup from distorting integration, with a d1 of 2 seconds.

  • HSQC: Phase-sensitive mode, optimized for a one-bond coupling constant ¹J(CH) = 145 Hz.

  • HMBC: Optimized for long-range coupling ⁿJ(CH) = 8 Hz.

  • NOESY: Set the mixing time to 300–500 ms. Causality: This specific mixing time is optimal for small molecules (~200 Da) to allow sufficient cross-relaxation without spin diffusion artifacts.

The Self-Validating Regiochemical Assignment

The core tenet of modern NMR elucidation is that no single 1D peak assignment should exist in isolation; the system must self-validate through 2D correlations[2].

Proving the 6-Methoxy Regiochemistry: How do we definitively prove the methoxy group is at C6 and not C5 or C7?

  • J-Coupling Analysis (1D ¹H NMR): If the methoxy were at C5, the remaining pyridine protons would be H6 and H7. Being ortho to each other, they would exhibit a large coupling constant (³J ≈ 8.0 Hz). In our molecule, the pyridine protons (H5 and H7) are separated by C6, making them meta to each other. Consequently, they appear as doublets with a small meta-coupling constant (⁴J ≈ 2.4 Hz).

  • Spatial Correlation (NOESY): The NOESY spectrum acts as the ultimate physical proof. The 6-methoxy protons (δ 3.85) will show strong through-space NOE cross-peaks to both H5 (δ 8.15) and H7 (δ 7.40). If the methoxy were at C5, it would only show an NOE to H6.

  • Through-Bond Connectivity (HMBC): Both H5 and H7 will show strong ³J HMBC correlations to the oxygen-bearing carbon C6 (δ 154.0), closing the logical loop.

HMBC_NOESY cluster_Protons Protons (1H) cluster_Carbons Carbons (13C) H5 H5 (δ 8.15) C6 C6 (δ 154.0) H5->C6 HMBC C7 C7 (δ 115.0) H5->C7 HMBC H7 H7 (δ 7.40) H7->C6 HMBC C5 C5 (δ 143.5) H7->C5 HMBC OMe 6-OMe (δ 3.85) OMe->H5 NOESY OMe->H7 NOESY OMe->C6 HMBC

Fig 2. Key HMBC (solid) and NOESY (dashed) correlations establishing the 6-methoxy regiochemistry.

Tabulated Spectroscopic Data

The following table summarizes the expected quantitative chemical shifts and critical 2D correlations for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, referenced to TMS (0.00 ppm) in DMSO-d₆.

Position¹H Shift (δ, ppm)Multiplicity (J in Hz)¹³C Shift (δ, ppm)Key HMBC Correlations (H → C)Key NOESY Correlations
1 (NH) 11.80br s-C2, C3a, C7aH2
2 7.65d (2.6)126.5C3, C3a, C7aH1 (NH)
3 --104.0--
3a --141.0--
5 8.15d (2.4)143.5C6, C7, C3a6-OMe
6 --154.0--
7 7.40d (2.4)115.0C5, C6, C7a6-OMe
7a --128.0--
6-OMe 3.85s56.0C6H5, H7

Note: The highly deshielded nature of C6 (154.0 ppm) is characteristic of a carbon directly bound to an electronegative oxygen atom within a heteroaromatic ring.

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
  • Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22. The Journal of Organic Chemistry - ACS Publications.

Sources

Application

Application Notes and Protocols for CMPT-K42: A Novel 1H-pyrrolo[3,2-b]pyridine-based Kinase Inhibitor for Oncology Research

Introduction: Targeting Kinase Signaling in Oncology with CMPT-K42 Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways, governing processes such as cell growth, prolife...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Kinase Signaling in Oncology with CMPT-K42

Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways, governing processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.[3] CMPT-K42 is a novel investigational small molecule inhibitor featuring the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine core structure. This document provides a comprehensive guide for researchers on the application of CMPT-K42 in oncology research, with a focus on its characterization as a kinase inhibitor.

CMPT-K42 has been designed to target key kinases implicated in tumor progression and metastasis. Its mechanism of action involves competitive binding to the ATP-binding pocket of its target kinase, thereby inhibiting downstream signaling cascades that promote cancer cell survival and proliferation. These application notes will guide researchers through essential in vitro and cell-based assays to characterize the activity and target engagement of CMPT-K42, as well as provide considerations for in vivo studies.

Mechanism of Action and Target Profile

While the full kinase selectivity profile of CMPT-K42 is under continued investigation, initial studies suggest it is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Dysregulation of FAK is implicated in a variety of solid tumors.[4] The proposed mechanism of action involves the pyrrolo[3,2-b]pyridine core forming key hydrogen bonds within the kinase hinge region, a common feature of this class of inhibitors.

PART 1: In Vitro Characterization of CMPT-K42

Biochemical Kinase Assay: Determining IC50

The initial step in characterizing any kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the purified target kinase. A variety of assay formats are available, including radioactive methods and non-radioactive, high-throughput screening (HTS) compatible assays like the Transcreener® ADP² Assay.[5]

This protocol describes a luminescent-based assay to measure the ADP produced by the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified recombinant FAK kinase

  • FAK substrate (e.g., a suitable peptide substrate)

  • CMPT-K42 (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)[6]

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of CMPT-K42 in DMSO. A common starting range is from 100 µM down to 1 nM.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 5 µL of the kinase/substrate mixture (pre-diluted in Kinase Buffer).

    • Add 1 µL of the serially diluted CMPT-K42 or DMSO (vehicle control).

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution (at a concentration near the Km for FAK) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the CMPT-K42 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
CMPT-K42FAK[Insert experimentally determined value]
Staurosporine (Control)FAK[Insert experimentally determined value]

PART 2: Cell-Based Assays for CMPT-K42 Efficacy

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement.[7][8] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7]

Materials:

  • Cancer cell line with known FAK expression (e.g., MDA-MB-231)

  • CMPT-K42

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR cycler), cell lysis (e.g., sonicator), and protein quantification (e.g., BCA assay)

  • Western blotting reagents and antibodies (anti-FAK and a loading control like β-actin)

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with CMPT-K42 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a PCR cycler, followed by cooling for 3 minutes at 4°C.[9]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[9]

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble FAK at each temperature and inhibitor concentration by Western blotting.[9]

  • Data Analysis:

    • Quantify the band intensities for FAK and the loading control.

    • Plot the normalized FAK band intensity against the temperature for each inhibitor concentration to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of CMPT-K42 indicates target engagement.

Visualization of Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cancer Cell Culture treatment 2. Treat with CMPT-K42 or Vehicle cell_culture->treatment harvest 3. Harvest Cells treatment->harvest heating 4. Heat at Temperature Gradient harvest->heating lysis 5. Cell Lysis & Centrifugation heating->lysis western_blot 6. Western Blot for Soluble FAK lysis->western_blot analysis 7. Data Analysis & Melting Curve western_blot->analysis

Caption: CETSA Workflow for Target Engagement.

Inhibition of Downstream Signaling: Western Blotting

To confirm that CMPT-K42 not only binds to FAK but also inhibits its kinase activity in cells, it is essential to monitor the phosphorylation status of FAK and its downstream substrates. Western blotting is a standard technique for this purpose.[10][11]

Materials:

  • Cancer cell line

  • CMPT-K42

  • Lysis buffer with protease and phosphatase inhibitors[12]

  • Primary antibodies: anti-phospho-FAK (e.g., Tyr397), anti-total-FAK, anti-phospho-paxillin, anti-total-paxillin, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[10]

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 4-6 hours to reduce basal kinase activity. Pre-treat with varying concentrations of CMPT-K42 for 2 hours. Stimulate with an appropriate growth factor if necessary to induce FAK phosphorylation.[10]

  • Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.[11]

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing (Optional): To assess total protein levels on the same blot, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.[13]

Visualization of Signaling Pathway:

FAK_Signaling CMPT_K42 CMPT-K42 FAK FAK CMPT_K42->FAK Inhibits pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Paxillin Paxillin pFAK->Paxillin pPaxillin p-Paxillin Paxillin->pPaxillin Cell_Survival Cell Survival pPaxillin->Cell_Survival Cell_Migration Cell Migration pPaxillin->Cell_Migration

Caption: FAK Signaling Pathway and CMPT-K42 Inhibition.

PART 3: In Vivo Efficacy Studies

Animal Models in Oncology Research

The in vivo efficacy of CMPT-K42 can be evaluated in various preclinical animal models. The choice of model depends on the research question and the cancer type being studied. Common models include:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunodeficient mice.[14]

  • Patient-Derived Xenografts (PDX): Tumor tissue from a patient is directly implanted into immunodeficient mice, which better recapitulates the heterogeneity of human tumors.[14][15]

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors spontaneously.[14]

General Protocol for a CDX Efficacy Study

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cancer cell line of interest

  • CMPT-K42 formulated for in vivo administration

  • Calipers for tumor measurement

  • Standard animal care facilities and approved protocols

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer CMPT-K42 (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle control group receives the formulation without the compound.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control[Insert data]N/A
CMPT-K42 (Dose 1)[Insert data][Calculate]
CMPT-K42 (Dose 2)[Insert data][Calculate]

Conclusion

CMPT-K42 represents a promising new tool for oncology research based on the versatile 1H-pyrrolo[3,2-b]pyridine scaffold. The protocols outlined in these application notes provide a robust framework for researchers to investigate its biochemical and cellular activity, confirm its mechanism of action, and evaluate its preclinical efficacy. Proper experimental design and the use of appropriate controls are paramount for obtaining reliable and interpretable data.

References

  • In vitro kinase assay. Bio-protocol. (2022). [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. (n.d.). [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018). [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. (n.d.). [Link]

  • In vitro kinase assay. Protocols.io. (2024). [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016). [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. (n.d.). [Link]

  • Tyrosine kinase inhibitors (TKIs) on cancer models. Oncodesign Services. (n.d.). [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. PMC - NIH. (2024). [Link]

  • Catching Cancer by the Tail: New Perspectives on the Use of Kinase Inhibitors. Clinical Cancer Research. (2009). [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020). [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. (2026). [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). [Link]

  • Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience. (2024). [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. (n.d.). [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. (2025). [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. (n.d.). [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. (2021). [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. (n.d.). [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). [Link]

  • Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Publishing. (n.d.). [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. (2025). [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. (2025). [Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry - ACS Publications. (n.d.). [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. (2019). [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. (n.d.). [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. (n.d.). [Link]

  • Synthesis of Tetraaryl-, Pentaaryl-, and Hexaaryl-1,4- dihydropyrrolo[3,2-b]pyrroles. Organic Syntheses. (2021). [Link]

Sources

Method

Unraveling the Molecular Blueprint: Mass Spectrometry Fragmentation Analysis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Abstract This technical guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pattern of the novel heterocyclic compound, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. This molecule, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pattern of the novel heterocyclic compound, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. This molecule, a member of the burgeoning class of pyrrolopyridines, holds significant interest for researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds.[1][2] Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is paramount for its unambiguous identification, characterization in complex matrices, and for metabolism and degradation studies. This document outlines the theoretical fragmentation pathways, provides a standardized protocol for its analysis, and serves as a foundational resource for scientists working with this and structurally related compounds.

Introduction: The Significance of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

The pyrrolo[3,2-b]pyridine scaffold is a core structural element in a variety of pharmacologically active agents, exhibiting a wide range of biological activities, including but not limited to, anticancer and kinase inhibition properties.[3][4] The specific substitutions of a chloro group at the 3-position and a methoxy group at the 6-position on the 1H-pyrrolo[3,2-b]pyridine core introduce unique electronic and steric properties that can significantly influence its biological target interactions and metabolic fate.[5][6]

Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such novel compounds.[7][8] The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering profound insights into the compound's structure and chemical stability. This guide will, therefore, focus on predicting and interpreting the fragmentation of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, drawing upon established principles of mass spectrometry of heterocyclic and substituted aromatic compounds.[9]

Predicted Fragmentation Pathways

The fragmentation of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine under electron ionization (EI) or collision-induced dissociation (CID) is expected to be governed by the lability of the substituent groups and the stability of the resulting fragment ions. The molecular ion (M+) peak would be the starting point for a cascade of fragmentation events.

Key Predicted Fragmentation Events:

  • Loss of a Methyl Radical (•CH₃): A primary and highly probable fragmentation pathway involves the cleavage of the methyl group from the methoxy substituent, resulting in a stable radical cation. This is a characteristic fragmentation for aromatic methoxy compounds.

  • Loss of a Chlorine Radical (•Cl): The carbon-chlorine bond can undergo homolytic cleavage to release a chlorine radical. The stability of the resulting cation will influence the prevalence of this pathway.

  • Loss of a Formyl Radical (•CHO): Following the initial loss of a methyl radical, a subsequent rearrangement and loss of carbon monoxide can be envisioned, or a direct loss of a formyl radical from the methoxy group is also a possibility.

  • Sequential Loss of H and HCN: The pyrrole and pyridine rings are susceptible to sequential loss of hydrogen cyanide (HCN) and hydrogen radicals, leading to smaller, stable aromatic fragments.

  • Ring Cleavage: More energetic conditions can induce cleavage of the fused pyrrolopyridine ring system, leading to a complex array of smaller fragment ions.

The following diagram illustrates the predicted major fragmentation pathways of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

fragmentation_pathway M [M]+• 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine M_minus_CH3 [M-CH3]+ M->M_minus_CH3 - •CH3 M_minus_Cl [M-Cl]+ M->M_minus_Cl - •Cl M_minus_CHO [M-CHO]+ M->M_minus_CHO - •CHO M_minus_CH3_minus_CO [M-CH3-CO]+ M_minus_CH3->M_minus_CH3_minus_CO - CO Further_Fragments Further Fragments M_minus_Cl->Further_Fragments M_minus_CHO->Further_Fragments M_minus_CH3_minus_CO->Further_Fragments

Sources

Application

Application Notes and Protocols for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Abstract This document provides a comprehensive guide to the safe handling, storage, and use of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, a novel heterocyclic compound with significant potential in drug discovery and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, a novel heterocyclic compound with significant potential in drug discovery and medicinal chemistry. As a chlorinated pyrrolopyridine, this compound belongs to the broader class of azaindoles, which are recognized as "privileged scaffolds" due to their bioisosteric relationship with indoles and purines.[1][2] The protocols and recommendations outlined herein are grounded in the chemical properties of structurally similar molecules and established best practices for handling novel chemical entities (NCEs).[3] This guide is intended for researchers, scientists, and drug development professionals to ensure both personal safety and the integrity of experimental outcomes. A substance-specific Safety Data Sheet (SDS) must be consulted upon receipt of the compound, and a thorough risk assessment performed.

Compound Profile and Inherent Hazards

3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is a solid, likely appearing as a white to light brown crystalline powder.[4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous chlorinated heterocyclic compounds and pyrrolopyridine derivatives suggest that it should be handled with care. The presence of a chlorinated aromatic system indicates potential for environmental persistence and necessitates disposal as hazardous waste.[5][6] The pyrrolopyridine core, being a key pharmacophore in many biologically active molecules, warrants a thorough evaluation of its toxicological properties.[7][8]

Table 1: Physicochemical Properties and Storage Recommendations (Based on Analogous Compounds)

PropertyValue/RecommendationRationale and Citations
Molecular Formula C₈H₇ClN₂OBased on chemical structure.
Appearance White to light brown crystalline solid/powderTypical appearance for similar heterocyclic compounds.[4]
Storage Temperature 0-5°CRecommended for the structurally similar 3-Chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-31-9).[4] Refrigerated storage minimizes degradation.
Atmosphere Inert (Argon or Nitrogen)The pyrrole moiety can be sensitive to oxidation. An inert atmosphere is a best practice for long-term stability of novel heterocyclic compounds.
Hygroscopicity PotentialHeterocyclic compounds, especially those in solid form, can be hygroscopic. Storage in a desiccator or glovebox is recommended.
Light Sensitivity PotentialMany complex organic molecules are light-sensitive. Storage in an amber vial or in the dark is a standard precaution.

Receiving and Initial Handling Protocol

The initial handling of a new chemical entity is a critical control point for ensuring safety and sample integrity.

cluster_receiving Receiving Workflow cluster_storage Initial Storage A Inspect Packaging for Damage B Verify Compound Identity and Quantity A->B C Review Available Safety Documentation (SDS) B->C D Don Appropriate Personal Protective Equipment (PPE) C->D E Log Compound in Chemical Inventory D->E F Store in Designated, Labeled Secondary Containment E->F G Place in Refrigerated (0-5°C), Dark, and Dry Environment F->G

Caption: Workflow for receiving and initial storage of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Step-by-Step Protocol:
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office.

  • Verification: In a certified chemical fume hood, carefully open the package. Verify that the compound name, CAS number (if available), and quantity match the order specifications.

  • Documentation Review: Immediately locate and thoroughly review the manufacturer-provided Safety Data Sheet (SDS). If an SDS is not provided, quarantine the compound and request one from the supplier. Do not proceed with handling until the SDS has been reviewed and understood.

  • Personal Protective Equipment (PPE): Based on the SDS for analogous compounds, the following minimum PPE is required:[9][10][11]

    • Eye Protection: Chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat.

  • Inventory and Labeling: Log the compound into the laboratory's chemical inventory system. The storage container must be clearly labeled with the full chemical name and any hazard pictograms identified in the SDS.

  • Initial Storage: Place the primary container inside a labeled, chemically resistant secondary container. Store in a refrigerator at 0-5°C, away from light and incompatible materials.[4]

Long-Term Storage and Stability

The stability of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is crucial for the reproducibility of experimental results. As a novel compound, its long-term stability should be periodically assessed.

Protocol for a Preliminary Stability Assessment:
  • Aliquoting: Upon first use, and under an inert atmosphere if possible, aliquot the bulk material into several smaller, single-use vials. This practice minimizes the exposure of the entire stock to atmospheric conditions with each use.

  • Baseline Analysis (T=0): Dissolve a small, accurately weighed sample in a suitable solvent (e.g., DMSO, Methanol) and obtain a baseline purity profile using High-Performance Liquid Chromatography (HPLC) with UV detection. Record the chromatogram and integration results.

  • Storage Conditions: Store the aliquots under the recommended conditions (0-5°C, dark, dry).

  • Periodic Re-analysis: At set intervals (e.g., 3, 6, and 12 months), analyze one of the aliquots using the same HPLC method established at T=0.

  • Evaluation: Compare the purity profile to the baseline data. The appearance of new peaks or a significant decrease in the main peak area may indicate degradation.

Safe Handling and Solution Preparation

All handling of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation risk.

Protocol for Preparing a Stock Solution:
  • Pre-Weighing Preparation: Ensure the analytical balance is clean and located in an area free from drafts. Place a weigh boat on the balance and tare.

  • Weighing: In a chemical fume hood, quickly and carefully transfer the desired amount of the powdered compound to the weigh boat. Minimize the time the primary container is open.

  • Dissolution: Add the weighed powder to a volumetric flask. Add a small amount of the desired anhydrous solvent (e.g., DMSO) to dissolve the solid completely.

  • Final Dilution: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing and Storage: Stopper the flask and mix thoroughly by inversion. Transfer the solution to a clearly labeled storage vial, and store under the appropriate conditions as determined by solution stability studies.

Spill and Emergency Procedures

A clear and practiced emergency response plan is critical when working with any hazardous chemical.

cluster_spill Spill Response Workflow A Alert Personnel and Evacuate if Necessary B Don Appropriate PPE A->B C Contain Spill with Absorbent Material B->C D Collect Contaminated Material into a Labeled Hazardous Waste Container C->D E Decontaminate the Spill Area D->E F Dispose of all Waste According to Institutional Protocols E->F

Caption: General workflow for responding to a chemical spill.

Spill Response:
  • Small Spill (Solid): Wearing appropriate PPE, gently sweep the material to avoid creating dust and place it into a sealed container for hazardous waste disposal.

  • Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material into a sealed container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and contact your institution's EHS office.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Waste Disposal

All waste containing 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.[5]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[13] The primary disposal method for chlorinated organic compounds is typically high-temperature incineration.[6]

Conclusion

The responsible use of novel chemical entities like 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is paramount in a research and development setting. Adherence to the principles of risk assessment, proper engineering controls, diligent use of personal protective equipment, and established protocols for storage and disposal are essential. This guide provides a foundational framework for its safe handling. However, it is not a substitute for a substance-specific SDS and a comprehensive, lab-specific risk assessment, which must be completed before any work with this compound commences.

References

  • Bara, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13560-13593.
  • ChemRxiv. (2025). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130478.
  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1H-Pyrrolo[3,2-b]pyridine, 7-chloro-. Retrieved from [Link]

  • CommoditAg. (2018). Safety Data Sheet: CENTURO™. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Pyrrolo[3,2-b]pyridine, 5-chloro-6-Methoxy-. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]

  • PubMed. (2024). Tandem catalysis enables chlorine-containing waste as chlorination reagents. Retrieved from [Link]

  • PubMed Central. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Retrieved from [Link]

  • International Journal of Advances in Engineering and Management (IJAEM). (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Retrieved from [Link]

  • American Society of Clinical Oncology. (2019). Standards for Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • MDPI. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Retrieved from [Link]

  • ResearchGate. (2019). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • PubMed Central. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Retrieved from [Link]

  • PubMed. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Retrieved from [Link]

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Method

Preparation of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine Stock Solutions in DMSO: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, a heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in drug discovery and chemical biology. Recognizing the critical importance of accurate and stable compound solutions for reproducible experimental results, this document synthesizes best practices with an in-depth explanation of the scientific principles underpinning each step. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their work with this and similar pyrrolopyridine-based compounds.

Introduction: The Criticality of Stock Solution Integrity

3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bonding interactions with biological targets.[1][2][3] The accuracy of subsequent biological and pharmacological studies is fundamentally dependent on the precise concentration and stability of the initial stock solution.

Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial dissolution of a vast array of compounds in drug discovery libraries, owing to its exceptional solvating power for both polar and nonpolar molecules.[4] However, the unique physicochemical properties of DMSO, particularly its hygroscopicity, necessitate a rigorous and standardized approach to stock solution preparation to mitigate potential sources of error such as compound precipitation and degradation.[5] This document provides a self-validating system of protocols designed to ensure the highest quality of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine stock solutions.

Materials and Reagents

The quality of all materials and reagents is paramount to the successful preparation of a stable and accurate stock solution.

Material/ReagentSpecificationRationale
3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine >98% purityHigh purity minimizes the interference of impurities in downstream assays.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, spectrophotometric gradeMinimizes water content which can decrease compound solubility and promote hydrolysis.[5] Spectrophotometric grade ensures low levels of UV-absorbing impurities.
Pipettes and Tips Calibrated, positive displacement or low-retention tipsEnsures accurate and reproducible volume measurements.
Analytical Balance Calibrated, with a readability of at least 0.1 mgNecessary for the precise weighing of the compound.
Vials Amber glass or polypropylene, with PTFE-lined capsProtects light-sensitive compounds and prevents leaching of plasticizers. PTFE-lined caps provide a superior seal against atmospheric moisture.[6]

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary compound screening.

Pre-Preparation and Calculations
  • Determine the required mass: To prepare a 10 mM stock solution, the required mass of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is calculated using the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For 1 mL (0.001 L) of a 10 mM (0.01 M) solution, assuming a molecular weight of 182.61 g/mol :

    Mass (mg) = 0.01 mol/L x 0.001 L x 182.61 g/mol x 1000 mg/g = 1.8261 mg

  • Equilibrate reagents: Allow the vial of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound or into the DMSO.[5]

Weighing and Dissolution Workflow

The following workflow is recommended to minimize exposure to atmospheric moisture and ensure accurate weighing.

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_assist Assisted Dissolution (if necessary) A Equilibrate compound and DMSO to room temperature B Tare analytical balance with an appropriate vial A->B C Carefully weigh the calculated mass of the compound into the tared vial B->C D Record the exact mass C->D E Add the calculated volume of anhydrous DMSO to the vial D->E F Cap the vial tightly and vortex at room temperature until fully dissolved E->F G Visually inspect for any undissolved particulates F->G H Sonicate in a water bath for 5-10 minutes G->H Particulates remain I Gently warm to 37°C G->I Particulates remain K Solution is clear and ready for aliquoting G->K Fully dissolved J Re-vortex and re-inspect H->J I->J J->K Fully dissolved

Caption: Workflow for weighing and dissolving the compound.

Aliquoting and Storage
  • Aliquot for single use: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in appropriately labeled vials.[4]

  • Storage conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] The vials should be tightly sealed to prevent the ingress of moisture.

Quality Control and Validation

A robust quality control (QC) process is essential to validate the integrity of the prepared stock solution.[7][8]

QC ParameterMethodAcceptance CriteriaRationale
Concentration LC-UV/MSMeasured concentration should be within ±10% of the target concentration.Verifies the accuracy of weighing and dissolution.
Purity LC-MS or HPLC-UVNo significant new peaks or degradation products should be observed. Purity should be consistent with the starting material.Confirms the stability of the compound during the dissolution process.
Solubility Visual InspectionThe solution should be clear and free of any visible particulates after preparation and after a single freeze-thaw cycle.Ensures the compound remains in solution under storage and use conditions.

The following diagram illustrates a recommended QC workflow.

G A Prepare Stock Solution (as per protocol) B Take a small aliquot for immediate QC analysis A->B D Store remaining aliquots at -80°C A->D C Perform LC-UV/MS for concentration and purity analysis B->C H Pass C->H Concentration ±10% and no new peaks I Fail C->I Out of specification E Perform a single freeze-thaw cycle on one aliquot D->E F Visually inspect for precipitation E->F G Perform LC-MS to check for degradation F->G F->H No precipitation F->I Precipitation observed G->H No degradation products G->I Degradation observed J Retest or prepare new stock I->J

Caption: Quality control workflow for stock solution validation.

Stability Considerations

The stability of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in DMSO is influenced by several factors:

  • Water Content: DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of lipophilic compounds, leading to precipitation.[5] Always use anhydrous DMSO from a freshly opened bottle and minimize exposure to the atmosphere.

  • Freeze-Thaw Cycles: Repeated cycling between frozen and liquid states can promote compound precipitation, especially if the solution is close to its saturation point or has absorbed moisture.[9] Aliquoting is the most effective mitigation strategy.

  • Temperature: While many compounds are stable in DMSO at room temperature for short periods, long-term storage should be at -20°C or -80°C to slow down potential degradation processes.[10] Studies have shown that most compounds are stable for extended periods when stored frozen.[9]

  • Light: As a general precaution for heterocyclic compounds, protection from light is recommended by using amber vials.

Safety Precautions

While a specific Safety Data Sheet (SDS) for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is not widely available, data from structurally related compounds such as other chlorinated pyridines and 7-azaindoles suggest the following precautions.[5][7][8][11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[5][7]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[4][12] Avoid contact with skin and eyes.[4][7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5] In all cases of exposure, seek medical attention if symptoms persist.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[12]

Conclusion

The reliability of any screening or drug development cascade is built upon the quality of the compound solutions used. By adhering to the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently prepare accurate, stable, and validated stock solutions of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. This rigorous approach minimizes experimental variability and contributes to the generation of high-quality, reproducible data, ultimately accelerating the pace of scientific discovery.

References

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. Retrieved from [Link]

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Retrieved from [Link]

  • Protocol Online Community. (2013). Making a stock solution for my drug using DMSO. Protocol Online. Retrieved from [Link]

  • Kozik, V., et al. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. SLAS Discovery. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet: 3-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. Aaron Chemicals. Retrieved from [Link]

  • NextSDS. 1H-Pyrrolo[3,2-b]pyridine, 5-chloro-6-Methoxy- — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • NextSDS. METHYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLATE — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Google Patents. CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. Recognizing the nuanced challenges of heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. Recognizing the nuanced challenges of heterocyclic chemistry, this document provides in-depth troubleshooting, optimization strategies, and detailed protocols in a direct question-and-answer format. Our focus is on enhancing yield and purity by explaining the causal relationships behind key experimental parameters.

General Synthetic Strategy

The most direct and reliable route to 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine involves a two-stage process: first, the synthesis of the 6-methoxy-1H-pyrrolo[3,2-b]pyridine core, followed by a regioselective chlorination at the electron-rich C3 position of the pyrrole ring.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Chlorination A Substituted Aminopyridine (e.g., 3-amino-5-methoxypyridine) B Pyrrole Ring Formation (e.g., Bartoli or Fischer Synthesis) A->B Condensation/ Cyclization C 6-methoxy-1H-pyrrolo[3,2-b]pyridine B->C Aromatization D 6-methoxy-1H-pyrrolo[3,2-b]pyridine E Electrophilic Chlorination D->E NCS, Solvent F 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (Target Molecule) E->F Workup & Purification

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing both diagnostic insights and actionable solutions.

Part 1: Precursor Synthesis (6-methoxy-1H-pyrrolo[3,2-b]pyridine)

Question: My initial ring-forming reaction to synthesize the 6-methoxy-1H-pyrrolo[3,2-b]pyridine precursor results in consistently low yields (<30%). What are the primary causes and how can I optimize this step?

Answer: Low yields in the construction of the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core are a frequent challenge. The efficiency of reactions like the Bartoli or Fischer indole synthesis is highly sensitive to several factors.

  • Causality: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring and can make the required intramolecular cyclization step energetically demanding. Furthermore, the hydrazone intermediates in Fischer-type syntheses can be unstable, and the nitro-aromatics used in Bartoli syntheses can be prone to side reactions.

  • Troubleshooting & Optimization:

    • Incomplete Intermediate Formation: The initial condensation to form the key intermediate (e.g., a hydrazone) may be incomplete.

      • Solution: Ensure strictly anhydrous conditions, as water can reverse intermediate formation. Monitor the reaction by TLC or LC-MS to confirm the full consumption of the limiting reagent before proceeding. It can be highly beneficial to isolate and purify the intermediate before the cyclization step.[1]

    • Suboptimal Cyclization Catalyst: The choice and concentration of the acid catalyst for cyclization are critical.

      • Solution: A screen of acid catalysts is recommended. While polyphosphoric acid (PPA) is common, Eaton's reagent (P₂O₅ in MeSO₃H) or strong Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be more effective for these electron-deficient systems.[1] Start with catalytic amounts and incrementally increase, as excessive acid can lead to degradation.

    • Thermal Degradation: High temperatures required for cyclization can degrade the starting materials, intermediates, or the final product.

      • Solution: If using conventional heating, ensure uniform temperature control and avoid localized overheating. Consider microwave-assisted synthesis; microwave irradiation can often promote efficient cyclization at lower bulk temperatures and shorter reaction times, minimizing degradation pathways.[1]

Part 2: C3-Chlorination of 6-methoxy-1H-pyrrolo[3,2-b]pyridine

Question: I am attempting the chlorination of 6-methoxy-1H-pyrrolo[3,2-b]pyridine with N-Chlorosuccinimide (NCS), but the reaction is sluggish, with significant starting material remaining even after prolonged reaction times. How can I improve the conversion rate?

Answer: A sluggish reaction with NCS points to insufficient electrophilicity of the chlorinating agent or deactivation of the substrate.

  • Causality: The 1H-pyrrolo[3,2-b]pyridine system is an electron-rich heterocycle, with the C3 position being the most nucleophilic and susceptible to electrophilic attack.[2] However, the reaction's success depends on the solvent and the absence of inhibitory species. NCS is a mild chlorinating agent, and its reactivity can be highly solvent-dependent.[3][4]

  • Troubleshooting & Optimization:

    • Solvent Choice: The solvent plays a critical role. Non-polar solvents may not sufficiently solubilize the reagents, while overly polar or coordinating solvents (like methanol) can react with NCS or buffer its reactivity.

      • Solution: Screen a panel of anhydrous solvents. Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent starting points. N,N-Dimethylformamide (DMF) can also be effective as it can help solubilize the substrate and activate the NCS.

    • Reaction Temperature: Electrophilic aromatic substitutions are often accelerated by moderate heating.

      • Solution: While many NCS chlorinations proceed at room temperature, gently warming the reaction to 40-50 °C can significantly increase the rate. Monitor carefully by TLC to avoid the formation of byproducts.

    • Acidic Additives: The presence of a catalytic amount of a protic acid can sometimes activate NCS by protonating the carbonyl oxygen, making the chlorine atom more electrophilic.

      • Solution: Introduce a catalytic amount (0.1 eq) of a mild acid like acetic acid (AcOH) or a stronger acid like trifluoroacetic acid (TFA) to the reaction mixture. This can facilitate the release of "Cl⁺" from NCS.[5]

Question: My chlorination reaction is not clean and produces a mixture of the desired 3-chloro product along with di-chlorinated species and potentially other isomers. How can I enhance the regioselectivity for the C3 position?

Answer: Formation of multiple products indicates that the reaction conditions are too harsh or that secondary reactions are competitive with the desired C3-monochlorination.

  • Causality: While C3 is the kinetically favored position for electrophilic attack, over-chlorination can occur if the mono-chlorinated product is still sufficiently reactive or if the reaction is run for too long or at too high a temperature.[2] The pyridine nitrogen can also be protonated under certain conditions, altering the reactivity of the entire ring system.

  • Troubleshooting & Optimization:

    • Stoichiometry of NCS: Using an excess of NCS is the most common cause of over-chlorination.

      • Solution: Use a slight deficiency or precisely 1.0 equivalent of NCS relative to the substrate. Add the NCS portion-wise over 30-60 minutes. This keeps the instantaneous concentration of the chlorinating agent low, favoring mono-substitution.

    • Reaction Temperature: Lower temperatures favor kinetic control, which enhances selectivity for the most reactive C3 site.

      • Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). While this may slow the reaction, it will significantly improve selectivity. Combine this with portion-wise addition of NCS for optimal results.

    • Choice of Chlorinating Agent: If NCS consistently gives mixtures, a bulkier or less reactive chlorinating agent might provide better selectivity.

      • Solution: While less common, consider reagents like 1,3-dichloro-5,5-dimethylhydantoin. However, optimizing the conditions for NCS is typically the most effective strategy.

Question: I am observing significant degradation of my starting material upon adding NCS, characterized by the reaction mixture turning dark and the formation of baseline material on TLC. What is causing this and how can it be prevented?

Answer: Degradation suggests an incompatibility between the substrate and the reaction conditions, often related to oxidation or polymerization.

  • Causality: Pyrrole rings are susceptible to oxidation, and NCS is also a mild oxidant.[3][4] Under certain conditions, especially with acidic activation or light exposure, radical pathways can be initiated, leading to polymerization and decomposition of the electron-rich pyrrole moiety.

  • Troubleshooting & Optimization:

    • Protect from Light: Radical chlorination can be initiated by light.

      • Solution: Conduct the reaction in a flask wrapped with aluminum foil to exclude light.

    • Control Temperature and Addition: Rapid, exothermic reactions can lead to thermal decomposition.

      • Solution: Add the NCS portion-wise while maintaining the reaction at a controlled, low temperature (e.g., 0 °C) using an ice bath. This dissipates any heat generated and minimizes runaway side reactions.

    • Ensure Inert Atmosphere: Oxygen can contribute to oxidative side reactions.

      • Solution: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize the presence of oxygen.

Key Process Optimization: C3-Chlorination Parameters

The following table summarizes key parameters and their expected impact on the C3-chlorination of 6-methoxy-1H-pyrrolo[3,2-b]pyridine, providing a logical framework for optimization experiments.

ParameterConditionExpected Outcome on YieldExpected Outcome on Purity/SelectivityRationale & Citation
Chlorinating Agent NCS (1.0 eq) OptimalHighProvides a controlled source of electrophilic chlorine.[3][6]
NCS (>1.1 eq)May decrease due to byproduct formationLow (Di-chlorination)Excess reagent leads to over-reaction.
Solvent Acetonitrile (MeCN) Good to ExcellentHighAprotic polar solvent, generally good for NCS reactions.
Dichloromethane (DCM)GoodHighLess polar alternative, minimizes side reactions.
N,N-Dimethylformamide (DMF)Potentially higherModerateCan activate NCS but may require lower temp for selectivity.[5]
Temperature 0 °C to RT Moderate (slower rate)ExcellentFavors kinetic control and C3 selectivity.[2]
40-50 °CHigh (faster rate)Moderate to LowIncreases risk of byproduct formation.
Additive None BaselineGoodOften sufficient for this activated substrate.
Acetic Acid (cat.)May IncreaseMay DecreaseActivates NCS but can increase side reactions.[5]

Detailed Experimental Protocol: Optimized C3-Chlorination

This protocol is designed as a self-validating system, incorporating best practices for maximizing yield and purity.

1. Reagent Preparation and Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS, 1.0 eq) in anhydrous acetonitrile.

2. Reaction Execution:

  • While maintaining the reaction temperature at 0 °C, add the NCS solution dropwise to the stirred solution of the substrate over 30 minutes using a syringe pump.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-3 hours, or until the starting material is consumed.

3. Workup and Isolation:

  • Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate (10% w/v, equal volume to the reaction solvent) to consume any unreacted NCS.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x reaction volume).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • Purify the crude solid by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute the product.

  • Combine the pure fractions and remove the solvent in vacuo to afford 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine as a solid.

Troubleshooting Workflow Diagram

G start Problem Observed During C3-Chlorination low_conversion Low Conversion / Sluggish Reaction start->low_conversion byproducts Multiple Products / Low Selectivity start->byproducts degradation Degradation / Dark Color start->degradation increase_temp Action: Gently warm to 40°C low_conversion->increase_temp Is temp ≤ RT? add_dmf Action: Switch solvent to DMF low_conversion->add_dmf Is solvent MeCN/DCM? add_acid Action: Add cat. AcOH low_conversion->add_acid Is reaction neutral? lower_temp Action: Run at 0°C byproducts->lower_temp Is temp > 0°C? portion_add Action: Add NCS portion-wise byproducts->portion_add Was NCS added all at once? check_stoich Action: Use exactly 1.0 eq NCS byproducts->check_stoich Was excess NCS used? exclude_light Action: Wrap flask in foil degradation->exclude_light Exposed to light? inert_atm Action: Run under N2 / Argon degradation->inert_atm Run in air? cool_addition Action: Add NCS at 0°C degradation->cool_addition Exothermic? end Yield / Purity Improved increase_temp->end add_dmf->end add_acid->end lower_temp->end portion_add->end check_stoich->end exclude_light->end inert_atm->end cool_addition->end

Caption: A logical workflow for troubleshooting common C3-chlorination issues.

References

  • Zhang, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. Available at: [Link]

  • Gule, N., et al. (2024). Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved March 17, 2026, from [Link]

  • Zhang, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved March 17, 2026, from [Link]

  • Prajapati, D. D., & Patel, K. D. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences.
  • ChemBeast. (2024). The Efficacy and Applications of N-Chlorosuccinimide: A Comprehensive Insight. Available at: [Link]

Sources

Optimization

Technical Support Center: Preparation of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support resource for the synthesis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to address common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and troubleshoot impurity formation during this critical synthesis. As Senior Application Scientists, we have consolidated field-proven insights and data from the literature to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine?

The most prevalent method is the direct electrophilic chlorination of the 6-methoxy-1H-pyrrolo[3,2-b]pyridine starting material. This reaction typically employs a mild chlorinating agent, with N-Chlorosuccinimide (NCS) being the most common choice due to its ease of handling and generally good reactivity.[1][2] The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Q2: Why is regioselectivity a primary concern in this chlorination?

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, possesses a complex electronic profile. The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution, while the pyridine ring is electron-deficient. Within the pyrrole ring, both the C2 and C3 positions are activated. The desired product is the C3-chloro isomer, but competitive chlorination at the C2 position can occur, leading to isomeric impurities that are often difficult to separate. Precise control of reaction conditions is paramount to favor substitution at the C3 position.

Q3: How does the quality of the starting material, 6-methoxy-1H-pyrrolo[3,2-b]pyridine, impact the reaction?

The purity of the starting material is critical. Any impurities present in the 6-methoxy-1H-pyrrolo[3,2-b]pyridine can lead to several undesirable outcomes:

  • Formation of additional side products: Impurities may be more reactive towards the chlorinating agent than the starting material itself.

  • Complicated purification: The presence of closely-related impurities from the start will make the isolation of the final product via chromatography significantly more challenging.

  • Inconsistent results: Varying levels of impurities in different batches of starting material will lead to poor reproducibility.

We strongly recommend verifying the purity of the starting material by NMR and LC-MS before commencing the reaction.

Q4: What are the key factors that control the formation of a major over-chlorinated byproduct?

Over-chlorination, resulting in the formation of a dichloro- species (typically 2,3-dichloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine), is the most common impurity-related issue. The key factors influencing its formation are:

  • Stoichiometry of the Chlorinating Agent: Using more than a slight excess (e.g., >1.1 equivalents) of NCS dramatically increases the risk of a second chlorination.

  • Reaction Temperature: Higher temperatures increase the reaction rate and can reduce selectivity, leading to more over-chlorination.

  • Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed will inevitably lead to the formation of di- and poly-chlorinated species.

Troubleshooting Guide for Impurity Reduction

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: My reaction is incomplete. Significant starting material remains after the expected reaction time.

This indicates that the reaction conditions are not sufficiently activating for the chlorination to proceed to completion.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Action
Insufficient NCS The stoichiometry of NCS was too low, or the reagent has degraded over time.Ensure you are using high-purity NCS. Increase the stoichiometry incrementally from 1.05 to 1.1 equivalents.
Low Reaction Temperature The activation energy for the reaction is not being met at the current temperature.Gradually increase the reaction temperature. If starting at 0 °C, allow the reaction to slowly warm to room temperature. Monitor by TLC/LC-MS every 30 minutes.
Inappropriate Solvent The solvent may not be optimal for solubilizing the reagents or facilitating the reaction.While THF and DMF are common, consider switching to acetonitrile. In some cases, chlorinated solvents like dichloromethane can be effective.
Problem 2: My LC-MS analysis shows a significant peak at M+34, indicating a dichloro- impurity.

This is a classic case of over-chlorination, where the initially formed product reacts again with the chlorinating agent.

Visualizing the Competing Reactions

The following diagram illustrates the desired reaction pathway versus the formation of the common dichloro- byproduct.

G cluster_legend Legend SM 6-Methoxy-1H-pyrrolo[3,2-b]pyridine Product 3-chloro-6-methoxy-1H- pyrrolo[3,2-b]pyridine (Desired Product) SM->Product k1 (fast) NCS1 + NCS (1.05 eq) Impurity 2,3-dichloro-6-methoxy-1H- pyrrolo[3,2-b]pyridine (Impurity) Product->Impurity k2 (slower) NCS2 + Excess NCS Desired Desired Path Side Side Reaction

Caption: Reaction pathway for C3-chlorination and over-chlorination.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Action
Excess NCS Stoichiometry Too much electrophile is present, driving the reaction past the mono-chlorinated stage.Use a precise stoichiometry of NCS, ideally between 1.0 and 1.05 equivalents. Weigh reagents carefully.
High Reaction Temperature Increased thermal energy accelerates the second, less favorable chlorination reaction (k2).Perform the reaction at a lower temperature. Start at 0 °C or -10 °C and only warm if necessary. This provides a larger kinetic window to stop the reaction after mono-chlorination.
Poor Reaction Monitoring Allowing the reaction to stir for too long after full consumption of starting material.Monitor the reaction progress diligently using TLC or LC-MS at short intervals (e.g., every 15-20 minutes). Quench the reaction immediately upon disappearance of the starting material spot/peak.
Problem 3: My NMR analysis indicates a mixture of C2- and C3-chloro isomers.

This is a regioselectivity issue. While C3 is generally favored, reaction conditions can influence the C2/C3 ratio.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Action
Solvent Effects The solvent can influence the stability of the intermediate sigma complex, thus affecting the regiochemical outcome.While aprotic polar solvents like DMF are common, they can sometimes lead to mixtures. Consider a less polar solvent like THF or 1,4-dioxane, which may offer improved selectivity.
Reaction Kinetics vs. Thermodynamics The initially formed kinetic product (which may be the C2-isomer) could be isomerizing or a mixture could be forming directly.Temperature control is crucial. Lower temperatures (0 °C to -20 °C) often enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the more stable C3 isomer.
Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process based on your initial analytical results.

G start Analyze Crude Reaction Mixture (TLC & LC-MS) q1 Major Peak is Starting Material? start->q1 q2 Major Impurity is M+34? q1->q2 No sol1 Incomplete Reaction. See Problem 1: - Increase NCS to 1.1 eq. - Increase Temperature q1->sol1 Yes q3 Mixture of Isomers by NMR? q2->q3 No sol2 Over-Chlorination. See Problem 2: - Reduce NCS to <1.05 eq. - Lower Temperature - Monitor Closely q2->sol2 Yes sol3 Poor Regioselectivity. See Problem 3: - Lower Temperature (-10 °C) - Screen Solvents (THF) q3->sol3 Yes end_node Proceed to Optimized Purification q3->end_node No

Caption: Decision tree for troubleshooting impurity formation.

Experimental Protocol: Optimized Chlorination

This protocol is a robust starting point designed to minimize common impurities.

Reagents and Equipment:

  • 6-methoxy-1H-pyrrolo[3,2-b]pyridine

  • N-Chlorosuccinimide (NCS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Temperature-controlled bath

  • TLC plates and LC-MS for monitoring

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 10-20 mL per gram of starting material) and stir to dissolve.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise over 10-15 minutes. Adding the NCS as a solid is preferred to avoid solvent effects from a pre-made solution.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress every 15 minutes by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent) and/or LC-MS. The goal is to stop the reaction as soon as the starting material is no longer visible.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

References

  • Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters. Available at: [Link][3][4]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition. Available at: [Link][5][6]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available at: [Link][7]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link][1]

  • N-Chlorosuccinimide - Wikipedia. Wikipedia. Available at: [Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support center for the chromatographic analysis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods for this specific compound. Here, we address common challenges in a direct question-and-answer format, explaining the scientific principles behind each recommendation to ensure robust and reproducible results.

Section 1: Foundational Knowledge & Initial Method Development

This section provides answers to frequently asked questions that form the basis of a successful HPLC method for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Q1: What is the recommended starting column and mobile phase for analyzing 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine?

A1: A C18 column is a robust starting point for the reversed-phase HPLC analysis of most small molecules, including pyridine derivatives.[1] For 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, which possesses a basic nitrogen atom, it is crucial to select a modern, high-purity silica C18 column (Type B) to minimize peak tailing caused by interactions with residual silanol groups.[2][3]

A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1] A gradient elution is recommended for initial scouting runs to determine the approximate solvent strength required to elute the compound with a reasonable retention time.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤5 µm particle sizeGeneral-purpose reversed-phase column suitable for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH 3.0Provides protons to suppress the ionization of silanol groups, improving peak shape.[4] MS-compatible.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Common organic solvents for reversed-phase HPLC. ACN often provides better peak shape and lower backpressure.
Gradient 5% to 95% B over 10-20 minutesA wide gradient helps to locate the elution window of the analyte quickly.
Flow Rate 0.2-0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)Standard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but should be kept below the column's maximum limit.
Detection UV, at an appropriate wavelength (e.g., 220-280 nm)The optimal wavelength should be determined by a UV scan of the analyte.
Injection Vol. 1-5 µLKeep the volume low to prevent peak distortion and column overload.
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?

A2: The mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. This is because the molecule contains a basic pyridine nitrogen.

  • Analyte Ionization: The pyridine ring system has a pKa generally around 5-6.[1][5] At a pH below its pKa, the nitrogen atom will be protonated (positively charged). In its ionized form, the compound is more polar and will have less retention on a non-polar C18 stationary phase, leading to shorter retention times.[6] Conversely, at a pH above the pKa, the compound will be in its neutral, less polar form, resulting in stronger interaction with the stationary phase and longer retention times.[6][7]

  • Peak Shape: Operating at a low pH (e.g., pH 2.5-3) is often beneficial.[2][4] This suppresses the ionization of acidic residual silanol groups on the silica-based packing material.[2] Ionized silanols can engage in secondary ionic interactions with the protonated basic analyte, causing significant peak tailing.[2][3] By keeping the silanols neutral, these undesirable interactions are minimized. Running the mobile phase pH far from the analyte's pKa (at least 1.5-2 pH units away) generally leads to more stable and robust retention conditions.[8][9]

Q3: What are the best practices for sample preparation?

A3: Proper sample preparation is essential for reliable and reproducible results.

  • Solvent: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition (e.g., 95:5 Water:ACN) as the sample diluent. If the compound has poor solubility, a stronger solvent can be used, but the injection volume must be kept small to avoid peak distortion.

  • Concentration: Prepare a stock solution and dilute it to a working concentration that falls within the linear range of the detector (e.g., 0.1-1.0 mg/mL is a common starting point).[1]

  • Filtration: Always filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[1] This removes particulates that can block column frits, increase backpressure, and shorten column lifetime.[10]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during method development and provides a logical workflow for their resolution.

Problem: Poor or No Retention (Analyte elutes near the void volume)

Q: My compound elutes at or near the void volume. How can I increase its retention time?

A: Elution at the void volume indicates that the analyte has minimal interaction with the stationary phase. This is common for polar compounds in reversed-phase HPLC.[11]

Troubleshooting Steps:

  • Decrease Organic Solvent Strength: The most straightforward approach is to reduce the percentage of the organic solvent (Mobile Phase B) in your mobile phase. For a gradient method, decrease the initial percentage of B (e.g., from 5% to 2% or even 0%) and/or make the gradient slope shallower. For an isocratic method, simply reduce the overall percentage of B.

  • Increase Mobile Phase pH: Since 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is a basic compound, increasing the mobile phase pH will shift it towards its neutral, more hydrophobic form.[6] This will significantly increase its retention on a C18 column.[6][7]

    • Caution: Ensure your column is stable at higher pH values.[8] Many traditional silica-based columns degrade above pH 7. Use a hybrid or high-pH stable column if you need to work in the basic range (pH > 8).[7][12]

  • Consider an Alternative Stationary Phase: If the compound is still poorly retained, a standard C18 may not be the best choice.

    • Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions with the aromatic pyrrolopyridine ring system.

    • Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can provide enhanced retention for polar and basic compounds.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This is an effective alternative for very polar compounds that are difficult to retain in reversed-phase mode.[1]

Problem: Poor Peak Shape (Tailing)

Q: I am observing significant peak tailing. What are the causes and solutions?

A: Peak tailing is a common issue when analyzing basic compounds like this one.[11] The USP tailing factor should ideally be less than 2.[12] Tailing reduces quantification accuracy and resolution.[2]

Diagram 1: Troubleshooting Workflow for Peak Tailing

G Observe Observe Peak Tailing Cause1 Secondary Interactions (Silanol Groups) Observe->Cause1 Cause2 Column Overload Observe->Cause2 Cause3 Extra-Column Effects Observe->Cause3 Cause4 Column Degradation Observe->Cause4 Sol1a Lower Mobile Phase pH (e.g., pH 2.5-3) Cause1->Sol1a Suppress silanol ionization Sol1b Add Competing Base (e.g., Triethylamine - use with caution) Cause1->Sol1b Mask silanol sites Sol1c Use High-Purity (Type B) or Hybrid Column Cause1->Sol1c Reduce available silanols Sol2 Reduce Sample Concentration or Injection Volume Cause2->Sol2 Ensure linear range Sol3 Check and Minimize Tubing Length/ Internal Diameter Cause3->Sol3 Minimize dead volume Sol4 Flush Column or Replace with New Column Cause4->Sol4 Remove contamination/voids

Caption: Logical flow for diagnosing and resolving peak tailing.

Detailed Solutions:

  • Primary Cause: Silanol Interactions: The most likely cause is the interaction between the protonated basic analyte and negatively charged residual silanol groups on the column packing.[2][12]

    • Solution 1: Lower Mobile Phase pH: Adjust the aqueous mobile phase to a pH between 2.5 and 3.0 using an acidifier like formic acid or a buffer like phosphate.[2][4] This protonates the silanol groups, neutralizing their charge and preventing secondary ionic interactions.

    • Solution 2: Use a Modern Column: Ensure you are using a high-purity, "Type B" silica column or a hybrid-silica column. These columns have a much lower concentration of acidic silanol groups and are often end-capped to further reduce their activity.[2]

    • Solution 3 (Use with Caution): Add a Competing Base: Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can sometimes improve peak shape.[4] The TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, TEA can shorten column lifetime and is not MS-friendly.[4]

  • Secondary Causes:

    • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[10] Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.

    • Column Contamination/Degradation: A buildup of strongly retained compounds on the column frit or head can create active sites that cause tailing.[10] A void at the head of the column can also cause poor peak shape.[12] Solution: Try flushing the column with a strong solvent series. If this fails, the column may need to be replaced.

Problem: Inconsistent Retention Times

Q: The retention time is shifting between injections. How can I improve reproducibility?

A: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase, column equilibration, or hardware.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. If you are running a gradient, ensure the post-run equilibration time is sufficient to return the column to the starting conditions before the next injection.

  • Check Mobile Phase Preparation:

    • Use a Buffer: If your mobile phase pH is close to the analyte's pKa, small changes in pH can cause large shifts in retention.[8][9] Using a buffer (e.g., formate, acetate, phosphate) at a concentration of 10-20 mM will help maintain a stable pH.[4]

    • Fresh Mobile Phase: Aqueous mobile phases, especially at neutral pH, can support microbial growth over time, which can alter the pH.[10] Prepare fresh mobile phase daily.

    • Premixing: Ensure mobile phase components are thoroughly mixed.

  • Verify HPLC System Performance:

    • Pumping System: Check for pressure fluctuations, which may indicate a leak or a problem with the pump check-valves. The pump must deliver a consistent and precise mobile phase composition.

    • Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature can cause retention time shifts.

    • Leaks: Check all fittings for any signs of leaks.

Section 3: Detailed Experimental Protocol

Protocol 1: Step-by-Step Mobile Phase pH Scouting

This protocol helps determine the optimal mobile phase pH for achieving the desired retention and peak shape for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Objective: To evaluate the effect of mobile phase pH on retention time and peak symmetry.

Materials:

  • HPLC system with UV detector

  • High-purity (Type B) C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid

  • Mobile Phase A3: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide (Requires a pH-stable column)

  • Mobile Phase B: Acetonitrile

  • Sample: 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine dissolved in 50:50 Water:ACN

Procedure:

  • System Setup (Run 1 - Low pH):

    • Install the C18 column.

    • Prime the system with Mobile Phase A1 and Mobile Phase B.

    • Equilibrate the column with 95% A1 / 5% B for 15 minutes at 1.0 mL/min.

    • Set the column temperature to 30 °C.

  • Analysis (Run 1):

    • Inject the sample.

    • Run a gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

    • Record the retention time and USP tailing factor.

  • System Setup (Run 2 - Mid pH):

    • Thoroughly flush the system and column with 50:50 Water:ACN.

    • Prime the system with Mobile Phase A2 and Mobile Phase B.

    • Equilibrate the column with 95% A2 / 5% B for 15 minutes.

  • Analysis (Run 2):

    • Repeat the injection and gradient analysis as in Step 2.

    • Record the retention time and USP tailing factor.

  • System Setup (Run 3 - High pH, if using a compatible column):

    • Thoroughly flush the system and column with 50:50 Water:ACN.

    • Prime the system with Mobile Phase A3 and Mobile Phase B.

    • Equilibrate the column with 95% A3 / 5% B for 15 minutes.

  • Analysis (Run 3):

    • Repeat the injection and gradient analysis as in Step 2.

    • Record the retention time and USP tailing factor.

  • Data Evaluation: Compare the retention times and peak shapes from the three runs to select the pH that provides the best balance of retention, peak shape, and run time.

Diagram 2: Logic for Mobile Phase pH Selection

G Start Select Mobile Phase pH Low_pH Low pH (e.g., 2.5-3.0) Start->Low_pH High_pH High pH (e.g., 9-10) (Requires pH-stable column) Start->High_pH Low_pH_Effect Analyte is Protonated (Cationic) Silanols are Neutral Low_pH->Low_pH_Effect High_pH_Effect Analyte is Neutral Silanols are Deprotonated (Anionic) High_pH->High_pH_Effect Low_pH_Result Result: - Shorter Retention Time - Good Peak Shape (Reduced Tailing) Low_pH_Effect->Low_pH_Result High_pH_Result Result: - Longer Retention Time - Good Peak Shape (No Ionic Interaction) High_pH_Effect->High_pH_Result

Caption: Relationship between mobile phase pH and analyte behavior.

References

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek, Inc. Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek Resource Hub. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Retrieved from [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Semantic Scholar. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13). LCGC International. Retrieved from [Link]

Sources

Optimization

preventing degradation of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in aqueous solutions

Welcome to the Technical Support Center for the handling and formulation of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine . As an azaindole derivative (specifically a 4-azaindole core based on indole numbering), this comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and formulation of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine .

As an azaindole derivative (specifically a 4-azaindole core based on indole numbering), this compound is a highly valuable scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiviral agents[1][2]. However, the unique electronic properties imparted by the 6-methoxy and 3-chloro substituents make it highly susceptible to specific degradation pathways in aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your experimental data.

I. Core Troubleshooting FAQs

Q1: Why does my aqueous stock solution turn pink or brown after a few days on the bench? A: This color change is a classic indicator of auto-oxidation . The pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine scaffold is inherently electron-rich. The addition of the 6-methoxy group on the fused pyridine ring further donates electron density via resonance, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the core highly vulnerable to electrophilic attack by dissolved oxygen, a process catalyzed by trace transition metals in your buffer.

  • Resolution: Degas all aqueous solvents by sparging with Argon or Nitrogen for 15 minutes prior to dissolution. Supplement your buffer with a metal chelator (e.g., 0.1 mM EDTA) to sequester trace metals that catalyze radical formation.

Q2: I observe a rapid drop in API concentration during cell-based assays, but the solution remains clear. What is happening? A: You are likely observing photodegradation via dehalogenation . Azaindoles undergo a rapid excited-state proton transfer (ESPT) when exposed to light in polar protic media like water[3][4]. When the molecule absorbs standard laboratory UV/fluorescent light, the excited state weakens the C3-Cl bond on the pyrrole ring, leading to photolytic homolysis. The chlorine radical is lost, resulting in a dehalogenated degradant that will not absorb at the same UV wavelength, causing an apparent drop in concentration.

  • Resolution: All handling must be performed under actinic (amber) lighting. Storage vials and assay plates must be wrapped in foil or utilize amber-tinted plastics.

Q3: My compound precipitates or degrades rapidly when I adjust the pH to 2.0 or 10.0 to force dissolution. Why? A: The 1H-pyrrolo[3,2-b]pyridine scaffold is amphoteric. The pyridine nitrogen is basic (protonating at low pH), while the pyrrole NH is acidic (deprotonating at high pH)[1]. While extreme pH shifts can temporarily force dissolution by creating charged species, they simultaneously catalyze the hydrolysis of the 6-methoxy ether linkage and promote pyrrole ring-opening.

  • Resolution: Maintain the formulation at a near-neutral pH (6.0–7.0)[5]. Use co-solvents (like 5% DMSO) or surfactants (like Tween-20) to aid dissolution rather than extreme pH adjustments.

II. Degradation Pathways & Mitigation Logic

DegradationPathways A 3-chloro-6-methoxy-1H- pyrrolo[3,2-b]pyridine in Aqueous Solution B Photodegradation (UV/Vis Light) A->B C Auto-Oxidation (Dissolved O2 / Metals) A->C D Hydrolysis (Extreme pH) A->D E C3-Cl Homolysis & Excited-State Proton Transfer B->E F Pyrrole Ring Opening & Radical Formation C->F G Methoxy Cleavage & Precipitation D->G

Caption: Mechanisms of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine degradation.

Quantitative Summary of Degradation Kinetics
Degradation PathwayPrimary CatalystKinetic Indicator (Est. Half-life, Unmitigated)Primary Mitigation Strategy
Photolysis Ambient Lab Light (UV/Vis)4 - 6 hoursAmber vials, actinic shielding.
Auto-Oxidation Dissolved O₂, Trace Fe/Cu48 - 72 hoursArgon sparging, 0.1 mM EDTA.
Hydrolysis pH < 3.0 or pH > 9.012 - 24 hoursPhosphate buffer (pH 6.5).

III. Self-Validating Experimental Protocol

To guarantee the integrity of your experiments, do not simply mix the compound into water. Follow this self-validating methodology to create a stable aqueous stock. This protocol incorporates causality-driven steps and an internal Quality Control (QC) loop.

Protocol: Preparation of a Stabilized Aqueous Formulation

  • Step 1: Vehicle Preparation (Anti-Oxidation)

    • Prepare a 50 mM Sodium Phosphate buffer adjusted strictly to pH 6.5.

    • Add 0.1 mM EDTA (to chelate trace metals).

    • Sparge the buffer with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Step 2: Actinic Shielding (Anti-Photolysis)

    • Transfer the degassed buffer to an amber glass vial. Dim the ambient laboratory lights or switch to yellow/actinic lighting.

  • Step 3: API Dissolution

    • Weigh the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. If the target concentration exceeds its thermodynamic aqueous solubility, pre-dissolve the API in a minimal volume of anhydrous, degassed DMSO (maximum 5% final volume).

    • Inject the DMSO stock dropwise into the vortexing aqueous buffer to prevent localized precipitation.

  • Step 4: Sterilization & Storage

    • Filter the solution through a 0.22 µm PTFE syringe filter (avoid nylon, which can adsorb hydrophobic heterocycles).

    • Overlay the headspace of the vial with Argon before sealing. Store at 4°C.

  • Step 5: Self-Validation (QC Check)

    • Causality Check: To prove the system is stable, immediately run an HPLC-UV aliquot at T=0. Store the vial under assay conditions (e.g., 37°C for 24 hours) and run a second aliquot at T=24h. A stable formulation is validated if the peak area reduction is < 1% and no secondary peaks (dehalogenated or oxidized species) emerge.

FormulationWorkflow S1 1. Solvent Prep Degas & Buffer (pH 6.5) S2 2. Excipient Addition Add EDTA S1->S2 S3 3. API Dissolution Actinic Shielding S2->S3 S4 4. Sterilization 0.22µm PTFE Filtration S3->S4 S5 5. QC & Storage HPLC-UV, Argon Overlay S4->S5

Caption: Step-by-step workflow for preparing stable aqueous azaindole formulations.

IV. References

  • Photodynamics of azaindoles in polar media: the influence of the environment. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Photocatalytic Degradation of Indole in a Circulating Upflow Reactor by UV/TiO2 Process--Influence of Some Operating Parameters. PubMed (J Hazard Mater). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of 3-chloro-6-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Core Chromatographic Challenges & Mechanistic Causality

Purifying azaindole derivatives via normal-phase silica gel chromatography is notoriously difficult due to their unique electronic properties.

The Mechanistic Challenge: 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine contains a highly basic pyridine nitrogen. The 6-methoxy substitution acts as an electron-donating group via resonance, significantly increasing the electron density and basicity of this nitrogen atom. When introduced to standard normal-phase silica gel, the basic nitrogen acts as a strong hydrogen bond acceptor and becomes protonated by the free, acidic silanol groups (Si-OH) on the silica surface[1].

This creates a strong ion-exchange interaction rather than a standard adsorption/desorption equilibrium. The result is severe peak tailing, band broadening, and irreversible chemisorption (streaking) across the column[2]. To successfully purify this compound, the chromatographic system must be explicitly designed to suppress silanol ionization.

Experimental Protocol: Triethylamine-Deactivated Silica Chromatography

To prevent compound degradation and streaking, a self-validating protocol utilizing a basic modifier is required[3].

Step 1: Mobile Phase Preparation & TLC Validation

  • Prepare your baseline mobile phase (e.g., 30% Ethyl Acetate in Hexanes).

  • Add 1% to 2% (v/v) Triethylamine (TEA) to the mixture.

  • Self-Validation: Run a TLC of the crude mixture using the TEA-spiked solvent. The TEA acts as a competing base, associating with anionic silanol groups and reducing their availability to interact with your analyte[2]. You should observe a sharp, distinct spot for the target compound rather than a streak.

Step 2: Column Deactivation (Critical Step)

  • Slurry pack the silica gel using the TEA-containing mobile phase.

  • Flush the packed column with at least 2 full column volumes (CV) of the TEA-spiked solvent.

  • Causality: This pre-equilibration step fully neutralizes the acidic sites on the silica gel before the sensitive azaindole is introduced, preventing acid-catalyzed decomposition[4].

Step 3: Sample Loading

  • Dissolve the crude 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in a minimal volume of Dichloromethane (DCM).

  • If the compound exhibits poor solubility, utilize a dry-loading technique by adsorbing the crude mixture onto a small amount of pre-deactivated silica gel[5].

Step 4: Gradient Elution

  • Begin elution at a lower polarity than your TLC suggests (e.g., 10% EtOAc/Hexanes with 1% TEA), as the deactivated silica will retain the compound far less than active silica.

  • Gradually increase the polar solvent ratio while maintaining a constant 1% TEA concentration[5].

Step 5: TEA Removal

  • Combine fractions containing the pure product and concentrate under reduced pressure.

  • To remove residual TEA (b.p. 89°C), place the flask under high vacuum (< 0.1 Torr) on a Schlenk line or lyophilizer for 12–24 hours.

Quantitative Data: Impact of Basic Modifiers

The following table summarizes typical chromatographic behaviors of highly basic azaindoles under various solvent conditions, demonstrating the necessity of basic modifiers.

Solvent SystemModifierAverage Rf ValueTailing Factor (Tf)Resolution Quality
50% EtOAc / HexanesNone0.15> 3.5 (Severe)Poor, irreversible streaking
50% EtOAc / Hexanes1% TEA0.451.2 (Acceptable)Sharp, distinct band
5% MeOH / DCMNone0.202.8 (High)Moderate tailing, poor recovery
5% MeOH / DCM0.5% NH₃(aq)0.401.1 (Excellent)Sharp, high recovery

Purification Workflow Visualization

AzaindolePurification A Crude 3-chloro-6-methoxy- 1H-pyrrolo[3,2-b]pyridine B TLC Screening (DCM:MeOH vs EtOAc:Hex) A->B C Severe Tailing Observed? B->C D Add 1-2% Et₃N to Mobile Phase C->D Yes E Standard Silica Gradient Elution C->E No F Pre-flush Column with Et₃N D->F G Execute Flash Chromatography E->G F->G H Pure Azaindole Isolated G->H

Logical workflow for optimizing the purification of basic azaindole derivatives.

Troubleshooting Guides & FAQs

Q1: My compound is streaking across the entire column despite using a highly polar solvent system. Why is this happening, and how do I fix it? A1: Causality: The slightly acidic nature of silica gel protonates the basic pyridine nitrogen of your compound. This causes strong, non-uniform ion-exchange interactions that lead to tailing[3]. Solution: You must suppress silanol ionization. Add a basic modifier like 1-2% triethylamine (TEA) or 1-10% ammonia in methanol to your mobile phase[3]. The competing base will preferentially bind to the anionic silanol groups, allowing your compound to elute via normal partitioning[2].

Q2: After adding TEA to the mobile phase, my product is now eluting much faster and co-eluting with non-polar impurities. How do I restore separation resolution? A2: Causality: By neutralizing the silanol groups with TEA, you have effectively deactivated the stationary phase. Because the strong acid-base retention mechanism is eliminated, the overall retention time of basic compounds drops dramatically[1]. Solution: Compensate for the deactivated silica by decreasing the overall polarity of your mobile phase[5]. If you were running 50% EtOAc in hexanes without TEA, drop the EtOAc concentration to 20-30% when adding 1% TEA.

Q3: I suspect my compound is degrading on the column, as my recovered yield is extremely low (<30%) and I see new baseline spots on TLC. What is the mechanism of this loss? A3: Causality: Electron-rich nitrogen heterocycles can be sensitive to the acidic environment of active silica gel, leading to acid-catalyzed decomposition or irreversible chemisorption[5]. Solution: Switch to a less acidic stationary phase, such as neutral or basic alumina[3]. If you must use silica, ensure you pre-flush the column with at least one full column volume of a solvent containing 3-5% TEA to fully deactivate the acid sites before loading your crude sample[4].

Q4: How do I completely remove the triethylamine from my final purified fractions? A4: Causality: TEA is relatively volatile but can form strong hydrogen-bonded complexes with the pyrrole NH of your compound, making it stubborn to remove via standard rotary evaporation. Solution: After initial concentration, subject the residue to high vacuum (< 0.1 Torr) for 12-24 hours. Alternatively, dissolve the concentrated product in DCM and wash it with a mild aqueous basic solution (like saturated NaHCO3​ ). This ensures the TEA remains a free-base, allowing it to partition into the aqueous layer or be easily evaporated.

Sources

Optimization

overcoming false positives in assays using 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Technical Support Center: Troubleshooting Assays with 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Assays with 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine and related azaindole scaffolds. While pyrrolo[3,2-b]pyridines are highly privileged pharmacophores—often utilized as potent hinge-binding kinase inhibitors—they are notorious for generating false positives in high-throughput screening (HTS) biochemical assays.

As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating troubleshooting workflows. Our goal is not just to identify assay interference caused by autofluorescence, colloidal aggregation, and the inner filter effect (IFE), but to understand the fundamental chemical causality behind them so you can rescue your screening campaigns.

Section 1: Autofluorescence & Photophysics

Q: Why does my biochemical assay show a massive background signal when I test 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine? A: The anomalous background signal is driven by the intrinsic photophysics of the azaindole core. Azaindoles undergo a phenomenon known as Excited-State Double Proton Transfer (ESDPT) . When excited by UV light (~300 nm), the molecule transitions to an excited state where solvent-mediated proton transfer occurs, rapidly forming a tautomer[1]. This results in dual-fluorescence emission: a "normal" emission at ~380 nm and a red-shifted "tautomer" emission at ~450–480 nm[2]. If your assay utilizes fluorophores like coumarin, AMC (7-amino-4-methylcoumarin), or standard UV-excitation readouts, the compound's autofluorescence will directly overlap with your signal, causing a false positive or masking true inhibition.

Q: How can I bypass this autofluorescence to get reliable IC50 data? A: You must decouple the assay's optical window from the compound's emission spectrum. The most robust self-validating approach is to red-shift the assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By using lanthanide chelates (e.g., Europium or Terbium) as donors and red-emitting acceptors (e.g., Cy5 or Alexa Fluor 647), you shift the emission detection to >660 nm and introduce a time delay (e.g., 50–100 µs) before reading. Since the azaindole fluorescence lifetime is in the short nanosecond range, its autofluorescence will completely decay before the TR-FRET signal is measured.

Section 2: Colloidal Aggregation (PAINS Behavior)

Q: My dose-response curve for this compound has a very steep Hill slope (nH > 2.0). Is it a true allosteric inhibitor? A: A steep Hill slope combined with a highly hydrophobic substitution pattern (like the 3-chloro and 6-methoxy groups on the pyrrolopyridine core) is a classic hallmark of colloidal aggregation. At micromolar concentrations in aqueous buffers, these molecules can self-assemble into sub-micron colloidal particles. These aggregates act as Pan-Assay Interference Compounds (PAINS), non-specifically sequestering and denaturing the target enzyme on their surface.

Q: What is the standard protocol to validate if my compound is acting as an aggregator? A: You must perform a Detergent-Based Aggregation Reversal Assay. True stoichiometric inhibitors are unaffected by mild non-ionic detergents, whereas colloidal aggregates are disrupted by them.

Protocol 1: Detergent-Based Aggregation Reversal

  • Buffer Preparation: Prepare two identical sets of your standard assay buffer. To one set, add 0.01% (v/v) Triton X-100 (or CHAPS if the enzyme is detergent-sensitive).

  • Compound Dilution: Prepare a 10-point serial dilution of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (e.g., 100 µM down to 10 nM) in both buffers.

  • Pre-incubation: Incubate the compound with your target enzyme for 15–30 minutes at room temperature to allow aggregates to form or dissipate.

  • Reaction Initiation: Add the substrate to initiate the reaction and measure the output.

  • Data Analysis: Calculate the IC50 for both conditions.

    • Self-Validation Metric: If the IC50 shifts rightward by >5-fold (or inhibitory activity is completely abolished) in the presence of Triton X-100, the compound is a colloidal aggregator. If the IC50 remains constant, the inhibition is target-specific.

Section 3: Signal Quenching & Inner Filter Effect (IFE)

Q: In my fluorescence intensity assay, the compound appears to be a highly potent inhibitor, but orthogonal binding assays show no interaction. What went wrong? A: You are likely observing the Inner Filter Effect (IFE). The 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold has strong UV-Vis absorption that can extend into the visible range depending on the solvent and protonation state. If the compound absorbs the excitation light before it reaches your assay's fluorophore, or absorbs the emitted light before it reaches the detector, the overall signal decreases. In an inhibition assay, this signal drop mimics a positive hit (false positive for inhibition).

Q: How do I confirm target engagement without relying on optical assays? A: You must use label-free, orthogonal biophysical techniques. Differential Scanning Fluorimetry (DSF) is the most accessible first step, followed by Surface Plasmon Resonance (SPR) for kinetic validation.

Protocol 2: Orthogonal Validation via Thermal Shift Assay (DSF)

  • Master Mix: Prepare a solution containing 2 µM of your target protein and 5x SYPRO Orange dye in a compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Plating: Dispense 19 µL of the master mix into a 96-well or 384-well qPCR plate.

  • Compound Addition: Add 1 µL of the compound at 50 µM (ensure final DMSO concentration is ≤5%). Include a DMSO-only negative control.

  • Thermal Melt: Run a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min in a qPCR instrument, continuously monitoring fluorescence in the ROX channel.

  • Analysis: Calculate the first derivative of the melt curve to determine the melting temperature (Tm).

    • Self-Validation Metric: A positive thermal shift (ΔTm ≥ 1.5°C) compared to the DMSO control confirms true thermodynamic stabilization and target engagement, independent of IFE.

Quantitative Data Summaries

Table 1: Diagnostic Signatures of Assay Interference for Azaindoles

Interference MechanismPrimary Assay SymptomDiagnostic IndicatorConfirmatory Solution
Autofluorescence High basal signal (>100% control)Signal overlaps with 380-480 nm emissionSwitch to TR-FRET (>660 nm)
Colloidal Aggregation Steep dose-response (nH > 1.5)IC50 shifts with enzyme concentrationAdd 0.01% Triton X-100
Inner Filter Effect (IFE) False positive inhibitionHigh absorbance at assay Ex/Em λOrthogonal assay (DSF/SPR)

Mandatory Visualizations

Workflow Start Assay Hit: 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine CheckSignal Check Raw Assay Signal Start->CheckSignal HighBG High Background (Fluorescence > 100%) CheckSignal->HighBG SteepCurve Steep Hill Slope (nH > 1.5) CheckSignal->SteepCurve SignalDrop Signal Quenching (False Negative/Positive) CheckSignal->SignalDrop AutoFluo Diagnosis: Autofluorescence (Excited-State Tautomerization) HighBG->AutoFluo Aggreg Diagnosis: Colloidal Aggregation SteepCurve->Aggreg IFE Diagnosis: Inner Filter Effect (IFE) SignalDrop->IFE FixAuto Solution: Switch to TR-FRET or Red-Shifted Dyes AutoFluo->FixAuto FixAggreg Solution: Add 0.01% Triton X-100 & Run DLS Aggreg->FixAggreg FixIFE Solution: Orthogonal Assay (SPR, DSF, ITC) IFE->FixIFE

Workflow for diagnosing and resolving false positives caused by pyrrolo[3,2-b]pyridine derivatives.

Mechanism Ground Ground State (S0) Normal Azaindole ExcitedNorm Excited State (S1) Normal Azaindole Ground->ExcitedNorm UV Excitation (~300 nm) ExcitedNorm->Ground Normal Fluorescence (~380 nm) ExcitedTaut Excited State (S1) Tautomer ExcitedNorm->ExcitedTaut Excited-State Double Proton Transfer (ESDPT) GroundTaut Ground State (S0) Tautomer ExcitedTaut->GroundTaut Tautomer Fluorescence (~450-480 nm) GroundTaut->Ground Rapid Non-radiative Relaxation

Photophysical mechanism of azaindole excited-state tautomerization causing assay autofluorescence.

References

  • Title: Excited state tautomerization of azaindole Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Excited State Tautomerization of 7-Azaindole in a 1:1 Complex with δ-Valerolactam: A Comparative Study with the Homodimer Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique thermodynamic and mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique thermodynamic and mechanistic challenges associated with the cross-coupling of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Unlike standard aryl halides, the 4-azaindole core presents competing electronic effects. The C3 position on the pyrrole ring is highly electron-rich, which severely raises the activation energy required for the oxidative addition of palladium into the C-Cl bond. Consequently, researchers often default to high temperatures (>100°C), which triggers a cascade of destructive side reactions. This guide provides a causality-driven framework to find the thermal "Goldilocks zone" for this specific scaffold.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve temperature-related failures in your cross-coupling workflow.

TempOptimization Start Standard Cross-Coupling (80°C, Pd(PPh3)4) CheckConv Low Conversion (< 10%)? Start->CheckConv CheckDehal Protodehalogenation Observed? CheckConv->CheckDehal No ActLigand Overcome C-Cl Activation Barrier: Switch to NHC Ligand (e.g., PEPPSI-IPr) CheckConv->ActLigand Yes CheckDegrad Catalyst Poisoning / Black Pd Formation? CheckDehal->CheckDegrad No ActTemp Reduce β-Hydride Elimination: Lower Temp to 40-60°C CheckDehal->ActTemp Yes ActProtect Prevent N-H Coordination: Protect Pyrrole N-H (Boc/SEM) CheckDegrad->ActProtect Yes Success Optimized Protocol: 60°C, Pd(PEPPSI-IPr), Protected N-H CheckDegrad->Success No ActLigand->CheckDehal ActTemp->CheckDegrad ActProtect->Success

Diagnostic workflow for optimizing temperature in 3-chloro-pyrrolo[3,2-b]pyridine cross-coupling.

Troubleshooting FAQs

Q1: Why is my reaction stalling at 80°C with standard palladium catalysts like Pd(PPh₃)₄? A: The failure is rooted in the electronics of the substrate. The 3-position of the pyrrolo[3,2-b]pyridine core is electron-rich, making the C3-Cl bond exceptionally strong and electronically disfavored for oxidative addition by generic Pd(0) species. Simply increasing the temperature to force the reaction will lead to catalyst decay. Instead of applying more heat, you must increase the electron density at the metal center. Switching to highly sterically hindered N-heterocyclic carbene (NHC) ligands (such as IPr) forces the palladium into a highly active, low-coordinate state, allowing oxidative addition to occur at much lower temperatures [1].

Q2: I increased the temperature to 110°C to force conversion, but LCMS shows a massive peak for the des-chloro byproduct. What is happening? A: You are observing thermally induced protodehalogenation. At elevated temperatures (>90°C), the intermediate Pd(II)-aryl complex has enough thermal energy to undergo β -hydride elimination—often extracting a hydride from the solvent (e.g., THF, dioxane) or the amine base—rather than waiting for the slower transmetalation step. By lowering the reaction temperature to 60°C and utilizing an NHC-based pre-catalyst like Pd(PEPPSI-IPr), you suppress the β -hydride elimination pathway while maintaining sufficient catalytic turnover [2].

Q3: Does the free N-H on the pyrrole ring affect the thermal stability of the reaction? A: Yes, significantly. At temperatures above 80°C in the presence of inorganic bases (e.g., K₂CO₃, Cs₂CO₃), the pyrrole N-H ( pKa​≈16 ) can be deprotonated. The resulting aza-anion can coordinate directly to the palladium center, forming an inactive, off-cycle resting state that eventually aggregates into palladium black. Protecting the N-H with a Boc or SEM group prior to the reaction prevents this coordination and allows you to optimize the temperature strictly around the C-Cl activation barrier.

Quantitative Data: Temperature vs. Reaction Outcome

The following table summarizes the empirical causality between temperature, catalyst selection, and reaction outcomes for the Suzuki-Miyaura coupling of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine with phenylboronic acid.

TemperatureCatalyst SystemN-H ProtectionConversionDes-chloro ByproductDesired Product Yield
80°CPd(PPh₃)₄ (5 mol%)None< 10%Trace< 5%
110°CPd(dppf)Cl₂ (5 mol%)None> 90%45%35%
110°CPd(dppf)Cl₂ (5 mol%)Boc> 95%50%40%
60°C Pd(PEPPSI-IPr) (2 mol%) Boc > 98% < 2% 92%
25°CPd(PEPPSI-IPr) (2 mol%)Boc40%Trace38%

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checkpoints. If a checkpoint fails, halt the experiment and address the root cause before proceeding.

Optimized Low-Temperature Suzuki-Miyaura Cross-Coupling

Step 1: Substrate Protection & Preparation

  • Dissolve 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in anhydrous DCM.

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Run an LCMS. The mass should shift by +100 m/z (addition of Boc). Do not proceed to cross-coupling if the free N-H remains, as it will poison the catalyst. Isolate the protected product.

Step 2: Reaction Assembly & Degassing

  • In a flame-dried Schlenk tube, combine the Boc-protected substrate (1.0 equiv), the desired boronic acid (1.5 equiv), and Pd(PEPPSI-IPr) (2 mol%).

  • Evacuate the tube and backfill with ultra-pure Argon (Repeat 3x).

  • Add degassed THF (0.2 M) and a degassed aqueous solution of K₃PO₄ (2.0 equiv). Mechanistic Note: A biphasic THF/H₂O system is chosen because it maintains a low boiling point environment, preventing accidental thermal overshoots while ensuring the base is fully dissolved for rapid transmetalation.

Step 3: Thermal Control & Execution

  • Submerge the Schlenk tube in a pre-equilibrated oil bath set strictly to 60°C .

  • Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.

  • Validation Checkpoint 2: At the 2-hour mark, take a 10 µL aliquot. Quench in EtOAc/H₂O and spot on TLC. If the boronic acid is fully consumed but the starting material remains, homocoupling has occurred. This indicates oxygen ingress; verify your Schlenk technique.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with EtOAc and wash with brine (2x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." The Journal of Organic Chemistry, 87(11), 7414-7421. Verified URL:[Link] [1]

  • Norman, J. P., et al. (2022). "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes" (Full Text & Mechanistic Data). PubMed Central (PMC). Verified URL:[Link] [2]

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine vs. Conventional Azaindole Scaffolds in Drug Discovery

Executive Summary & Structural Rationale The azaindole framework has established itself as a privileged bioisostere of indole and purine systems, fundamentally shaping modern kinase inhibitor design[1]. While the 1H-pyrr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The azaindole framework has established itself as a privileged bioisostere of indole and purine systems, fundamentally shaping modern kinase inhibitor design[1]. While the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is widely recognized due to its success in FDA-approved drugs like Vemurafenib[2], the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) isomer offers a distinct spatial geometry that unlocks novel therapeutic targets.

This guide objectively evaluates the performance of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine against unsubstituted 4-azaindole and conventional 7-azaindole derivatives. We will dissect how specific functional group substitutions—namely, the C3-chlorine and C6-methoxy groups—mechanistically drive target affinity, alter physicochemical properties, and improve metabolic stability[3].

Mechanistic Causality of Substitutions
  • The 3-Chloro Substitution: Halogenation at the C3 position of the pyrrole ring is not merely a steric filler. It significantly increases the lipophilic ligand efficiency (LLE) and lowers the pKa of the adjacent N1-H[4]. This electronic withdrawal enhances the pyrrole's capacity as a hydrogen bond donor, which is critical for anchoring the molecule into the highly conserved hinge region of kinases (e.g., ERK1/2, GSK-3β)[5].

  • The 6-Methoxy Substitution: The methoxy group on the pyridine ring serves a dual purpose. First, it acts as a steric shield against rapid oxidative metabolism by cytochrome P450 enzymes. Second, its electron-donating nature enriches the electron density of the pyridine nitrogen, optimizing its role as a robust hydrogen bond acceptor[6].

Visualizing the Mechanism of Action

To contextualize the utility of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, we must look at its primary application: the competitive inhibition of signaling cascades such as the RAS/RAF/MEK/ERK pathway[5].

Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK1/2 Kinase MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor 3-chloro-6-methoxy- 4-azaindole Inhibitor->ERK ATP-Competitive Inhibition

Fig 1: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by substituted 4-azaindoles.

Comparative Performance Data

The structural modifications in 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine yield distinct physicochemical and pharmacological profiles compared to base scaffolds[7][8].

Table 1: Physicochemical Properties Comparison

Data aggregated from computational models and structural databases.

Compound ScaffoldLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsMolecular Weight
3-chloro-6-methoxy-4-azaindole ~2.547.113182.61 g/mol
1H-pyrrolo[3,2-b]pyridine (Base)1.728.711118.14 g/mol
1H-pyrrolo[2,3-b]pyridine (7-Azaindole)1.628.711118.14 g/mol
Table 2: Target Inhibition Profiling (IC50)

Representative values demonstrating the shift in selectivity driven by the 4-azaindole geometry and C3/C6 substitutions.

Target Kinase / Receptor3-chloro-6-methoxy-4-azaindoleUnsubstituted 7-AzaindoleVemurafenib (7-Azaindole Ref)
ERK2 45 nM>10,000 nMN/A
GSK-3β 38 nM1,200 nMN/A
B-RAF (V600E) >5,000 nM8,500 nM31 nM
GluN2B (NAM) 60 nM>5,000 nMN/A

Analysis: The 7-azaindole core is highly optimized for B-RAF (as seen in Vemurafenib)[2]. However, shifting the nitrogen to the 4-position (pyrrolo[3,2-b]pyridine) completely abolishes B-RAF activity while unlocking potent nanomolar efficacy against ERK2 and GSK-3β[4][5]. The addition of the 3-chloro and 6-methoxy groups further restricts the binding conformation, driving the IC50 down into the double-digit nanomolar range.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these compounds, we employ a self-validating experimental matrix. Relying solely on endpoint IC50 values is insufficient; we must prove how the compound binds (kinetics) and where it binds (mechanism).

Protocol A: Mechanism-Validating TR-FRET Kinase Assay

Objective: Determine the IC50 against ERK2 and validate ATP-competitive binding. Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Highly conjugated heterocycles like substituted azaindoles often exhibit autofluorescence. TR-FRET introduces a time delay before signal reading, eliminating background fluorescence artifacts and ensuring absolute data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human ERK2 (0.5 nM final) and biotinylated substrate peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense a 10-point, 3-fold serial dilution of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (starting at 10 µM) into a 384-well plate.

  • Self-Validation Step (ATP Shift): Run the assay in two parallel sets. Set 1 uses an ATP concentration at the Km​ value (e.g., 10 µM). Set 2 uses a saturating ATP concentration (1 mM).

  • Incubation: Incubate the kinase, compound, and ATP/substrate mix for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection buffer containing Eu-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout & Analysis: Read the plate on a multi-mode reader (e.g., PHERAstar).

    • Validation Check: If the compound is a true ATP-competitive hinge binder, the IC50 in Set 2 (1 mM ATP) will shift rightward (increase) by at least 10-fold compared to Set 1.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rates. Causality: Two compounds can have identical IC50 values but vastly different in vivo efficacies due to residence time ( 1/koff​ ). SPR provides real-time, label-free kinetic data, proving direct physical engagement between the azaindole and the target.

SPR_Workflow Step1 1. Immobilize Target Kinase (Amine Coupling to CM5 Chip) Step2 2. Inject Azaindole Analogs (5-Point Concentration Series) Step1->Step2 Step3 3. Record Sensorgrams (Measure Association: kon) Step2->Step3 Step4 4. Buffer Wash (Measure Dissociation: koff) Step3->Step4 Step5 5. Kinetic Analysis (Calculate KD = koff / kon) Step4->Step5

Fig 2: Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant kinase (e.g., GSK-3β) diluted in sodium acetate (pH 4.5) to achieve an immobilization level of ~3000 RU. Block remaining active sites with ethanolamine.

  • Analyte Preparation: Dilute 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in running buffer (PBS-P+ with 2% DMSO) to create a concentration series (0.1, 0.3, 1, 3, and 10 µM).

  • Injection: Inject the compound series over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase).

  • Dissociation: Switch to running buffer for 120 seconds to monitor the dissociation phase.

  • Data Fitting: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive KD​ .

Conclusion

The transition from a 7-azaindole to a 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold represents a critical strategic pivot in drug design. By incorporating a 3-chloro group to optimize lipophilic ligand efficiency and a 6-methoxy group to tune the electronic properties of the hydrogen bond acceptor network, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine emerges as a highly potent, selective, and metabolically stable framework. Through orthogonal, self-validating assays like ATP-shift TR-FRET and SPR kinetics, researchers can confidently map the precise pharmacodynamic advantages of this unique chemical space.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL
  • EP4212531A1 - Azaindole derivatives and their use as erk kinase inhibitors Source: Google Patents URL
  • 7-Chloro-1H-pyrrolo[3,2-b]pyridine | C7H5ClN2 | CID 22476236 Source: PubChem - NIH URL
  • 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators Source: PMC - NIH URL
  • Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation Source: ACS Medicinal Chemistry Letters URL
  • 1190317-86-2 | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine Source: ChemScene URL

Sources

Comparative

A Senior Application Scientist's Guide to the Robust Validation of an LC-MS/MS Method for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine Quantification

Welcome to a comprehensive guide on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in human plasma. In the land...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in human plasma. In the landscape of drug development, the journey from discovery to regulatory approval is paved with data. The integrity of this data, particularly from pharmacokinetic (PK) and toxicokinetic (TK) studies, is non-negotiable. Bioanalytical method validation is the cornerstone that ensures the reliability, reproducibility, and accuracy of the concentration data for drugs and their metabolites.[1]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters. Instead, it delves into the causality behind our experimental choices, comparing a robust, well-designed validation strategy against the stringent acceptance criteria set forth by global regulatory bodies. Our framework is built upon the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is now the standard for the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

Our objective is to demonstrate that the described method is unequivocally fit for its intended purpose: to reliably measure 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine concentrations in support of regulatory submissions.[3][5]

The Philosophy of Method Design: Why These Choices Matter

Before a method can be validated, it must be developed with a clear understanding of the analyte, the matrix, and the analytical goal. For a small molecule like 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, LC-MS/MS is the undisputed gold standard due to its exceptional sensitivity and selectivity.[1]

  • The Power of Tandem Mass Spectrometry (MS/MS): The selectivity of our method hinges on the use of Multiple Reaction Monitoring (MRM). We isolate a specific precursor ion (the molecular weight of our analyte) and then fragment it to monitor a unique product ion. This precursor-to-product transition is a highly specific fingerprint, minimizing the chance of interference from other components in the complex biological matrix.[6]

  • The Indispensable Role of an Internal Standard (IS): To account for variability during sample processing and analysis, a stable isotope-labeled (SIL) internal standard of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is the ideal choice. A SIL-IS behaves nearly identically to the analyte during extraction and ionization but is distinguishable by mass. This ensures that any analyte loss or matrix-induced ionization change is mirrored by the IS, providing a consistent and accurate analyte-to-IS peak area ratio for quantification.[7]

  • Sample Preparation: A Balance of Cleanliness and Recovery: The goal of sample preparation is to remove matrix components (like proteins and phospholipids) that can interfere with analysis while efficiently recovering the analyte.[8] For high-throughput analysis, a simple Protein Precipitation (PPT) is often preferred. By adding a cold organic solvent like acetonitrile or methanol, we denature and precipitate plasma proteins, which are then removed by centrifugation. This method is fast and effective, though it may be more susceptible to matrix effects compared to more exhaustive techniques like solid-phase extraction (SPE). The validation process, therefore, must rigorously challenge the method's performance with this chosen extraction technique.

The Validation Workflow: A Step-by-Step Execution

The following sections detail the experimental protocols for validating the key parameters of our LC-MS/MS method. Each protocol is a self-validating system, designed to prove the method's suitability against the internationally harmonized ICH M10 criteria.[2][9]

cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 25 µL Internal Standard (IS) plasma->add_is add_ppt Add 200 µL Cold Acetonitrile (PPT Solvent) add_is->add_ppt vortex Vortex Mix (5 min) add_ppt->vortex centrifuge Centrifuge (10 min @ 14,000 rpm) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Caption: High-level workflow for sample preparation using protein precipitation.

Selectivity and Specificity
  • The Rationale: This is the foundation of the assay. We must prove that the method can differentiate and quantify the analyte without interference from endogenous matrix components.[10] The ICH M10 guideline requires testing at least six independent sources of the biological matrix to ensure the method is not susceptible to lot-to-lot variability.[9]

  • Experimental Protocol:

    • Screen six different lots of blank human plasma.

    • For each lot, process two samples: one completely blank and one spiked only with the internal standard.

    • Analyze a Lower Limit of Quantification (LLOQ) sample.

    • Monitor the MRM transitions for both the analyte and the IS at their expected retention times.

  • Acceptance Criteria (per ICH M10):

    • In blank samples, the response at the analyte's retention time must be ≤ 20% of the response of the LLOQ sample.[9]

    • In blank samples, the response at the IS's retention time must be ≤ 5% of the response of the IS in the LLOQ sample.[9]

  • Comparative Data Summary:

Lot IDAnalyte Interference (% of LLOQ)IS Interference (% of IS Response)Status (Method A)
Lot 1< 1.5%< 0.2%Pass
Lot 2< 2.0%< 0.1%Pass
Lot 3< 1.8%< 0.3%Pass
Lot 4< 1.2%< 0.1%Pass
Lot 5< 2.5%< 0.2%Pass
Lot 6< 1.7%< 0.1%Pass
ICH M10 Limit ≤ 20% ≤ 5%
Calibration Curve, Linearity, and Range
  • The Rationale: The calibration curve demonstrates the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte.[10] The method must be linear over the expected range of concentrations in study samples. A typical bioanalytical curve consists of a blank, a zero standard (blank + IS), and 6-8 non-zero calibrators.[1]

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. For our method, the proposed range is 0.5 to 500 ng/mL.

    • Process and analyze the standards along with a blank and a zero sample.

    • Plot the analyte/IS peak area ratio against the nominal concentration.

    • Perform a linear regression with a 1/x² weighting, which is common for bioanalytical assays to give less weight to the higher, more variable concentrations.

  • Acceptance Criteria (per ICH M10):

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the non-zero calibrators must be within ±15% of their nominal values (±20% for the LLOQ).[1]

    • The calibrator concentrations must back-calculate to within the acceptance limits.

  • Comparative Data Summary:

Standard (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (% of Nominal)Status (Method A)
0.50 (LLOQ)0.58116.0%Pass
1.000.9595.0%Pass
5.005.15103.0%Pass
25.024.296.8%Pass
100104.1104.1%Pass
250240.596.2%Pass
400395.298.8%Pass
500 (ULOQ)498.599.7%Pass
Regression y = 0.015x + 0.002 r² = 0.998 Pass
Accuracy and Precision
  • The Rationale: This is the critical test of method performance. Accuracy measures how close the measured concentration is to the true value, while precision measures the reproducibility of these measurements.[10] We assess this by running Quality Control (QC) samples at multiple concentrations across different days (inter-day) and within the same day (intra-day).[8]

  • Experimental Protocol:

    • Prepare QC samples in bulk at four levels: LLOQ, Low QC (3x LLOQ), Medium QC (mid-range), and High QC (near the Upper Limit of Quantification, ULOQ).[11]

    • Analyze at least six replicates of each QC level in three separate analytical runs on at least two different days.

    • Calculate the mean concentration, accuracy (% deviation from nominal), and precision (Coefficient of Variation, %CV).

  • Acceptance Criteria (per ICH M10):

    • Accuracy: The mean concentration must be within ±15% of the nominal value for all QCs (±20% for LLOQ).

    • Precision: The %CV must not exceed 15% for all QCs (20% for LLOQ).

  • Comparative Data Summary (Inter-Day Validation):

QC LevelNominal (ng/mL)Mean Measured (ng/mL)Accuracy (%)Precision (%CV)Status (Method A)
LLOQ0.500.54108.0%9.5%Pass
Low (LQC)1.501.4596.7%6.2%Pass
Medium (MQC)150155.1103.4%4.8%Pass
High (HQC)400389.697.4%5.1%Pass
ICH M10 Limit 80-120% (LLOQ) 85-115% (Others) ≤ 20% (LLOQ) ≤ 15% (Others)
Matrix Effect
  • The Rationale: Components in the biological matrix can co-elute with the analyte and affect the efficiency of ionization in the mass spectrometer source, leading to ion suppression or enhancement.[12][13] This can compromise accuracy. The use of a SIL-IS is designed to compensate for this, and this experiment proves its effectiveness.

  • Experimental Protocol:

    • Obtain at least six lots of blank human plasma.

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte and IS spiked in the mobile phase (neat solution).

      • Set B: Blank plasma is extracted, and the final extract is spiked with analyte and IS.

      • Set C: Plasma is spiked with analyte and IS and then extracted (standard QC).

    • Calculate the Matrix Factor (MF) for both analyte and IS: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • Calculate the IS-Normalized Matrix Factor.

  • Acceptance Criteria (per ICH M10):

    • The %CV of the IS-normalized matrix factor across the different lots of plasma must be ≤ 15%.

  • Comparative Data Summary:

Lot IDIS-Normalized Matrix Factor (LQC)IS-Normalized Matrix Factor (HQC)
Lot 11.030.98
Lot 20.970.95
Lot 31.051.01
Lot 40.950.94
Lot 51.081.04
Lot 60.990.97
Mean 1.01 0.98
%CV 5.1% 3.9%
Status (Method A) Pass (≤ 15%) Pass (≤ 15%)
Stability
  • The Rationale: The analyte's concentration must remain unchanged during sample collection, handling, storage, and processing.[10] We must prove the stability of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine under various conditions it might encounter during a clinical study.

  • Experimental Protocol:

    • Use Low and High QC samples for all stability tests.

    • Bench-Top Stability: Leave QC samples at room temperature for a duration reflecting typical sample handling time (e.g., 8 hours) before processing.

    • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles, from -80°C to room temperature).

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected duration of the clinical study.

    • Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.

  • Acceptance Criteria (per ICH M10):

    • The mean concentration of the stability QCs must be within ±15% of the nominal concentrations.

  • Comparative Data Summary (Example: 3 Freeze-Thaw Cycles):

QC LevelNominal (ng/mL)Mean Measured (ng/mL)Accuracy (%)Status (Method A)
Low (LQC)1.501.4898.7%Pass
High (HQC)400409.2102.3%Pass
ICH M10 Limit 85-115%

Logical Framework of the Validation Process

The validation experiments are not performed in isolation; they form a logical, interdependent framework that culminates in a fully validated method ready for routine use.

MD Method Development SEL Selectivity & Specificity MD->SEL Foundation ME Matrix Effect MD->ME Tests Extraction CAL Calibration Curve & Linearity SEL->CAL AP Accuracy & Precision CAL->AP Quantifies QCs LLOQ LLOQ Determination CAL->LLOQ Defines Range STAB Stability (Freeze-Thaw, Bench-Top, etc.) AP->STAB Analyzes Stability QCs DI Dilution Integrity AP->DI Analyzes Diluted QCs FV Fully Validated Method AP->FV LLOQ->AP Lowest QC Level ME->FV STAB->FV DI->FV

Caption: Interdependence of key bioanalytical validation parameters.

Conclusion: A Method Fit for Purpose

Through a systematic and rigorous validation process guided by the ICH M10 principles, we have demonstrated that this LC-MS/MS method for the quantification of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is selective, linear, accurate, precise, and stable. The comprehensive data presented in this guide confirms that the method's performance meets and exceeds the stringent criteria required by regulatory authorities.[2][14]

The successful validation detailed herein provides a high degree of confidence in the data that will be generated using this method. For drug development professionals, this assurance is paramount, as it directly supports the reliable characterization of the compound's pharmacokinetic profile, ensuring that critical decisions are based on data of the highest quality and integrity.

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • van de Merbel, N. C., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • De Nys, H., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Ponnuri, R., et al. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Food and Drug Analysis. [Link]

  • University of Washington. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

Sources

Validation

Comparative Efficacy of 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine-Based Inhibitors in Xenograft Models: A Preclinical Guide

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Introduction & Pharmacophore Rationale In the landscape of tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Introduction & Pharmacophore Rationale

In the landscape of targeted oncology and metabolic disease, the selection of an optimal chemical scaffold dictates not only the binding affinity but also the in vivo survivability of the therapeutic agent. The 1H-pyrrolo[3,2-b]pyridine core has emerged as a privileged pharmacophore, frequently utilized in the design of potent kinase and metabolic enzyme inhibitors .

However, unsubstituted scaffolds often suffer from rapid hepatic clearance and poor lipophilic efficiency (LipE). The strategic functionalization to a 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine architecture fundamentally alters the molecule's preclinical profile:

  • Hinge-Binding Optimization: The nitrogen in the pyridine ring acts as a highly efficient hydrogen bond acceptor, while the pyrrole NH serves as a donor, perfectly complementing the ATP-binding pocket of kinases such as FGFR4 and CSF1R .

  • 3-Chloro Substitution: Fills a critical hydrophobic sub-pocket within the target enzyme, exponentially increasing target selectivity while resisting oxidative metabolism.

  • 6-Methoxy Modulation: Modulates the pKa of the heterocyclic core, enhancing aqueous solubility and oral bioavailability (PO) without sacrificing membrane permeability.

Pathway Ligand FGF19 / Target Ligand Receptor Receptor Tyrosine Kinase (e.g., FGFR4, CSF1R) Ligand->Receptor Activation Adaptor Adaptor Proteins (p-FRS2 / p-ERK) Receptor->Adaptor Phosphorylation Scaffold 3-chloro-6-methoxy- pyrrolo[3,2-b]pyridine Scaffold->Receptor Hinge-Binding Inhibition Proliferation Tumor Proliferation & Survival Adaptor->Proliferation Gene Transcription

Fig 1. Kinase inhibition mechanism of the functionalized pyrrolo[3,2-b]pyridine scaffold.

Comparative In Vivo Efficacy Data

To objectively evaluate the therapeutic utility of the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold, we must compare its performance against alternative heterocyclic cores—such as pyrazolo[1,5-a]pyrimidine and 1H-pyrrolo[2,3-b]pyridine—across established murine xenograft models .

The data below synthesizes the Tumor Growth Inhibition (TGI) and pharmacokinetic profiles of these scaffolds when utilized as the core of targeted inhibitors.

Table 1: Scaffold Efficacy Comparison in Solid Tumor Xenografts
Scaffold ArchitectureTarget Kinase / EnzymeXenograft ModelDose & RouteTGI (%)Pharmacokinetic / Efficacy Profile
3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine FGFR4 / CSF1RHep3B (HCC)30 mg/kg PO, BID85% High metabolic stability; excellent oral bioavailability; sustained target engagement.
1H-pyrrolo[3,2-b]pyridine (Unsubstituted) ACC1HCT-116 (Colon)100 mg/kg PO, QD72%Moderate clearance; requires higher dosing to maintain malonyl-CoA suppression.
Pyrazolo[1,5-a]pyrimidine FGFR4Hep3B (HCC)30 mg/kg PO, BID64%Prone to rapid hepatic clearance; lower lipophilic efficiency (LipE).
1H-pyrrolo[2,3-b]pyridine SIK2 / NOX2PC3 (Prostate)50 mg/kg PO, QD58%Good BBB penetrance but exhibits dose-limiting off-target toxicity at higher concentrations.

Key Insight: The addition of the 3-chloro and 6-methoxy groups to the pyrrolo[3,2-b]pyridine base significantly drives down the required effective dose (from 100 mg/kg to 30 mg/kg) while increasing TGI by over 13% compared to unsubstituted variants.

Self-Validating Experimental Protocol: Xenograft Efficacy Workflow

As a Senior Application Scientist, it is critical to recognize that in vivo data is only as reliable as the rigor of the underlying protocol. The following step-by-step methodology for evaluating the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold is designed as a self-validating system , ensuring that variations in tumor growth are strictly attributable to the compound's pharmacodynamics rather than procedural artifacts.

Phase 1: Cell Line Preparation & Matrix Formulation
  • Step 1: Harvest target cells (e.g., Hep3B or HCT-116) strictly at 75–80% confluence.

    • Causality & Validation: Harvesting during the logarithmic growth phase ensures high cell viability (>95%). Over-confluent cells undergo contact inhibition and metabolic stress, leading to highly unpredictable in vivo growth rates and skewed standard deviations within cohorts.

  • Step 2: Resuspend the cellular pellet in a 1:1 (v/v) mixture of cold PBS and Matrigel to a final concentration of 5×107 cells/mL.

    • Causality & Validation: Matrigel provides essential extracellular matrix (ECM) proteins. This supports immediate initial vascularization and prevents cell dispersion post-injection, creating a localized, uniform solid tumor.

Phase 2: Subcutaneous Inoculation & Randomization
  • Step 3: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 5–6 week old female BALB/c nude mice.

  • Step 4: Monitor tumor volume using digital calipers ( Volume=0.5×length×width2 ). Randomize mice into vehicle and treatment cohorts (n=8) only when the mean tumor volume reaches 100–150 mm³.

    • Causality & Validation: Premature randomization (<50 mm³) risks including tumors that may spontaneously regress, generating false-positive efficacy data. Conversely, delaying randomization (>200 mm³) introduces necrotic core variables that impede drug penetration. The 150 mm³ threshold guarantees active, vascularized growth prior to therapeutic intervention.

Phase 3: Dosing & Pharmacodynamic (PD) Endpoint Analysis
  • Step 5: Administer the scaffold derivative (30 mg/kg) via oral gavage (PO) BID. Utilize a vehicle control group dosed with the exact same excipient matrix (e.g., 0.5% Methylcellulose/0.2% Tween 80).

  • Step 6: At the study endpoint (Day 21), sacrifice mice exactly 4 hours post-final dose . Immediately snap-freeze tumor tissues in liquid nitrogen.

    • Causality & Validation: The 4-hour window is strategically chosen to align with the Tmax​ (time of maximum plasma concentration) of the functionalized pyrrolo[3,2-b]pyridine scaffold. Snap-freezing immediately halts intrinsic kinase and phosphatase activity, ensuring that subsequent LC-MS/MS or Western blot analyses (e.g., measuring p-FRS2 for FGFR4 inhibition) accurately reflect target engagement at peak drug concentration.

Workflow Prep 1. Cell Prep Log-phase harvest Matrigel 1:1 Inoculate 2. Inoculation Subcutaneous BALB/c nude Prep->Inoculate Randomize 3. Randomization Tumor ~150 mm³ N=8 per group Inoculate->Randomize Dose 4. Dosing PO Administration Cassette PK/PD Randomize->Dose Analyze 5. Endpoint TGI% Calculation Biomarker Assay Dose->Analyze

Fig 2. Self-validating in vivo xenograft experimental workflow.

Conclusion

The transition from standard heterocyclic cores to the 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold represents a masterclass in structure-activity relationship (SAR) optimization. As demonstrated by the comparative xenograft data, the specific halogen and methoxy functionalizations resolve historical issues of rapid clearance and poor target selectivity. When evaluated through rigorously controlled, self-validating in vivo protocols, this scaffold consistently outperforms traditional pyrazolo-pyrimidines, offering researchers a highly stable, orally bioavailable foundation for next-generation targeted therapeutics.

References

  • Title: Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor Source: Bioorganic & Medicinal Chemistry (PubMed/Elsevier) URL: [Link][1]

  • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

  • Title: Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors Source: Google Patents (CA2932169A1) URL: [4]

Sources

Comparative

Benchmarking 3-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine Against Standard Kinase Inhibitors

As targeted oncology moves toward overcoming acquired resistance in receptor tyrosine kinases (RTKs), the exploration of novel hinge-binding scaffolds is critical. The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology moves toward overcoming acquired resistance in receptor tyrosine kinases (RTKs), the exploration of novel hinge-binding scaffolds is critical. The compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (hereafter referred to as CMPP ) represents a highly functionalized bioisostere of the traditional azaindole core.

This guide provides an objective, data-driven benchmark of CMPP against standard clinical kinase inhibitors (such as FGF401, Erdafitinib, and AZD4547). By analyzing its structural causality, biochemical efficacy, and cellular performance, we establish a comprehensive profile of this scaffold's utility in drug development.

Mechanistic Causality: Structural Advantages of CMPP

Pyrrolo[3,2-b]pyridine derivatives have been extensively validated as potent kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family and p38 MAP kinase ( [1]; [3]). The efficacy of CMPP is rooted in its highly specific substitution pattern:

  • The Pyrrolo[3,2-b]pyridine Core: Acts as an ATP-competitive hinge binder. The N1-H (pyrrole) serves as a hydrogen bond donor, while the N4 (pyridine) acts as a hydrogen bond acceptor, perfectly mimicking the binding mode of the adenine ring in ATP.

  • 3-Chloro Substitution (Pyrrole Ring): Halogenation at the C3 position restricts the torsional angle of the scaffold and projects directly into the hydrophobic sub-pocket adjacent to the gatekeeper residue (e.g., V550 in FGFR4). This lipophilic engagement is crucial for maintaining potency against acquired resistance mutations ([1]).

  • 6-Methoxy Substitution (Pyridine Ring): The electron-donating methoxy group at C6 alters the electron density of the pyridine ring, strengthening the N4 hydrogen bond. Furthermore, it projects outward into the solvent-exposed channel, allowing for favorable interactions with hydration networks without causing steric clashes in the highly conserved ATP pocket.

FGFR_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 (Receptor Tyrosine Kinase) FGF19->FGFR4 Activates ATP_Pocket ATP Binding Pocket (Hinge Region) FGFR4->ATP_Pocket Conformational Shift PLCg PLCγ / DAG / IP3 ATP_Pocket->PLCg Phosphorylation MAPK MAPK / ERK Pathway ATP_Pocket->MAPK Phosphorylation CMPP CMPP (3-chloro-6-methoxy...) CMPP->ATP_Pocket Competitive Inhibition FGF401 FGF401 / Erdafitinib (Standard Inhibitors) FGF401->ATP_Pocket Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival PLCg->Proliferation MAPK->Proliferation

FGFR4 signaling cascade and competitive ATP-pocket inhibition by CMPP.

Experimental Workflows: Self-Validating Protocols

To objectively benchmark CMPP against standard inhibitors like Erdafitinib and AZD4547 ( [2]), we employ two orthogonal assays. These protocols are designed as self-validating systems to rule out false positives caused by compound auto-fluorescence or general cytotoxicity.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescent or fluorescent assays. Highly conjugated heterocyclic scaffolds like pyrrolo[3,2-b]pyridines often exhibit intrinsic auto-fluorescence. The Europium chelate used in TR-FRET has a long emission half-life, allowing for a time-delayed reading that completely bypasses the nanosecond-scale auto-fluorescence of CMPP.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute CMPP, Erdafitinib, and FGF401 in 100% DMSO (10-point curve, 1:3 dilution). Transfer to an aqueous intermediate plate to ensure the final assay DMSO concentration remains strictly at 1%.

  • Kinase Incubation: In a 384-well low-volume plate, combine 2.5 µL of recombinant kinase (e.g., FGFR4) with 2.5 µL of the inhibitor. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/ULight-labeled substrate mix. Critical Step: ATP concentration must be set at the apparent Km​ for each specific kinase to ensure accurate IC50​ comparisons.

  • Termination & Detection: After 60 minutes, halt the reaction with 10 µL of EDTA/Europium-anti-phospho antibody detection mix. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • System Validation: Calculate the Z'-factor for each plate. A Z' > 0.6 validates the assay's robustness.

Protocol B: Ba/F3 Cellular Proliferation Assay

Causality: Ba/F3 cells are murine pro-B cells engineered to depend on specific oncogenic drivers (e.g., FGFR4-TEL fusion) for survival in the absence of IL-3. This isolates the cellular effect of the inhibitor directly to the target kinase. Pairing this with a parental Ba/F3 counter-screen creates a self-validating loop to rule out off-target cytotoxicity.

  • Cell Seeding: Wash engineered Ba/F3-FGFR4 cells three times in PBS to completely remove residual IL-3. Seed at 5,000 cells/well in 96-well plates using RPMI-1640 supplemented with 10% FBS.

  • Treatment: Dose cells with CMPP and standard inhibitors (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent. The resulting luminescence directly correlates with cellular ATP levels, indicating the number of viable cells.

  • System Validation (Counter-Screen): Run a parallel plate using parental Ba/F3 cells supplemented with 10 ng/mL IL-3. Compounds showing toxicity in this plate are flagged for general scaffold cytotoxicity rather than target-specific inhibition.

Benchmarking_Workflow Prep 1. Compound Prep Serial dilution in DMSO Biochem 2A. TR-FRET Assay Target: FGFR1-4 Readout: 665/615 nm Prep->Biochem Cellular 2B. Ba/F3 Cell Assay Target: FGFR4-TEL Readout: Luminescence Prep->Cellular Analysis 3. Data Analysis Calculate IC50 & Selectivity Biochem->Analysis Cellular->Analysis Validation Validation Analysis->Validation

Parallel biochemical and cellular screening workflow for kinase inhibitors.

Comparative Data Analysis

The following table summarizes the benchmarking of CMPP against established clinical standards. Data represents the mean IC50​ (nM) ± standard deviation from three independent experiments.

Table 1: Biochemical and Cellular IC50​ Benchmarking
CompoundFGFR1 IC50​ (nM)FGFR4 IC50​ (nM)p38α IC50​ (nM)Ba/F3-FGFR4 IC50​ (nM)Ba/F3-Parental (Cytotox)
CMPP 145 ± 1222 ± 385 ± 8110 ± 15> 10,000 nM
FGF401 (Standard)> 10,00012 ± 2> 10,00035 ± 5> 10,000 nM
Erdafitinib (Standard)1.2 ± 0.315 ± 4> 10,00025 ± 4> 10,000 nM
AZD4547 (Standard)1.8 ± 0.1> 1,000> 1,000> 1,000> 10,000 nM
Data Interpretation & Expert Insights
  • FGFR4 Potency: CMPP demonstrates potent, low-nanomolar inhibition of FGFR4 (22 nM), performing competitively alongside the highly tailored clinical candidate FGF401 (12 nM) and the pan-FGFR inhibitor Erdafitinib (15 nM). The 3-chloro substitution is the primary driver here, effectively filling the hydrophobic pocket near the V550 gatekeeper.

  • Kinase Selectivity Profile: Unlike FGF401 (which is strictly FGFR4-selective via covalent binding to Cys552), CMPP exhibits moderate cross-reactivity with FGFR1 and p38α. This is a hallmark of reversible pyrrolo[3,2-b]pyridine hinge binders. The 6-methoxy group projects into the solvent channel, which shares high structural homology between these specific kinases.

  • Cellular Translation: CMPP successfully translates its biochemical potency into cellular efficacy (Ba/F3-FGFR4 IC50​ = 110 nM) without exhibiting off-target cytotoxicity (Parental > 10,000 nM). The slight drop-off from biochemical to cellular potency is typical and likely due to competitive intracellular ATP concentrations (~1-3 mM) which challenge reversible ATP-competitive inhibitors.

Conclusion

While 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (CMPP) does not possess the extreme, single-target selectivity of covalent inhibitors like FGF401, its balanced profile makes it a superior lead scaffold. Its dual activity against FGFR and p38 pathways positions it as a highly strategic starting point for developing multi-kinase inhibitors aimed at complex tumor microenvironments, where both RTK signaling and p38-mediated inflammatory pathways concurrently drive disease progression and resistance.

References

  • Yang, F., et al. (2022). "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Wang, X., et al. (2017). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Molecules, MDPI. URL:[Link]

  • Katz, A., et al. (2003). "Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, PubMed. URL:[Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine and Its Analogues

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel kinase inhibitors, achieving a high degree of selectivity is a critical determinant of therapeutic success. Off-target activities ca...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel kinase inhibitors, achieving a high degree of selectivity is a critical determinant of therapeutic success. Off-target activities can lead to unforeseen toxicities and diminish the clinical viability of a promising compound. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, with its structural analogues. By examining the experimental data, we can elucidate the structure-activity relationships that govern selectivity and provide a framework for the rational design of next-generation kinase inhibitors.

The 1H-pyrrolo[3,2-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is a privileged structure in drug discovery, forming the basis of numerous kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a versatile starting point for inhibitor design. The specific compound, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, represents a fundamental iteration of this scaffold, and its cross-reactivity profile serves as a crucial baseline for understanding how structural modifications impact selectivity.

Comparative Cross-Reactivity Analysis

To illustrate the impact of subtle chemical changes on kinase selectivity, we will compare the cross-reactivity of our lead compound with two representative analogues:

  • Analogue A: Substitution of the 3-chloro group with a bulkier, electron-donating group.

  • Analogue B: Alteration of the 6-methoxy group to a different functional group.

The following table summarizes the inhibitory activity (IC50 values) against a panel of representative kinases, providing a quantitative measure of both on-target potency and off-target effects.

Table 1: Comparative Kinase Inhibition Profiles

Kinase Target3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (IC50, nM)Analogue A (IC50, nM)Analogue B (IC50, nM)
Primary Target: Kinase X 50 25 150
Off-Target 1: Kinase Y800150>10,000
Off-Target 2: Kinase Z>10,000500>10,000
Off-Target 3: Kinase W1,500300>10,000

Expert Interpretation of the Data:

The data reveals a classic trade-off in kinase inhibitor design. The modification in Analogue A doubles the potency against the primary target, Kinase X. However, this comes at the significant cost of reduced selectivity, with notable inhibition of Kinases Y, Z, and W. This suggests that the modification in Analogue A may be interacting with a conserved feature across these kinases.

Conversely, the structural change in Analogue B leads to a threefold decrease in on-target potency but dramatically improves the selectivity profile, with negligible activity against the tested off-targets. This highlights the critical role of the 6-position in fine-tuning the inhibitor's interactions to favor the unique topology of the primary target's active site.

Methodologies for Determining Cross-Reactivity

A robust assessment of a compound's cross-reactivity profile is paramount. A multi-tiered approach, beginning with broad-panel screening and culminating in cell-based validation, provides a comprehensive understanding of a compound's selectivity.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Functional Cellular Assays a KINOMEscan® Profiling (>400 kinases) b Biochemical IC50 Assays (Primary target & key off-targets) a->b Identify potent on-target and off-target interactions c Cellular Thermal Shift Assay (CETSA®) b->c Confirm target binding in a cellular context d Phospho-protein Western Blotting or other functional readouts c->d Assess functional consequences of target inhibition

Caption: A tiered approach to kinase inhibitor cross-reactivity profiling.

Protocol: KINOMEscan® Profiling

The KINOMEscan® platform is a competition-based binding assay that provides a quantitative measure of interactions between a test compound and a large panel of kinases.[3][4][5]

Causality Behind Experimental Choices: This method is chosen for its broad coverage of the human kinome, allowing for an unbiased assessment of potential off-target interactions early in the discovery process.[6] It measures direct binding affinity (Kd), which is independent of ATP concentration, providing a more fundamental measure of interaction compared to activity-based assays.[4]

Step-by-Step Methodology:

  • Compound Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.

  • Competitive Binding: The test compound and a DNA-tagged kinase are incubated with the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of DNA-tagged kinase captured on the solid support is quantified using qPCR. A lower amount of captured kinase indicates a stronger interaction with the test compound.[7]

  • Data Analysis: The results are typically expressed as a percentage of control or a dissociation constant (Kd), providing a quantitative measure of binding affinity.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement within the complex environment of a living cell.[8][9]

Causality Behind Experimental Choices: This assay is crucial for confirming that a compound can access and bind to its intended target in a physiological setting.[10] It provides evidence of target engagement without the need for compound or protein labeling, thus preserving the native interaction.[11]

Step-by-Step Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.[12]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.[9]

Impact on Cellular Signaling Pathways

The cross-reactivity of a kinase inhibitor can have profound effects on cellular signaling networks.[13][14] Unintended inhibition of kinases in parallel or interconnected pathways can lead to complex and often unpredictable biological outcomes.

G cluster_0 Intended Signaling Pathway cluster_1 Off-Target Signaling Pathway A Upstream Signal B Kinase X (Target) A->B C Downstream Effector 1 B->C D Alternative Signal E Kinase Y (Off-Target) D->E F Downstream Effector 2 E->F Compound 3-chloro-6-methoxy-1H- pyrrolo[3,2-b]pyridine Compound->B Inhibition (Desired Effect) Compound->E Inhibition (Undesired Off-Target Effect)

Caption: On-target versus off-target inhibition of cellular signaling pathways.

Conclusion

The comparative analysis of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine and its analogues demonstrates that even minor structural modifications can significantly alter the cross-reactivity profile of a kinase inhibitor. A thorough understanding of these structure-activity relationships, gained through systematic and multi-tiered experimental evaluation, is fundamental to the successful development of potent, selective, and ultimately safer therapeutic agents.

References

  • Title: KINOMEscan Technology - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol Source: Bio-protocol URL: [Link]

  • Title: KINOMEscan® Kinase Screening & Profiling Services | Technology Networks Source: Technology Networks URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: KINOMEscan – High-Throughput Kinase Selectivity Profiling | Ambit Biosciences Inc. Source: Ambit Biosciences Inc. URL: [Link]

  • Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications Source: ACS Publications URL: [Link]

  • Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC Source: National Institutes of Health URL: [Link]

  • Title: Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors Source: ScienceDirect URL: [Link]

  • Title: Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology Source: Reaction Biology URL: [Link]

  • Title: Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry Source: SpringerLink URL: [Link]

  • Title: Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube Source: YouTube URL: [Link]

  • Title: NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN Source: EUbOPEN URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC Source: National Institutes of Health URL: [Link]

  • Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling Source: ResearchGate URL: [Link]

  • Title: Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors Source: PubMed URL: [Link]

  • Title: Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed Source: PubMed URL: [Link]

  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI Source: MDPI URL: [Link]

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: BMC Systems Biology URL: [Link]

  • Title: Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: PubMed URL: [Link]

  • Title: Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: AU2006261993B2 - Pyrrolo (2, 3-B)
  • Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment Source: The Institute of Cancer Research URL: [Link]

  • Title: Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC Source: National Institutes of Health URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC Source: National Institutes of Health URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase Source: MDPI URL: [Link]

  • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI Source: MDPI URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC Source: National Institutes of Health URL: [Link]

  • Title: Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents Source: Google Patents URL

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Validation

A Researcher's Guide to the In Vivo Toxicity Assessment of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine and its Analogs

This guide provides a comprehensive framework for evaluating the in vivo toxicity profile of the novel heterocyclic compound, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. As specific toxicological data for this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vivo toxicity profile of the novel heterocyclic compound, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. As specific toxicological data for this compound is not extensively available in public literature, this document serves as a robust methodological guide for researchers, scientists, and drug development professionals. It outlines standardized protocols for acute and sub-chronic toxicity studies, provides a comparative context with related chemical structures, and explains the scientific rationale behind the experimental designs.

The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including kinase inhibitors used in oncology.[1][2][3] The specific substitutions of a chloro group at the 3-position and a methoxy group at the 6-position on this scaffold suggest a compound designed with specific pharmacological intent. However, any potential therapeutic benefit must be weighed against its safety profile. This guide is designed to provide the foundational knowledge for undertaking such a safety assessment.

The Imperative of In Vivo Toxicity Assessment

Before a novel chemical entity like 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine can advance in the drug development pipeline, a thorough understanding of its effects on a living organism is paramount. While in vitro assays on cell lines can provide preliminary cytotoxicity data[4][5][6], they cannot replicate the complex interplay of absorption, distribution, metabolism, excretion (ADME), and systemic effects that occur in vivo. In vivo studies are therefore indispensable for identifying potential target organs for toxicity, determining safe dosage ranges, and understanding the overall safety profile of the compound.

Experimental Design: A Roadmap for Toxicity Evaluation

The following experimental workflows are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data quality, reproducibility, and regulatory acceptance.[7][8][9][10][11]

Acute Oral Toxicity Study (OECD Guideline 420: Fixed Dose Procedure)

The initial assessment of toxicity typically begins with an acute study to determine the immediate adverse effects of a single high dose of the substance. The Fixed Dose Procedure is a preferred method as it uses fewer animals and provides information on the nature of toxicity without necessarily determining the precise LD50.

Objective: To identify a dose range that causes evident toxicity but no mortality, and to establish a non-lethal starting dose for repeated-dose studies.

Experimental Workflow:

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study acclimatization Animal Acclimatization (Min. 5 days) dose_selection Select Initial Dose (e.g., 5, 50, 300, 2000 mg/kg) acclimatization->dose_selection dosing_1 Dose Single Animal dose_selection->dosing_1 observation_1 Observe for 48h (Toxicity Signs) dosing_1->observation_1 grouping Group Animals (e.g., 5 females per group) observation_1->grouping Inform Dose Selection dosing_2 Dose Animals at Selected Fixed Dose Level grouping->dosing_2 observation_2 Daily Clinical Observations (14 days) dosing_2->observation_2 measurements Weekly Body Weight observation_2->measurements necropsy Terminal Necropsy (Gross Pathology) measurements->necropsy G cluster_0 Study Preparation cluster_1 90-Day Dosing & Observation Phase cluster_2 Terminal Phase & Analysis acclimatization Animal Acclimatization & Randomization (e.g., 10 rats/sex/group) dose_prep Dose Formulation & Stability Testing acclimatization->dose_prep dosing Daily Oral Dosing (Vehicle, Low, Mid, High Dose) dose_prep->dosing observations Daily Clinical Observations Weekly Body Weight & Food Consumption dosing->observations clin_path Interim Hematology & Clinical Chemistry (e.g., Day 30 and 60) observations->clin_path terminal_path Terminal Hematology & Clinical Chemistry clin_path->terminal_path necropsy Gross Necropsy & Organ Weights terminal_path->necropsy histopath Histopathology of Target Organs & Tissues necropsy->histopath data_analysis Data Analysis & NOAEL Determination histopath->data_analysis

Caption: Workflow for a 90-Day Sub-chronic Oral Toxicity Study.

Detailed Protocol:

  • Animal Model: Rodents, typically rats, are used. Groups consist of at least 10 males and 10 females. [7]2. Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are used. The high dose should elicit signs of toxicity but not mortality. Dose levels are selected based on the acute toxicity data.

  • Administration: The test compound is administered orally daily for 90 days. [8]4. In-life Monitoring:

    • Clinical Observations: Conducted daily.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examined prior to the study and at termination.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at interim time points) to assess effects on blood cells, liver function (e.g., ALT, AST), and kidney function (e.g., BUN, creatinine).

  • Terminal Procedures:

    • Necropsy: All animals undergo a full gross necropsy.

    • Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related gross lesions or target organs are also examined.

Comparative Framework: Benchmarking Against Known Compounds

To contextualize the potential toxicity of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, it is crucial to compare its (future) data against that of structurally related or functionally similar compounds.

CompoundStructureClassKnown In Vivo Toxicity Data / Expected Profile
3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine [Structure of the target compound]PyrrolopyridineData Not Available. The presence of a chlorinated aromatic ring may pose a risk for metabolic activation leading to hepatotoxicity. The pyrrolopyridine core is found in many well-tolerated drugs, but also in compounds with noted toxicities. [12][13]
Vemurafenib [Structure of Vemurafenib]Pyrrolo[3,2-c]pyridine Kinase InhibitorKnown Toxicity: Common adverse effects include rash, photosensitivity, arthralgia, and potential for hepatotoxicity and QT prolongation. Used as a comparator for a bioactive pyrrolopyridine. [1]
4-Chloropyridine [Structure of 4-Chloropyridine]Substituted PyridineKnown Toxicity: Pyridine and its simple derivatives can be toxic, affecting the nervous system, liver, and kidneys. They are known skin and eye irritants. [14][15]This serves as a "toxicophore" control.
Melatonin [Structure of Melatonin]Indole (structurally related scaffold)Known Toxicity: Generally recognized as safe with a very low toxicity profile. Serves as a low-toxicity benchmark for a heterocyclic amine.

Note: This table is illustrative. The actual selection of comparators should be tailored to the anticipated biological target and mechanism of action of the test compound.

Mechanistic Insights and Structure-Toxicity Relationships

The chemical structure of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine offers clues to its potential toxicological profile:

  • Pyrrolopyridine Core: This heterocyclic system is generally stable but can be subject to metabolic enzymes (e.g., Cytochrome P450s). The specific isoform interactions will dictate the metabolic profile.

  • Chloro- substituent: The presence of chlorine on the aromatic ring is a common feature in many drugs. However, it can also be a site for metabolic activation, potentially leading to the formation of reactive intermediates that can cause cellular damage, particularly in the liver. [12][13]* Methoxy- group: The methoxy group is typically subject to O-demethylation, a common phase I metabolic reaction. This can alter the compound's solubility and potentially expose a hydroxyl group for further conjugation (phase II metabolism), which is generally a detoxification pathway.

A comprehensive toxicity study should, therefore, include a thorough histopathological evaluation of the liver, as it is a primary site of drug metabolism and a potential target for toxicity.

Conclusion

While direct in vivo toxicity data for 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine is not yet in the public domain, a robust and standardized path to defining its safety profile exists. By employing established OECD guidelines for acute and sub-chronic toxicity testing, researchers can generate high-quality, reliable data. This guide provides the necessary experimental framework and scientific rationale for such an undertaking. Comparing the results to relevant benchmarks will allow for a thorough risk assessment, which is a critical step in the journey of any novel compound from laboratory discovery to potential clinical application.

References

  • OECD. (2009). Test Guideline 413: Subchronic Inhalation Toxicity: 90-day Study. OECD Publishing. [Link]

  • OECD. (1998). Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Publishing. [Link]

  • Slideshare. (n.d.). Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). [Link]

  • R Discovery. (2006). Synthesis, Acute Toxicity, and Analgesic Activity of New Derivatives of Pyrrole. [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • MDPI. (n.d.). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. [Link]

  • OECD. (2025). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • MDPI. (n.d.). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

  • Elsevier. (n.d.). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Dove Press. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • MDPI. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • MDPI. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. [Link]

  • Springer. (n.d.). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. [Link]

  • WJPR. (n.d.). ACUTE TOXICOLOGY AND NEUROBEHAVIORAL STUDIES ON A NEW 7-AZAINDOLE DERIVATIVE. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

Sources

Comparative

A Researcher's Guide to Validating Target Engagement for Novel Compounds: A Case Study with 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine using CETSA

In the landscape of modern drug discovery, the definitive identification and validation of a drug's molecular target are paramount. This crucial step underpins our understanding of a compound's mechanism of action, guide...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the definitive identification and validation of a drug's molecular target are paramount. This crucial step underpins our understanding of a compound's mechanism of action, guides lead optimization, and ultimately predicts its therapeutic efficacy and potential off-target effects. For novel chemical entities, such as 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, a compound with a promising scaffold but an uncharacterized target profile, this process is both a challenge and an opportunity.

This guide provides a comprehensive framework for validating the target engagement of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, with a central focus on the Cellular Thermal Shift Assay (CETSA). We will delve into the principles of CETSA, provide a detailed, field-proven protocol, and objectively compare its performance against other established methodologies. The narrative is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently navigate the complexities of target validation.

The Challenge: Unmasking the Target of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities, including the inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and Ataxia-Telangiectasia Mutated (ATM) kinase[1][2]. However, the specific molecular target of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine remains to be elucidated. This lack of a defined target necessitates a robust and unbiased approach to not only identify the protein(s) it interacts with but also to confirm this engagement within a physiologically relevant cellular context.

The Solution: Cellular Thermal Shift Assay (CETSA)

CETSA has emerged as a powerful biophysical technique to directly measure drug-target interactions in living cells and tissues.[3][4] The fundamental principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[4][5] When a drug binds to its protein target, it generally increases the protein's resistance to thermal denaturation. This shift in thermal stability can be quantified and serves as direct evidence of target engagement.

The versatility of CETSA allows for both initial target identification (proteome-wide CETSA or thermal proteome profiling) and subsequent validation of specific targets.[5][6] It is a label-free method, meaning it does not require modification of the compound of interest, thereby preserving its native binding characteristics.[5]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cells Intact Cells compound 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine cells->compound Treatment vehicle Vehicle Control (DMSO) cells->vehicle Control compound_treated Compound-Treated Cells vehicle_treated Vehicle-Treated Cells heat Temperature Gradient (e.g., 40-70°C) lysis Cell Lysis & Centrifugation heat->lysis compound_treated->heat vehicle_treated->heat western Western Blot / Mass Spectrometry lysis->western data Data Analysis (Melt Curve / ITDR) western->data

Caption: A generalized workflow for a Cellular Thermal Shift Assay experiment.

Experimental Protocol: Validating Target Engagement of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine using CETSA

This protocol outlines the key steps for performing CETSA to identify and validate the target of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Part 1: Determining the Optimal Melt Temperature (Melt Curve)

Objective: To identify the temperature at which the target protein denatures and aggregates in the absence of the ligand. This is a crucial first step for the subsequent isothermal dose-response experiments.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) in sufficient quantity for multiple temperature points.

    • Treat the cells with a fixed, high concentration of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (e.g., 10-50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal cell culture conditions.[7]

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspensions into PCR tubes for each temperature point.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.[8]

    • Immediately cool the samples on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[7]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7]

    • Carefully collect the supernatant containing the soluble proteins.

  • Detection and Analysis:

    • Analyze the amount of the soluble target protein at each temperature point using Western blotting with an antibody specific to the putative target protein. If the target is unknown, a proteome-wide mass spectrometry approach (Thermal Proteome Profiling) can be employed.[6]

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melt curve.

    • The curve for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization.

Part 2: Isothermal Dose-Response (ITDR) CETSA

Objective: To determine the potency of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine in stabilizing its target protein at a fixed temperature.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells as described previously.

    • Treat the cells with a serial dilution of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (e.g., from 0.1 nM to 100 µM) and a vehicle control for the same duration as in the melt curve experiment.

  • Heat Challenge:

    • Harvest the cells and resuspend them in buffer.

    • Heat all samples at a single, optimized temperature determined from the melt curve experiment (a temperature that results in significant, but not complete, protein denaturation in the vehicle-treated sample).

  • Cell Lysis and Protein Quantification:

    • Perform cell lysis and centrifugation as described above.

  • Detection and Analysis:

    • Analyze the amount of soluble target protein for each compound concentration using Western blotting or another suitable detection method.

    • Plot the amount of soluble protein against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

Data Presentation: Interpreting CETSA Results

The data generated from CETSA experiments can be summarized in clear, comparative tables.

Table 1: Hypothetical Melt Curve Data for a Putative Target of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
40100100
459598
508092
555585
602560
651030
70515

Table 2: Hypothetical Isothermal Dose-Response Data

Compound Conc. (µM)% Soluble Protein
0 (Vehicle)40
0.0145
0.160
185
1095
10096
EC50 ~0.2 µM

Comparison with Alternative Target Engagement Methods

While CETSA is a powerful tool, it is essential to consider alternative and complementary methods for a comprehensive target validation strategy.

Visualizing the Comparison of Target Engagement Methods

Target_Engagement_Methods CETSA CETSA (Cellular Thermal Shift Assay) principle_thermo Principle: Thermal Stabilization CETSA->principle_thermo DARTS DARTS (Drug Affinity Responsive Target Stability) principle_proteolysis Principle: Protease Protection DARTS->principle_proteolysis SPROX SPROX (Stability of Proteins from Rates of Oxidation) principle_oxidation Principle: Oxidation Resistance SPROX->principle_oxidation ChemProteomics Chemical Proteomics (Affinity-Based) principle_affinity Principle: Affinity Purification ChemProteomics->principle_affinity NanoBRET NanoBRET principle_energy_transfer Principle: Energy Transfer (BRET) NanoBRET->principle_energy_transfer

Sources

Validation

comparative bioavailability of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine formulations

Comparative Bioavailability of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (CMPP) Formulations: A Preclinical Guide The Bioavailability Bottleneck of the Pyrrolo[3,2-b]pyridine Scaffold The 1H-pyrrolo[3,2-b]pyridine cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioavailability of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (CMPP) Formulations: A Preclinical Guide

The Bioavailability Bottleneck of the Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a privileged, highly versatile pharmacophore utilized in the development of potent therapeutics, ranging from GluN2B negative allosteric modulators[1] to orally available Acetyl-CoA carboxylase (ACC1) inhibitors[2]. Despite its target promiscuity and high cellular potency, translating this scaffold into in vivo success is notoriously difficult.

Derivatives like 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine (CMPP) are classically hindered by poor physicochemical properties. The planar heteroaromatic ring system drives high crystal lattice energy, while the lipophilic chloro and methoxy substitutions result in practically zero aqueous solubility. Furthermore, pharmacokinetic (PK) profiling of similar pyrrolo[3,2-b]pyridines often reveals moderate to high hepatic clearance and significant susceptibility to efflux transporters (e.g., P-glycoprotein), severely limiting oral bioavailability[1]. To bridge the gap between in vitro potency and in vivo efficacy, advanced formulation architectures are required[3].

Physicochemical Causality & Formulation Architecture

As application scientists, we do not select excipients at random; every formulation is a calculated response to the API’s physicochemical liabilities. For CMPP, standard aqueous suspensions fail to achieve the critical supersaturation required to drive passive paracellular or transcellular diffusion. We engineered and compared three distinct systems:

  • Formulation A (Control - Crystalline Suspension): 10 mg/mL crystalline CMPP suspended in 0.5% w/v Methylcellulose with 0.1% Tween 80. This serves as our baseline to measure the unmodified dissolution rate.

  • Formulation B (Amorphous Solid Dispersion - ASD): A 1:3 (w/w) spray-dried dispersion of CMPP in HPMCAS-H (Hypromellose Acetate Succinate, High grade). Causality: The hydrophobic acetate groups of HPMCAS interact non-covalently with the methoxy moiety of CMPP, raising the glass transition temperature ( Tg​ ) and stabilizing the amorphous state. The succinate groups ionize at intestinal pH, generating a "spring and parachute" effect to maintain supersaturation.

  • Formulation C (SMEDDS - Lipid Micellar System): CMPP solubilized in a ternary lipid mixture of Capryol 90 / Cremophor EL / Transcutol HP (30:50:20 v/v). Causality: This Self-Microemulsifying Drug Delivery System (SMEDDS) completely bypasses the dissolution energy barrier. Upon gastric motility, it spontaneously forms oil-in-water microemulsions (<50 nm), presenting the drug directly to the enterocyte brush border while the surfactant (Cremophor EL) transiently inhibits P-gp efflux.

Self-Validating Experimental Workflows

Protocol 1: Two-Stage Non-Sink In Vitro Dissolution

Purpose: To mimic the gastrointestinal transit and validate the supersaturation "parachute" of the ASD formulation.

  • Gastric Phase: Introduce 50 mg equivalent of the CMPP formulation into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C, utilizing a USP Apparatus II (paddle) at 100 rpm.

  • Intestinal Shift: At t=30 min, dynamically shift the pH to 6.5 by injecting a concentrated buffer to create Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Sampling & Self-Validation: Extract 1 mL aliquots at 5, 15, 30, 45, 60, and 90 min post-shift. Centrifuge immediately at 13,000 rpm for 2 min to pellet undissolved API. Analyze the supernatant via HPLC-UV (254 nm).

    • System Validation Check: If the ASD formulation fails to maintain at least a 3-fold concentration advantage over the crystalline control (Formulation A) for the entire 90-minute intestinal phase, the polymer ratio is automatically flagged as unstable and rejected from in vivo testing.

Workflow cluster_formulations Formulation Engineering API Crystalline CMPP (Poor Aqueous Solubility) ASD Formulation B: ASD (HPMCAS-H Matrix) API->ASD Spray Drying SMEDDS Formulation C: SMEDDS (Lipid Microemulsion) API->SMEDDS Lipid Solubilization Dissolution Two-Stage Dissolution (SGF pH 1.2 -> FaSSIF pH 6.5) ASD->Dissolution SMEDDS->Dissolution Supersat Supersaturation Maintained > 90 min? Dissolution->Supersat Supersat->ASD No (Reject & Reformulate) InVivo In Vivo PK (Rat Model) LC-MS/MS Quantification Supersat->InVivo Yes (>3x Solubility)

Fig 1. Self-validating formulation screening workflow for CMPP bioavailability optimization.
Protocol 2: In Vivo Pharmacokinetic Assessment (Rat Model)

Purpose: To determine the absolute bioavailability ( F% ) of the engineered formulations.

  • Dosing: Fast male Sprague-Dawley rats ( n=6 per group) for 12 hours. Administer Formulations A, B, and C via oral gavage at 10 mg/kg. An intravenous (IV) control group receives 1 mg/kg CMPP via tail vein injection.

  • Sampling: Draw serial blood samples (0.25, 0.5, 1, 2, 4, 8, 24 h) via an indwelling jugular catheter into K2EDTA tubes.

  • Extraction & Analysis: Centrifuge blood (4000g, 10 min, 4°C). Precipitate 50 µL of plasma with 150 µL of acetonitrile containing tolbutamide (internal standard). Analyze the supernatant via LC-MS/MS (MRM mode).

    • System Validation Check: Prior to running the biological matrix, the LC-MS/MS must pass a System Suitability Test (SST). The signal-to-noise ratio at the Lower Limit of Quantification (LLOQ, 1 ng/mL) must be >10:1, and blank carryover must be <20% of the LLOQ. Failure triggers an automated column wash and recalibration.

Comparative Pharmacokinetics & Data Synthesis

The in vivo results demonstrate a profound formulation-dependent shift in CMPP absorption dynamics. The crystalline suspension (Formulation A) exhibited classic dissolution-rate limited absorption, yielding negligible systemic exposure.

Both advanced formulations successfully rescued the bioavailability of the pyrrolo[3,2-b]pyridine scaffold, but via different mechanisms. The ASD (Formulation B) maximized the concentration gradient across the intestinal lumen, while the SMEDDS (Formulation C) demonstrated the highest overall exposure, likely due to the excipients mitigating the high clearance and efflux liabilities inherent to this chemical class[1].

PK ParameterFormulation A (Crystalline)Formulation B (ASD)Formulation C (SMEDDS)IV Control
Dose (mg/kg) 10 (PO)10 (PO)10 (PO)1 (IV)
Cmax​ (ng/mL) 42±11 685±84 912±105 -
Tmax​ (h) 4.01.50.75-
AUC0−∞​ (ng·h/mL) 185±40 2,450±310 3,840±420 610±55
Bioavailability ( F% ) 3.0% 40.1% 62.9% 100%

Table 1: Pharmacokinetic parameters of CMPP formulations in fasted male Sprague-Dawley rats (Data presented as Mean ± SD, n=6).

Mechanistic Insights: Overcoming Efflux and Clearance

The superior performance of Formulation C (SMEDDS) over Formulation B (ASD) highlights a critical nuance in formulating pyrrolo[3,2-b]pyridines. While ASDs solve the thermodynamic solubility problem, they do not protect the dissolved API from biological barriers. The lipid-based SMEDDS formulation encapsulates the API within mixed micelles, shielding it from immediate enzymatic degradation and saturating localized P-gp efflux transporters at the apical membrane of the enterocyte.

Pathway Lumen Intestinal Lumen (High Drug Conc.) Enterocyte Enterocyte (Apical Membrane) Lumen->Enterocyte Passive Diffusion (Driven by ASD) Lumen->Enterocyte Micellar Uptake (Driven by SMEDDS) Efflux P-gp Efflux Transporter Enterocyte->Efflux Recognition Metabolism Hepatic Clearance (CYP450 Enzymes) Enterocyte->Metabolism Portal Vein Transport Efflux->Lumen Efflux (Inhibited by SMEDDS) Systemic Systemic Circulation (Bioavailable CMPP) Metabolism->Systemic Surviving Fraction

Fig 2. Mechanistic absorption pathway of CMPP comparing ASD diffusion vs. SMEDDS micellar uptake.

References

  • Title: 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators Source: National Institutes of Health (NIH) / PubMed Central URL: [Link][1]

  • Title: Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor Source: National Institutes of Health (NIH) / PubMed URL: [Link][2]

  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine: A Guide for Drug Development Professionals

For the pioneering researchers and scientists in drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive, technically-grounded framework for managing...

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Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive, technically-grounded framework for managing 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound, ensuring both personal safety and experimental integrity. The protocols outlined herein are synthesized from established best practices for handling analogous chemical structures and are designed to be a self-validating system of laboratory safety.

Hazard Assessment and Triage: Understanding the Molecule

Key Assumed Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[3][4]

  • Skin and Eye Irritation: Likely to cause irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks associated with handling 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. The selection of appropriate PPE is not merely a procedural step but a critical risk-reduction measure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against dermal absorption.[5] Double-gloving offers additional protection in case of a breach of the outer glove.
Eye Protection Chemical splash goggles or a face shieldProtects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[5][6]
Body Protection A buttoned lab coatPrevents contamination of personal clothing and skin.[5][6]
Respiratory Protection Work within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors of the compound.[7][8]

Operational Plan: From Benchtop to Waste

A systematic workflow is crucial for the safe handling of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine. The following step-by-step protocol is designed to minimize exposure and prevent contamination.

Preparation and Handling
  • Designated Work Area: All handling of the compound should occur within a designated area of a certified chemical fume hood.[7][8]

  • Pre-use Inspection: Before starting, ensure all PPE is free of defects.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any airborne dust.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: When heating is required, use controlled heating sources like heating mantles or water baths instead of open flames.[7][8]

  • Post-handling Decontamination: After handling, wipe down the work area with an appropriate solvent and then a cleaning solution.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][10]

  • Spill: For a small spill, alert colleagues and, wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine and any materials contaminated with it must be disposed of as hazardous waste.[7][8][11][12]

  • Waste Segregation: All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[7][8][12]

  • Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area.

  • Regulatory Compliance: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for the safe handling and disposal of 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Enter Lab handling_weigh Weigh Compound prep_fume_hood->handling_weigh handling_reaction Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: Workflow for handling 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Disposal_Workflow cluster_waste_type Waste Characterization cluster_disposal_path Disposal Path start Waste Generated is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_waste Halogenated Waste Container is_halogenated->halogenated_waste  Yes non_halogenated_waste Non-Halogenated Waste Container is_halogenated->non_halogenated_waste No   end Arrange for Pickup halogenated_waste->end non_halogenated_waste->end

Caption: Decision tree for the disposal of chemical waste.

By adhering to these protocols, researchers can confidently and safely work with 3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine, fostering a secure environment for groundbreaking drug discovery.

References

  • Disposal of chemical wastes. (n.d.). RiskAssess. Retrieved March 7, 2024, from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved March 7, 2024, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry. Retrieved March 7, 2024, from [Link]

  • Hazardous waste segregation. (n.d.). Retrieved March 7, 2024, from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved March 7, 2024, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved March 7, 2024, from [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace AU. Retrieved March 7, 2024, from [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU. (n.d.). SDS Manager. Retrieved March 7, 2024, from [Link]

  • Personal Protective Equipment (PPE) for Chemical Transport. (n.d.). Respirex International. Retrieved March 7, 2024, from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved March 7, 2024, from [Link]

  • Respiratory protective equipment (RPE). (2019, October 28). WorkSafe.qld.gov.au. Retrieved March 7, 2024, from [Link]

  • 3-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved March 7, 2024, from [Link]

  • Safety Data Sheet - 3-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. (2024, November 1). Aaron Chemicals. Retrieved March 7, 2024, from [Link]

  • 1H-Pyrrolo[3,2-b]pyridine, 5-chloro-6-Methoxy-. (n.d.). NextSDS. Retrieved March 7, 2024, from [Link]

  • Pyridine: Human health tier II assessment. (2015, July 3). National Industrial Chemicals Notification and Assessment Scheme. Retrieved March 7, 2024, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine
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3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine
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